4-Butoxy-3-ethoxybenzoic acid
Description
Properties
IUPAC Name |
4-butoxy-3-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-5-8-17-11-7-6-10(13(14)15)9-12(11)16-4-2/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEGBVYBSCWQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367158 | |
| Record name | 4-butoxy-3-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101268-36-4 | |
| Record name | 4-butoxy-3-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Butoxy-3-ethoxybenzoic acid
This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for 4-Butoxy-3-ethoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The synthesis detailed herein is grounded in established chemical principles and leverages field-proven methodologies to ensure reproducibility and high yield.
Introduction
This compound is a benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its specific substitution pattern, featuring both an ethoxy and a butoxy group on the aromatic ring, imparts distinct physicochemical properties that are of interest for the development of novel molecules. This guide will focus on a logical and practical synthetic approach, starting from a readily available precursor and detailing each step with scientific rigor.
Proposed Synthesis Pathway: A Two-Step Approach from Vanillic Acid
The most logical and efficient pathway for the synthesis of this compound commences with the selective etherification of vanillic acid (4-hydroxy-3-methoxybenzoic acid). This two-step process involves:
-
Ethylation of Vanillic Acid: The phenolic hydroxyl group of vanillic acid is first ethylated to yield 3-ethoxy-4-hydroxybenzoic acid. This initial step is crucial for introducing the ethoxy group at the desired position.
-
Butylation of 3-Ethoxy-4-hydroxybenzoic acid: The remaining phenolic hydroxyl group of the intermediate is then butylated to afford the final product, this compound.
This sequential approach allows for controlled introduction of the different alkyl groups. The Williamson ether synthesis is the key reaction employed in both steps, a reliable and versatile method for forming ether linkages.[1][2][3]
Caption: Overall two-step synthesis pathway for this compound.
Mechanistic Insight: The Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[2] In this reaction, a deprotonated alcohol (alkoxide) acts as a nucleophile and attacks an electrophilic alkyl halide, displacing the halide and forming an ether.
In the context of this synthesis:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of the starting material or intermediate, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion then attacks the primary alkyl halide (iodoethane or 1-bromobutane), leading to the formation of the ether bond and the displacement of the halide ion.
The choice of a primary alkyl halide is critical as the reaction is most efficient for unhindered electrophiles.[2]
Caption: Generalized mechanism of the Williamson ether synthesis.
Experimental Protocols
The following protocols are adapted from established procedures for Williamson ether synthesis.[1][3]
Part 1: Synthesis of 3-Ethoxy-4-hydroxybenzoic acid from Vanillic Acid
Materials and Reagents:
-
Vanillic acid
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Iodoethane (CH₃CH₂I)
-
Anhydrous Acetone
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine vanillic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Ethylating Agent: Add iodoethane (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Work-up - Acidification: Add deionized water to the residue and acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. This will precipitate the crude 3-ethoxy-4-hydroxybenzoic acid.
-
Work-up - Extraction: Extract the aqueous mixture with ethyl acetate.
-
Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-ethoxy-4-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.
Part 2: Synthesis of this compound from 3-Ethoxy-4-hydroxybenzoic acid
Materials and Reagents:
-
3-Ethoxy-4-hydroxybenzoic acid
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
1-Bromobutane (CH₃CH₂CH₂CH₂Br)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-ethoxy-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.
-
Addition of Butylating Agent: Add 1-bromobutane (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding an excess of deionized water.
-
Work-up - Acidification: Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl to precipitate the crude this compound.
-
Work-up - Extraction: Extract the aqueous mixture with ethyl acetate.
-
Work-up - Washing: Combine the organic layers and wash several times with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key physicochemical properties of the target compound and its precursor.
| Property | Vanillic Acid | 3-Ethoxy-4-hydroxybenzoic acid | This compound | Reference(s) |
| Molecular Formula | C₈H₈O₄ | C₉H₁₀O₄ | C₁₃H₁₈O₄ | ,[4],[5] |
| Molecular Weight | 168.15 g/mol | 182.17 g/mol | 238.28 g/mol | ,[4],[5] |
| CAS Number | 121-34-6 | 5438-38-0 | 101268-36-4 | ,[4],[5] |
| Appearance | White to off-white crystalline powder | White to off-white solid | - | |
| Melting Point | 210-212 °C | - | - | |
| Typical Yield | - | High (based on analogous reactions) | High (based on analogous reactions) | [1] |
Note: Experimental data for this compound and 3-Ethoxy-4-hydroxybenzoic acid are not extensively available in the public domain and are estimated based on similar compounds and reactions.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
-
Iodoethane and 1-bromobutane are alkylating agents and should be handled with care.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant.
-
Potassium carbonate can cause irritation upon contact.
Conclusion
The described two-step synthesis of this compound from vanillic acid represents a scientifically sound and practical approach for laboratory-scale preparation. The utilization of the Williamson ether synthesis provides a reliable method for the sequential introduction of the ethoxy and butoxy groups. This guide offers a comprehensive framework for researchers and professionals to produce this valuable compound for further investigation in drug discovery and materials science.
References
- Biosynth. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde.
- Pearl, I. A., & McCoy, J. F. (1951). Reactions of Vanillin and its Derived Compounds. XIII. A New Synthesis of Vanillic Acid Esters. Journal of the American Chemical Society, 73(7), 3331-3332.
- Zhang, X., et al. (2015). Novel Vanillic Acid-based Poly(ether-ester)s: From Synthesis to Properties. Polymer Chemistry, 6(5), 797-804.
- Unknown. (2020). ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION).
- Sigma-Aldrich. (n.d.). Vanillic acid.
- Unknown. (2020). ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION).
- ChemicalBook. (n.d.). 3-ethoxy-4-hydroxybenzoic acid synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.
- Guidechem. (n.d.). 3-ethoxy-4-hydroxybenzoic acid 5438-38-0 wiki.
- Pearl, I. A. (1955). Vanillic acid. Organic Syntheses, 35, 93.
- FINETECH INDUSTRY LIMITED. (n.d.). This compound.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
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- Unknown. (2020). Williamson Ether Synthesis. YouTube.
- Patalano, A. (2020). Williamson Ether Synthesis. YouTube.
- Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008.
- National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-hydroxybenzoic acid. PubChem.
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- Pearl, I. A. (1955). Protocatechuic acid. Organic Syntheses, 35, 84.
- European Patent Office. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene (EP1454891A1).
- National Center for Biotechnology Information. (n.d.). 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid. PubChem.
- Ren, Y., et al. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(3), 4260-4273.
- BenchChem. (2025). An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST Chemistry WebBook.
- BenchChem. (2025). A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications.
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An In-depth Technical Guide to 4-Butoxy-3-ethoxybenzoic acid: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 4-Butoxy-3-ethoxybenzoic acid, a disubstituted benzoic acid derivative. Drawing upon established principles of organic chemistry and extrapolating from structurally analogous compounds, this document details its synthesis, predicted physicochemical and spectroscopic properties, and explores its potential within the fields of materials science and drug discovery. This resource is intended for researchers, chemists, and professionals in pharmaceutical and chemical development.
Introduction and Molecular Overview
This compound belongs to the family of alkoxybenzoic acids, which are characterized by a central benzene ring functionalized with a carboxylic acid group and one or more alkoxy groups. The specific arrangement of a butoxy and an ethoxy group on the benzoic acid scaffold imparts a unique combination of lipophilicity, hydrogen bonding capability, and electronic properties. While detailed experimental data for this specific molecule is not extensively published, its structural features suggest potential applications ranging from liquid crystal formation to targeted biological activity. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, making this compound a person of interest for further investigation.[1][2]
Table 1: Chemical Identifiers and Core Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | Internal Nomenclature |
| CAS Number | 101268-36-4 | [3][4][5][6] |
| Molecular Formula | C₁₃H₁₈O₄ | [5] |
| Molecular Weight | 238.28 g/mol | [6] |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)O)OCC | PubChem |
| InChIKey | HEEGBVYBSCWQJP-UHFFFAOYSA-N | PubChem |
Synthesis Pathway: A Strategic Approach
The most logical and efficient route for the synthesis of this compound is a sequential Williamson ether synthesis, a robust and well-documented method for preparing ethers.[7][8] This strategy involves the stepwise alkylation of a readily available dihydroxybenzoic acid precursor. Protocatechuic acid (3,4-dihydroxybenzoic acid) serves as an ideal starting material.[9][10]
The causality behind this synthetic choice rests on the differential reactivity of the two hydroxyl groups on the protocatechuic acid precursor under controlled reaction conditions, allowing for regioselective alkylation. The esterification of the carboxylic acid prior to etherification protects this functional group from unwanted side reactions.
Detailed Experimental Protocol:
Part A: Esterification of Protocatechuic Acid
-
Reaction Setup: To a solution of protocatechuic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3,4-dihydroxybenzoate.
Part B: Sequential Alkylation
-
First Alkylation (Butylation): Dissolve methyl 3,4-dihydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add sodium hydride (1.1 eq of a 60% dispersion in mineral oil) portion-wise at 0 °C. After cessation of hydrogen evolution, add 1-bromobutane (1.1 eq) dropwise. Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract with diethyl ether (3 x 25 mL). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify by column chromatography to isolate methyl 4-butoxy-3-hydroxybenzoate.
-
Second Alkylation (Ethylation): Dissolve the product from the previous step (1.0 eq) in anhydrous acetone. Add finely ground potassium carbonate (1.5 eq) and ethyl iodide (1.2 eq).
-
Reflux: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Isolation: Cool the mixture, filter off the inorganic salts, and evaporate the solvent to yield crude methyl 4-butoxy-3-ethoxybenzoate.
Part C: Saponification
-
Hydrolysis: Dissolve the crude ester from Part B in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Acidification: Cool the solution and acidify with concentrated hydrochloric acid to a pH of ~2 to precipitate the product.
-
Purification: Filter the resulting solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Physicochemical and Spectroscopic Characterization
While experimental data for this compound is scarce, its properties can be reliably predicted based on the analysis of structurally similar compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Justification/Comparison |
| Melting Point (°C) | 130 - 150 | Higher than benzoic acid due to increased molecular weight and van der Waals forces. Comparable to other dialkoxybenzoic acids. |
| Boiling Point (°C) | > 300 | High boiling point expected due to the carboxylic acid group enabling hydrogen bonding and high molecular weight. |
| Solubility | Soluble in ethanol, acetone, ethyl acetate; sparingly soluble in hot water; insoluble in cold water. | The long alkyl chains increase lipophilicity, while the carboxylic acid provides some polarity. |
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy and butoxy chains, as well as the aromatic protons.
-
Aromatic Protons (δ 7.0-8.0 ppm): Three signals in the aromatic region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Ethoxy Group (δ 1.4-1.5 ppm, t, 3H; δ 4.1-4.2 ppm, q, 2H): A triplet for the methyl protons and a quartet for the methylene protons.
-
Butoxy Group (δ 0.9-1.0 ppm, t, 3H; δ 1.4-1.8 ppm, m, 4H; δ 4.0-4.1 ppm, t, 2H): A triplet for the terminal methyl group, a multiplet for the two internal methylene groups, and a triplet for the methylene group attached to the oxygen.
-
Carboxylic Acid Proton (δ 12.0-13.0 ppm): A broad singlet, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework.[6][11][12]
-
Carbonyl Carbon (δ 165-175 ppm): The carboxylic acid carbonyl carbon will appear significantly downfield.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons, with those attached to oxygen atoms appearing further downfield.
-
Alkoxy Carbons (δ 14-70 ppm): Signals corresponding to the four carbons of the butoxy group and the two carbons of the ethoxy group.
FTIR Spectroscopy: The infrared spectrum will confirm the presence of key functional groups.[4][13][14]
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1680-1710 cm⁻¹.[4]
-
C-O Stretch (Ethers and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry: Electron ionization mass spectrometry would likely show a detectable molecular ion peak (M⁺) at m/z 238. Common fragmentation patterns for benzoic acids and aromatic ethers would be expected.[5][15]
-
Loss of Alkoxy Groups: Fragmentation may involve the loss of the butoxy or ethoxy side chains.
-
Decarboxylation: Loss of CO₂ (44 Da) or the -COOH group (45 Da) from the molecular ion is a common fragmentation pathway for benzoic acids.[15]
Potential Applications and Future Research Directions
The unique structural characteristics of this compound suggest potential applications in both materials science and medicinal chemistry.
Materials Science
The elongated, rigid structure of alkoxybenzoic acids makes them excellent candidates for the formation of thermotropic liquid crystals.[16][17][18] The carboxylic acid moiety can form hydrogen-bonded dimers, effectively creating a more rod-like supramolecular structure, which is conducive to the formation of nematic and smectic phases. The differential lengths of the butoxy and ethoxy chains could lead to interesting and tunable mesophase behaviors. Further research into the thermal properties of this compound using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is warranted.[19]
Drug Discovery and Development
Benzoic acid derivatives are a well-established class of compounds with a wide array of biological activities.[1][20]
-
Antimicrobial Activity: Alkoxybenzoic acids have demonstrated efficacy against both gram-positive and gram-negative bacteria, with potential applications in disrupting biofilms.[21][22][23] The lipophilic nature of the butoxy and ethoxy chains could enhance membrane permeability and disruption.
-
Anti-inflammatory Properties: Many benzoic acid derivatives exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1][3][24] The specific substitution pattern of this compound could be explored for selective inhibition of inflammatory pathways.
-
Enzyme Inhibition: The benzoic acid scaffold is present in numerous enzyme inhibitors.[25][26][27] Depending on the overall shape and electronic distribution, this molecule could be investigated as an inhibitor for various enzymatic targets, such as protein phosphatases or hydrolases.[27]
Conclusion
This compound is a compound with significant untapped potential. Based on a robust understanding of its structural analogs, this guide has outlined a reliable synthetic pathway and a comprehensive set of predicted physicochemical and spectroscopic properties. The exploration of its use as a precursor for liquid crystals and as a scaffold for novel therapeutic agents presents exciting avenues for future research. The protocols and data presented herein provide a solid foundation for scientists and researchers to begin their investigation into this promising molecule.
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An In-depth Technical Guide to 4-Butoxy-3-ethoxybenzoic acid
CAS Number: 101268-36-4
Abstract
This technical guide provides a comprehensive overview of 4-Butoxy-3-ethoxybenzoic acid (CAS: 101268-36-4), a substituted benzoic acid derivative. In the absence of extensive peer-reviewed literature on this specific molecule, this document leverages established principles of organic chemistry and data from structurally analogous compounds to present a scientifically grounded resource for researchers. The guide outlines a proposed synthetic pathway via the Williamson ether synthesis, details predicted analytical characterization data (¹H NMR, ¹³C NMR, IR, and MS), and explores potential applications in materials science and medicinal chemistry. All protocols and data are presented with the intent to be self-validating and to provide a robust starting point for further investigation by drug development professionals and synthetic chemists.
Introduction and Physicochemical Properties
This compound is a disubstituted aromatic carboxylic acid. The presence of both a butoxy and an ethoxy group on the benzene ring imparts a significant degree of lipophilicity, while the carboxylic acid moiety provides a site for hydrogen bonding and salt formation. These structural features suggest its potential utility as a building block in the synthesis of more complex molecules, such as liquid crystals or biologically active compounds.
While experimental data is not publicly available, key physicochemical properties can be predicted based on its structure.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₈O₄ | [Calculated] |
| Molecular Weight | 238.28 g/mol | [Calculated] |
| XlogP | ~3.3 | [Predicted based on analogs][1] |
| Appearance | Predicted to be a white to off-white crystalline solid | [Inference from similar benzoic acid derivatives] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) and slightly soluble in nonpolar solvents. | [Inference from analogous compounds] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_carboxyl [label="C"]; O_carboxyl1 [label="O"]; O_carboxyl2 [label="OH"]; O_ethoxy [label="O"]; C_ethoxy1 [label="CH2"]; C_ethoxy2 [label="CH3"]; O_butoxy [label="O"]; C_butoxy1 [label="CH2"]; C_butoxy2 [label="CH2"]; C_butoxy3 [label="CH2"]; C_butoxy4 [label="CH3"];
// Benzene ring with double bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; node [shape=none, label=""]; b1 [pos="0.75,0.43!"]; b2 [pos="-0.75,0.43!"]; b3 [pos="0,-0.87!"]; C1 -- b1 [style=invis]; C2 -- b1 [style=invis]; C3 -- b2 [style=invis]; C4 -- b2 [style=invis]; C5 -- b3 [style=invis]; C6 -- b3 [style=invis];
// Substituents C1 -- C_carboxyl [len=1.5]; C_carboxyl -- O_carboxyl1 [len=1.5, style=double]; C_carboxyl -- O_carboxyl2 [len=1.5]; C3 -- O_ethoxy [len=1.5]; O_ethoxy -- C_ethoxy1 [len=1.5]; C_ethoxy1 -- C_ethoxy2 [len=1.5]; C4 -- O_butoxy [len=1.5]; O_butoxy -- C_butoxy1 [len=1.5]; C_butoxy1 -- C_butoxy2 [len=1.5]; C_butoxy2 -- C_butoxy3 [len=1.5]; C_butoxy3 -- C_butoxy4 [len=1.5];
// Position nodes C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.3!"]; C4 [pos="1.5,2.6!"]; C5 [pos="0,2.6!"]; C6 [pos="-0.75,1.3!"]; C_carboxyl [pos="-1.5,-0.8!"]; O_carboxyl1 [pos="-2.5,-0.3!"]; O_carboxyl2 [pos="-1.5,-2!"]; O_ethoxy [pos="3.75,1.3!"]; C_ethoxy1 [pos="4.75,2.3!"]; C_ethoxy2 [pos="6.25,2.3!"]; O_butoxy [pos="2.25,3.9!"]; C_butoxy1 [pos="3.25,4.9!"]; C_butoxy2 [pos="4.75,4.9!"]; C_butoxy3 [pos="5.75,5.9!"]; C_butoxy4 [pos="7.25,5.9!"]; }
Caption: 2D structure of this compound.
Proposed Synthesis Protocol
The synthesis of this compound can be reliably achieved via a sequential Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3] This proposed protocol starts from the commercially available 3-hydroxy-4-methoxybenzoic acid (isovanillic acid)[4][5], which offers a cost-effective and efficient entry point. The synthesis involves three main stages: ethylation of the hydroxyl group, demethylation of the methoxy group, and subsequent butylation.
Caption: Proposed three-stage synthesis workflow for this compound.
Step-by-Step Methodology
Stage 1: Synthesis of 3-Ethoxy-4-methoxybenzoic acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxy-4-methoxybenzoic acid (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and acetone as the solvent.
-
Addition of Alkylating Agent: Add ethyl iodide (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Isolation: Evaporate the combined acetone filtrates under reduced pressure. Dissolve the resulting residue in water and acidify with 2M hydrochloric acid (HCl) to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 3-ethoxy-4-methoxybenzoic acid.
Stage 2: Synthesis of 3-Ethoxy-4-hydroxybenzoic acid
-
Reaction Setup: In a flask suitable for high-temperature reactions, mix 3-ethoxy-4-methoxybenzoic acid (1.0 eq) with pyridine hydrochloride (5.0 eq).
-
Reaction: Heat the mixture to 180-200 °C for 2-3 hours. The reaction mixture will become molten.
-
Workup: Cool the mixture until it solidifies. Add cold water to the flask and break up the solid.
-
Isolation: Filter the solid product, wash thoroughly with water to remove residual pyridine hydrochloride, and dry.
Stage 3: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, add 3-ethoxy-4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and dimethylformamide (DMF) as the solvent.
-
Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq) to the mixture.
-
Reaction: Heat the reaction to 80-90 °C and stir for 6-8 hours, monitoring by TLC.
-
Workup: Cool the reaction and pour it into a beaker of cold water.
-
Isolation: Acidify the aqueous mixture with 2M HCl to precipitate the crude product. Filter the solid and wash with water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Predicted Analytical Characterization
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.[6][7][8][9][10][11]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.9 | broad singlet | 1H | COOH | Typical for carboxylic acid protons, deshielded and often broad due to hydrogen bonding.[7] |
| ~7.6 | doublet | 1H | Ar-H | Aromatic proton ortho to the carboxyl group. |
| ~7.5 | doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the butoxy group. |
| ~7.1 | doublet | 1H | Ar-H | Aromatic proton ortho to the ethoxy group. |
| ~4.1 | triplet | 2H | O-CH₂ (Butoxy) | Methylene group adjacent to the aromatic oxygen, deshielded. |
| ~4.0 | quartet | 2H | O-CH₂ (Ethoxy) | Methylene group of the ethoxy substituent. |
| ~1.7 | multiplet | 2H | CH₂ (Butoxy) | Methylene group beta to the oxygen in the butoxy chain. |
| ~1.4 | multiplet | 2H | CH₂ (Butoxy) | Methylene group gamma to the oxygen in the butoxy chain. |
| ~1.3 | triplet | 3H | CH₃ (Ethoxy) | Terminal methyl group of the ethoxy substituent. |
| ~0.9 | triplet | 3H | CH₃ (Butoxy) | Terminal methyl group of the butoxy substituent. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C=O | Carboxylic acid carbonyl carbon. |
| ~153 | Ar-C | Aromatic carbon attached to the butoxy group. |
| ~148 | Ar-C | Aromatic carbon attached to the ethoxy group. |
| ~124 | Ar-C | Aromatic carbon attached to the carboxyl group. |
| ~123 | Ar-CH | Aromatic methine carbon. |
| ~115 | Ar-CH | Aromatic methine carbon. |
| ~114 | Ar-CH | Aromatic methine carbon. |
| ~69 | O-CH₂ (Butoxy) | Methylene carbon of the butoxy group. |
| ~64 | O-CH₂ (Ethoxy) | Methylene carbon of the ethoxy group. |
| ~31 | CH₂ (Butoxy) | Methylene carbon of the butoxy group. |
| ~19 | CH₂ (Butoxy) | Methylene carbon of the butoxy group. |
| ~15 | CH₃ (Ethoxy) | Methyl carbon of the ethoxy group. |
| ~14 | CH₃ (Butoxy) | Methyl carbon of the butoxy group. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the carboxylic acid and aromatic ether functional groups.[12][13][14][15]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (from carboxylic acid dimer) |
| 3080-3030 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch (from ethoxy and butoxy groups) |
| 1710-1680 | Strong | C=O stretch (from carboxylic acid dimer) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretches |
| 1320-1210 | Strong | C-O stretch (from carboxylic acid and ether linkages) |
| ~920 | Broad | O-H bend (out-of-plane, from dimer) |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 238. Key fragmentation patterns would likely involve the loss of the alkyl chains and the carboxyl group.[16][17][18][19][20]
Table 5: Predicted Key Mass Spectrometry Fragments (EI)
| m/z | Proposed Fragment |
| 238 | [M]⁺ (Molecular Ion) |
| 193 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| 181 | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 165 | [M - OC₄H₉]⁺ (Loss of butoxy radical) |
| 121 | [M - OC₄H₉ - CO₂]⁺ (Loss of butoxy radical and CO₂) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Potential Research Applications
While specific applications for this compound have not been documented, its structure suggests several avenues for investigation:
-
Liquid Crystal Synthesis: Alkoxybenzoic acids are well-known precursors in the synthesis of liquid crystalline materials.[21] The long butoxy chain, in particular, could be exploited to induce or modify mesophase behavior in ester derivatives.
-
Medicinal Chemistry: Benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[22] The increased lipophilicity provided by the two alkoxy groups may enhance membrane permeability and oral bioavailability, making it an interesting scaffold for drug discovery programs.
-
Polymer and Materials Science: The carboxylic acid group can be used as a handle for polymerization or for grafting onto surfaces, allowing for the modification of material properties. The hydrophobic nature of the molecule could be used to create water-repellent surfaces or to act as a compatibilizer in polymer blends.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on data for similar benzoic acid derivatives, it should be considered an irritant to the skin, eyes, and respiratory system.
References
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- Wikipedia. Williamson ether synthesis.
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- Unknown Source. Synthesis and structural interpretation of 4-(alkoxy)
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- Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
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- Unknown Source.
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- Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzoic acid.
- J. Org. Chem. NMR Chemical Shifts.
- YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. (2021).
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024).
- Google Patents. WO2013035103A1 - Phenol c-alkylation process.
- PubChem. 4-Ethoxybenzoic acid.
- PubChemLite. 3-hydroxy-4-methoxybenzoic acid (C8H8O4).
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018).
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Introduction: A Molecule of Interest in Medicinal Chemistry
An In-Depth Technical Guide to 4-Butoxy-3-ethoxybenzoic acid: Structure, Synthesis, and Characterization
This compound is a polysubstituted aromatic carboxylic acid. As a derivative of benzoic acid, it belongs to a class of compounds that are significant scaffolds in the development of new therapeutic agents.[1][2] The dual alkoxy substitution, featuring both a butoxy and an ethoxy group on the benzene ring, imparts specific lipophilic and electronic properties that make it a valuable intermediate for organic synthesis and a candidate for biological evaluation. Alkoxy-substituted benzoic acids are known to exhibit a range of biological activities, including antibacterial and anticancer properties, making this particular molecular architecture a point of interest for drug development professionals.[3][4]
This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, a robust synthetic protocol, and methods for its analytical characterization. The insights provided are intended to equip researchers and scientists with the foundational knowledge required for its application in drug discovery and materials science.
Part 1: Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The properties of this compound are determined by the interplay of its three key functional groups: the carboxylic acid, the ethoxy group, and the butoxy group, all attached to a central benzene ring.
Caption: Molecular structure of this compound.
The lipophilicity is enhanced by the butoxy and ethoxy chains, which can influence the molecule's ability to cross biological membranes. The carboxylic acid group provides a site for hydrogen bonding and salt formation, which is critical for solubility in aqueous media and potential interactions with biological targets.
Data Presentation: Physicochemical Properties
A summary of the key identifiers and physicochemical properties for this compound is provided in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 101268-36-4 | [5] |
| Molecular Formula | C₁₃H₁₈O₄ | [6] |
| Molecular Weight | 238.28 g/mol | - |
| Monoisotopic Mass | 238.12051 Da | [6] |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)O)OCC | [6] |
| InChIKey | HEEGBVYBSCWQJP-UHFFFAOYSA-N | [6] |
| Predicted XlogP | 3.3 | [6] |
| Appearance | Solid (predicted) | - |
Part 2: Synthesis Protocol
The synthesis of this compound can be efficiently achieved through a two-step process commencing from a commercially available starting material, ethyl 3-ethoxy-4-hydroxybenzoate. The methodology involves an initial Williamson ether synthesis followed by saponification (ester hydrolysis).
Causality in Experimental Design
The choice of a Williamson ether synthesis is predicated on its reliability and high yield for forming aryl ethers from phenols.[7][8][9] This Sₙ2 reaction requires the conversion of the weakly acidic phenolic hydroxyl group into a more potent nucleophile, the phenoxide.[10] A moderately strong base like potassium carbonate is sufficient for this deprotonation and is favored for its ease of handling and removal post-reaction compared to stronger bases like sodium hydride. 1-Bromobutane is selected as the alkylating agent due to its good reactivity as a primary alkyl halide, which minimizes the competing E2 elimination reaction.[8][9]
The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification reaction, driven to completion by using a strong base like potassium hydroxide in a protic solvent mixture, followed by acidification to precipitate the final product.[11]
Visualization: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of Ethyl 4-butoxy-3-ethoxybenzoate
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 3-ethoxy-4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and N,N-Dimethylformamide (DMF) to create a stirrable solution.
-
Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of cold deionized water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 4-butoxy-3-ethoxybenzoate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: Dissolve the crude ethyl 4-butoxy-3-ethoxybenzoate from the previous step in a mixture of ethanol and water (e.g., 2:1 ratio). Add potassium hydroxide (KOH, 3.0 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the disappearance of the ester spot by TLC.
-
Work-up and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).
-
Isolation: The white precipitate of this compound will form upon acidification. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from an appropriate solvent system like ethanol/water.
Part 3: Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic techniques is employed. Each method provides unique information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms in their specific chemical environments. The aromatic protons will appear as distinct signals in the downfield region (δ 6.9-7.8 ppm). The methylene protons of the ethoxy and butoxy groups adjacent to oxygen atoms will be deshielded (δ ~4.0-4.2 ppm). The remaining aliphatic protons will appear in the upfield region (δ 0.9-1.8 ppm). The carboxylic acid proton will be a broad singlet at a very downfield shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). Aromatic carbons will resonate in the δ 110-160 ppm range, with those attached to oxygen atoms appearing further downfield. The aliphatic carbons of the alkoxy groups will be found in the upfield region (δ 14-70 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of benzoic acid and its derivatives shows characteristic absorption bands.[12][13][14]
| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding between carboxylic acid dimers.[13][15] |
| C-H (Aromatic) | 3100 - 3000 | Stretching vibrations of sp² hybridized C-H bonds on the benzene ring. |
| C-H (Aliphatic) | 3000 - 2850 | Stretching vibrations of sp³ hybridized C-H bonds in the ethoxy and butoxy groups. |
| C=O (Carbonyl) | 1710 - 1680 | Stretching vibration of the carbonyl group in the carboxylic acid, conjugated with the aromatic ring.[15] |
| C=C (Aromatic) | 1600, 1580, 1475 | Skeletal vibrations within the benzene ring. |
| C-O (Ether & Acid) | 1320 - 1210 (strong) | Asymmetric and symmetric C-O stretching vibrations from the ether linkages and the carboxylic acid. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₈O₄), the expected monoisotopic mass is 238.1205 Da.[6] Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 238. Common fragmentation patterns would include the loss of the butoxy and ethoxy groups, as well as the characteristic loss of a carboxyl group.
Part 4: Applications in Research and Drug Development
Substituted benzoic acids are prevalent motifs in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable building block for creating more complex molecules with tailored biological activities.
-
Scaffold for Synthesis: The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the synthesis of compound libraries for high-throughput screening.
-
Potential Biological Activity: Alkoxy groups on a benzene ring can modulate a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion). They can also participate in key binding interactions with biological targets. Research on other alkoxy-substituted benzoic acids suggests potential for antimicrobial, anti-inflammatory, and anticancer activities.[3][4][16] For instance, the presence of these groups can influence C-H activation sites for further synthetic elaboration or act as pharmacophore elements.[3]
-
Materials Science: Benzoic acid derivatives are also used in the synthesis of liquid crystals and other advanced materials. The rod-like shape of this molecule could be exploited in such applications.[11]
Further investigation into the biological profile of this compound and its derivatives is a promising avenue for the development of novel therapeutic agents.
References
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- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. CORE.
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An In-depth Technical Guide to the Solubility Determination of 4-Butoxy-3-ethoxybenzoic acid
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 4-Butoxy-3-ethoxybenzoic acid, a molecule with structural motifs pertinent to contemporary drug discovery. While specific experimental solubility data for this compound is not extensively published, this guide will equip you with the foundational knowledge and detailed protocols to perform this critical characterization in your own laboratory. We will delve into the theoretical underpinnings of solubility, present field-proven experimental workflows, and discuss the physicochemical characteristics that govern the behavior of this molecule in solution.
The Pivotal Role of Solubility in Drug Development
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[1][2] A drug must be in solution to be absorbed from the gastrointestinal tract and to be transported in the bloodstream to its site of action. Poor solubility can lead to low and variable bioavailability, hindering the development of a promising drug candidate.[1][2] Therefore, a thorough understanding and quantitative measurement of a compound's solubility is essential in the early stages of drug discovery and for formulation development.[1][3]
Physicochemical Profile of this compound
To understand the solubility of this compound, we must first consider its molecular structure and key physicochemical properties.
Molecular Structure:
This structure reveals a benzoic acid core, which imparts acidic properties, and two ether linkages (ethoxy and butoxy groups) that contribute to its lipophilicity. The interplay between the polar carboxylic acid group and the nonpolar alkyl and phenyl moieties will govern its solubility in various media.
Predicted Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C13H18O4 | [4] |
| Molecular Weight | 238.28 g/mol | Calculated |
| pKa (predicted) | ~4.5 | Estimated based on similar structures |
| XlogP (predicted) | 3.3 | [4] |
The predicted pKa is characteristic of a weak organic acid, suggesting that its aqueous solubility will be highly dependent on pH.[5] The positive XlogP value indicates a preference for lipid environments over aqueous ones, suggesting that the compound will likely have low intrinsic water solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[6] This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature, after a state of equilibrium has been reached between the dissolved and undissolved solid forms.
Rationale for the Shake-Flask Method
This method is considered the most reliable because it allows for a true equilibrium to be established, avoiding the formation of supersaturated solutions that can occur with kinetic solubility methods.[6] Kinetic methods, which often involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer, can overestimate solubility and are more suited for high-throughput screening in early discovery.[1][2][6] For lead optimization and pre-formulation, the precision of the thermodynamic shake-flask method is paramount.[1]
Experimental Protocol for the Shake-Flask Method
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, organic solvents)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to have enough solid to ensure a saturated solution is formed, with undissolved solid remaining at the end of the experiment.[6]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[5] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases with time).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[6]
-
Sampling: Carefully withdraw a sample from the supernatant, being cautious not to disturb the undissolved solid.
-
Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration readings.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve of the compound in the same solvent must be prepared to accurately determine the concentration.[1][7]
Visualizing the Shake-Flask Workflow
Caption: Relationship between pH, ionization state, and solubility of a carboxylic acid.
Conclusion
While a comprehensive dataset for the solubility of this compound is not yet publicly available, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By employing the robust shake-flask method for thermodynamic solubility and potentiometric titration for pH-dependent solubility and pKa, researchers can generate the critical data needed for informed decision-making in drug discovery and development. The structural features of this compound—a weakly acidic carboxylic acid with significant lipophilic character—suggest that its solubility will be a key parameter to optimize for potential therapeutic applications.
References
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- 7. bioassaysys.com [bioassaysys.com]
Spectroscopic Characterization of 4-Butoxy-3-ethoxybenzoic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Butoxy-3-ethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using key spectroscopic techniques. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and established spectroscopic principles to provide a robust predictive analysis.
Introduction
This compound, with the molecular formula C₁₃H₁₈O₄, belongs to the class of substituted benzoic acids.[1][2] The arrangement of the butoxy and ethoxy groups on the benzene ring significantly influences its electronic and structural properties, which in turn are reflected in its spectroscopic signatures. Understanding these spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its role in various chemical and pharmaceutical applications. This guide will explore its predicted Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from analogous compounds, including 4-alkoxybenzoic acids, 3- and 4-methoxybenzoic acids, and general principles of spectroscopy.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of the molecular weight and elemental composition.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 239.1278 |
| [M+Na]⁺ | 261.1097 |
| [M-H]⁻ | 237.1132 |
Data predicted by computational tools.[1]
Interpretation: The molecular ion peak [M]⁺ would be expected at an m/z of approximately 238.12. The high-resolution mass spectrum would be crucial for confirming the molecular formula C₁₃H₁₈O₄. Common fragmentation patterns for benzoic acids involve the loss of the carboxylic acid group (-COOH) and cleavage of the ether linkages.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.
-
Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule.
Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| C-H (sp³ Aliphatic) | 2960-2850 | Medium-Strong |
| C=O (Carboxylic Acid) | 1710-1680 | Strong |
| C=C (Aromatic) | 1600-1450 | Medium |
| C-O (Ether & Carboxylic Acid) | 1300-1000 | Strong |
Interpretation: The IR spectrum will be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration of a carboxylic acid dimer formed through hydrogen bonding. A strong, sharp peak around 1700 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid. The presence of the butoxy and ethoxy groups will be confirmed by strong C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹) and C-H stretching vibrations of the alkyl chains just below 3000 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR beam is directed into the ATR crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample.
-
Spectral Analysis: The detector measures the absorption of the evanescent wave by the sample at different wavenumbers, generating the IR spectrum.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | ~11-12 | Singlet | 1H |
| Ar-H | ~7.5-7.8 | Multiplet | 3H |
| -OCH₂- (Butoxy) | ~4.1 | Triplet | 2H |
| -OCH₂- (Ethoxy) | ~4.1 | Quartet | 2H |
| -CH₂- (Butoxy) | ~1.8 | Multiplet | 2H |
| -CH₂- (Butoxy) | ~1.5 | Multiplet | 2H |
| -CH₃ (Ethoxy) | ~1.4 | Triplet | 3H |
| -CH₃ (Butoxy) | ~1.0 | Triplet | 3H |
Interpretation: The proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (δ 11-12 ppm). The aromatic protons will appear as a complex multiplet in the region of δ 7.5-7.8 ppm. The methylene protons of the ethoxy and butoxy groups directly attached to the aromatic ring are expected to have similar chemical shifts around δ 4.1 ppm. The remaining aliphatic protons of the butoxy and ethoxy chains will appear in the upfield region (δ 1.0-1.8 ppm) with characteristic splitting patterns.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O (Carboxylic Acid) | ~172 |
| Ar-C (quaternary) | ~150-160 |
| Ar-C-H | ~110-130 |
| -OCH₂- (Butoxy & Ethoxy) | ~65-70 |
| -CH₂- (Butoxy) | ~15-35 |
| -CH₃ (Ethoxy & Butoxy) | ~14 |
Interpretation: The carbonyl carbon of the carboxylic acid will be the most downfield signal, appearing around δ 172 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbons attached to the oxygen atoms appearing further downfield. The aliphatic carbons of the butoxy and ethoxy groups will be found in the upfield region of the spectrum (δ 14-70 ppm). Due to the symmetry of the molecule, some of the aromatic carbon signals may overlap.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The appropriate pulse sequence is applied to acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. Phasing, baseline correction, and referencing to TMS are performed.
Caption: General workflow for NMR spectroscopy.
Conclusion
The synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful toolkit for the comprehensive characterization of this compound. While experimental data for this specific molecule is limited, the predictive analysis presented in this guide, grounded in the established principles of spectroscopic interpretation and data from analogous structures, offers a reliable framework for its identification and structural elucidation. These spectroscopic techniques, when used in concert, provide a self-validating system for confirming the molecular structure and purity of this and other related compounds, which is a critical aspect of research and development in the chemical and pharmaceutical industries.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Berzins, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design.
- Royal Society of Chemistry. Supplementary Information.
- Barbera, J., et al.
- NIST. Benzoic acid, 4-ethoxy-. National Institute of Standards and Technology.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-Butoxy-3-ethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Butoxy-3-ethoxybenzoic acid, a substituted benzoic acid derivative. While this compound is available commercially, detailed experimental data regarding its physical characteristics and synthesis are not widely published in readily accessible scientific literature. This guide consolidates the available information and presents a theoretical framework for its synthesis and characterization, aiming to support researchers in their scientific endeavors.
Molecular Identity and Structural Elucidation
This compound is an aromatic carboxylic acid featuring both a butoxy and an ethoxy group attached to the benzene ring. These alkoxy substitutions significantly influence the molecule's polarity, lipophilicity, and potential for intermolecular interactions, making it a compound of interest for applications in medicinal chemistry and materials science.
Chemical Structure
The structural representation of this compound is crucial for understanding its chemical behavior.
Figure 1: 2D Chemical Structure of this compound.
Key Identifiers
For unambiguous identification and sourcing, the following identifiers are critical.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 101268-36-4 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₄ | [1][3] |
| Molecular Weight | 238.28 g/mol | [1] |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)O)OCC | [3] |
| InChI Key | HEEGBVYBSCWQJP-UHFFFAOYSA-N | [1] |
Physicochemical Properties: An Area for Further Investigation
-
Melting Point: Not available.[4]
-
Boiling Point: Not available.[4]
-
Solubility: Not available.[4]
-
pKa: Not available.
The predicted octanol-water partition coefficient (XlogP) is 3.3, suggesting the compound is likely to be lipophilic.[3] The absence of experimental data underscores the need for foundational research to characterize this molecule fully. Such data is essential for designing experimental protocols, including reaction conditions, purification methods, and formulation development.
Proposed Synthesis Protocol: A Theoretical Approach
Based on established methodologies for the synthesis of alkoxy-substituted benzoic acids, a plausible synthetic route for this compound is proposed. This protocol is theoretical and would require experimental validation and optimization. The Williamson ether synthesis is the cornerstone of this proposed pathway.
Proposed Synthetic Pathway
The synthesis would logically proceed from a commercially available starting material, 3-ethoxy-4-hydroxybenzoic acid, via alkylation of the phenolic hydroxyl group.
Figure 2: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Procedure (Theoretical)
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
3-Ethoxy-4-hydroxybenzoic acid
-
1-Bromobutane (or other suitable butyl halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxy-4-hydroxybenzoic acid (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials.
-
Alkylation: While stirring, add 1-bromobutane (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and allow it to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing deionized water.
-
Acidify the aqueous solution to a pH of ~2 with 1M HCl to precipitate the product.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Justification of Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, suitable for deprotonating the phenolic hydroxyl group without hydrolyzing the ester (if the methyl or ethyl ester of the benzoic acid is used as the starting material). Anhydrous conditions are preferred to prevent side reactions.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Excess Reagents: A slight excess of the alkylating agent and base is used to ensure the complete conversion of the starting material.
-
Acidification: The carboxylic acid product is soluble in its salt form in a basic aqueous solution. Acidification is necessary to protonate the carboxylate and precipitate the neutral product.
Spectral Data: A Call for Characterization
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to assume that the compound may be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound represents a molecule with potential for further exploration in various scientific domains. However, the current lack of comprehensive data on its physical properties and established synthetic protocols presents a barrier to its widespread use. The theoretical framework provided in this guide serves as a starting point for researchers to synthesize and characterize this compound. The dissemination of such fundamental data will be invaluable for unlocking the potential applications of this compound in drug discovery and materials science.
References
- FINETECH INDUSTRY LIMITED. This compound. [Link]
- PubChem. This compound. [Link]
- P&S Chemicals. Product information, this compound. [Link]
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Unveiling the Therapeutic Potential of 4-Butoxy-3-ethoxybenzoic Acid: A Technical Guide for Preclinical Investigation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoic acid and its derivatives represent a foundational scaffold in medicinal chemistry, contributing to a wide array of therapeutic agents.[1][2][3] This technical guide delves into the untapped potential of a specific analogue, 4-Butoxy-3-ethoxybenzoic acid, a compound whose biological activities remain largely unexplored. By leveraging structure-activity relationship (SAR) principles gleaned from the broader family of benzoic acid derivatives, we present a strategic framework for the systematic investigation of this molecule's therapeutic promise. This document outlines a series of robust experimental protocols, from initial in vitro screening to more complex cell-based assays, designed to probe its potential anti-inflammatory, antimicrobial, and anticancer activities. Our objective is to provide a comprehensive roadmap for researchers to unlock the latent value of this compound in the landscape of modern drug discovery.
Introduction: The Benzoic Acid Scaffold in Drug Design
The benzoic acid moiety is a privileged structure in pharmacology, prized for its synthetic tractability and its ability to engage with biological targets through its carboxylic acid group, a key hydrogen bond donor and acceptor.[1] The therapeutic utility of benzoic acid derivatives is profoundly influenced by the nature and positioning of substituents on the aromatic ring, which modulate the molecule's electronic, lipophilic, and steric properties.[1] These modifications are pivotal in defining the pharmacokinetic and pharmacodynamic profile of the resulting compound.
This compound, the subject of this guide, features two alkoxy groups, a butoxy and an ethoxy group, at the C4 and C3 positions, respectively. While direct biological data for this compound is scarce, the presence of these ether linkages suggests potential for enhanced membrane permeability and interaction with hydrophobic pockets within target proteins. This guide will therefore focus on exploring plausible biological activities based on the established pharmacology of related structures.
Postulated Biological Activities and Mechanistic Hypotheses
Based on the known activities of substituted benzoic acids, we hypothesize that this compound may exhibit efficacy in the following therapeutic areas:
-
Anti-Inflammatory Activity: Alkoxy-substituted benzoic acid derivatives have been investigated as inhibitors of inflammatory enzymes. A plausible mechanism of action for this compound could involve the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory signaling pathways such as NF-κB.
-
Antimicrobial Activity: The benzoic acid scaffold is a known pharmacophore in various antimicrobial agents.[1] The lipophilicity conferred by the butoxy and ethoxy groups may facilitate the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic enzymes.
-
Anticancer Activity: Numerous benzoic acid derivatives have demonstrated significant anticancer potential.[2][3] Possible mechanisms include the induction of apoptosis, inhibition of cell cycle progression, or interference with cancer cell signaling cascades.
A Strategic Framework for Experimental Validation
The following sections detail a phased experimental approach to systematically evaluate the potential biological activities of this compound.
Phase 1: In Vitro Enzymatic and Antimicrobial Screening
The initial phase focuses on high-throughput in vitro assays to rapidly assess the compound's activity against key molecular targets.
Table 1: Phase 1 In Vitro Screening Assays
| Target/Organism | Assay Type | Primary Endpoint | Positive Controls |
| COX-1/COX-2 | Enzyme Inhibition Assay | IC50 | Celecoxib, Ibuprofen |
| Escherichia coli | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Ciprofloxacin |
| Staphylococcus aureus | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Vancomycin |
| Candida albicans | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Fluconazole |
| MCF-7 (Breast Cancer) | MTT Assay | GI50 | Doxorubicin |
| A549 (Lung Cancer) | MTT Assay | GI50 | Paclitaxel |
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to a range of concentrations.
-
Prepare assay buffer, substrate (arachidonic acid), and enzyme solutions (COX-1 and COX-2).
-
-
Assay Procedure:
-
Add the test compound or control to a 96-well plate.
-
Add the respective COX enzyme to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercial ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Phase 2: Cell-Based Assays for Mechanistic Elucidation
Should Phase 1 yield promising results, the next step involves investigating the compound's mechanism of action in relevant cellular models.
Diagram 1: Proposed Workflow for Investigating Anti-Inflammatory Mechanism
Caption: Workflow for elucidating the anti-inflammatory mechanism of action.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 30 minutes.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα, phosphorylated p65, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the loading control.
-
Compare the levels of activated NF-κB pathway proteins in treated versus untreated cells.
-
Phase 3: Advanced Cellular and In Vivo Models
For compounds demonstrating significant and mechanistically interesting activity in Phase 2, further validation in more complex models is warranted.
Diagram 2: Proposed Workflow for Investigating Anticancer Mechanism
Caption: Workflow for elucidating the anticancer mechanism of action.
Conclusion and Future Directions
This technical guide provides a structured and scientifically rigorous approach to exploring the potential biological activities of this compound. By systematically progressing through the proposed experimental phases, researchers can efficiently identify and characterize the therapeutic potential of this novel compound. Positive findings from this research framework would not only elucidate the specific biological functions of this compound but also contribute valuable insights into the broader structure-activity relationships of benzoic acid derivatives in drug discovery.
References
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. URL
- Benzoic Acid Derivatives as Prodrugs for the Tre
- Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design | Journal of Medicinal Chemistry - ACS Public
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir
- 2-Ethoxybenzoic acid | 134-11-2 - ChemicalBook. URL
- 2-Ethoxybenzoic acid - Wikipedia. URL
Sources
Safety and handling of "4-Butoxy-3-ethoxybenzoic acid"
An In-depth Technical Guide to the Safe Handling of 4-Butoxy-3-ethoxybenzoic Acid
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound. As a Senior Application Scientist, the following guide is structured to provide not only procedural steps but also the scientific rationale behind these recommendations, ensuring a culture of safety and experimental integrity.
Chemical Identity and Properties
This compound is a substituted benzoic acid derivative. Understanding its fundamental physical and chemical properties is paramount to its safe handling and use in experimental protocols.
| Property | Value |
| CAS Number | 101268-36-4 |
| Physical State | Solid |
| Molecular Formula | C13H18O4 |
| Molecular Weight | 238.28 g/mol |
The data in this table is compiled from various chemical supplier databases.
Hazard Identification and Toxicological Profile
While comprehensive toxicological data for this compound is not extensively published, the available Safety Data Sheet (SDS) indicates that skin contact may be a primary route of exposure and a potential hazard.[1] The precautionary principle dictates that in the absence of extensive data, similar compounds should be handled with a high degree of care.
Key Potential Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause irritation.
-
Eye Irritation: Direct contact with the eyes is likely to cause irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
Core Principles of Safe Handling
The following protocols are designed to minimize exposure and mitigate risks during the handling and use of this compound.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to any chemical agent is to use effective engineering controls.
-
Fume Hood: All weighing and solution preparation activities should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates and potential vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): The Last Barrier
Appropriate PPE must be worn at all times when handling this compound.[2]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent direct skin contact, a primary exposure route. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | To protect the eyes from splashes or airborne particles. |
| Body Protection | A flame-resistant lab coat. | To protect the skin and personal clothing from contamination. |
| Face Protection | A face shield should be worn in addition to safety glasses when there is a significant risk of splashing. | To provide an extra layer of protection for the face and eyes. |
Safe Handling Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Container Integrity: Regularly inspect containers for any signs of damage or leaks.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment.[1]
-
Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[1]
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Considerations
All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Conclusion
The safe handling of this compound in a research and development setting is contingent upon a thorough understanding of its potential hazards, the consistent use of engineering controls and personal protective equipment, and adherence to established safe laboratory practices. This guide provides a framework for establishing a robust safety protocol, which should be supplemented by institution-specific training and procedures.
References
- Molbase. This compound. [Link]
- Autech Industry Co.,Limited. Benzoic acid, 3,4-bis(dodecyloxy)-, methyl ester. [Link]
Sources
A Technical Guide to the Commercial Availability and Synthesis of 4-Butoxy-3-ethoxybenzoic Acid for Research and Development
Abstract
This technical guide provides a comprehensive overview of 4-Butoxy-3-ethoxybenzoic acid (CAS No. 101268-36-4), a substituted benzoic acid derivative with potential applications as a key intermediate in pharmaceutical and materials science research. The document details its physicochemical properties, outlines a plausible and detailed synthetic route based on established chemical principles, and presents a thorough analysis of its current commercial availability from specialized chemical suppliers. This guide is intended for researchers, chemists, and drug development professionals who require a practical understanding of how to procure or synthesize this compound for their R&D pipelines.
Introduction: The Utility of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile building blocks for a vast array of complex molecules. Their carboxylic acid moiety provides a reactive handle for transformations such as amidation, esterification, and reduction, while the substituents on the aromatic ring dictate the molecule's steric and electronic properties. This modularity makes them indispensable in the synthesis of Active Pharmaceutical Ingredients (APIs), liquid crystals, and specialty polymers.[1][2] this compound, with its dual alkoxy functionalization, represents a specific and potentially valuable intermediate. The presence of both a flexible butoxy group and a smaller ethoxy group offers a unique combination of lipophilicity and polarity, which can be leveraged to fine-tune the properties of target molecules.
Physicochemical and Spectroscopic Profile
A complete understanding of a compound's physical and spectral characteristics is critical for its application in synthesis and for quality control. While comprehensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 101268-36-4 | [3][4] |
| Molecular Formula | C₁₃H₁₈O₄ | [3][4][5] |
| Molecular Weight | 238.28 g/mol | [4] |
| InChIKey | HEEGBVYBSCWQJP-UHFFFAOYSA-N | [4][5] |
| Predicted XlogP | 3.3 | [5] |
| Appearance | White to off-white solid (predicted) |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two alkoxy chains, and the carboxylic acid proton. Specifically, one would anticipate:
-
A deshielded singlet for the carboxylic acid proton (>10 ppm).
-
Three distinct signals for the aromatic protons in the 6.8-7.8 ppm region.
-
A quartet and a triplet corresponding to the ethoxy group (~4.1 ppm and ~1.4 ppm, respectively).
-
Four signals for the n-butoxy group: a triplet for the O-CH₂, two multiplets for the central CH₂ groups, and an upfield triplet for the terminal CH₃.
-
-
¹³C NMR: The carbon spectrum would display 13 unique signals, including a downfield signal for the carbonyl carbon (~170 ppm), multiple signals in the aromatic region (110-160 ppm), and distinct signals for the carbons of the ethoxy and butoxy chains.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretching bands for the ether linkages (~1250 cm⁻¹), and C-H stretching from the aromatic and aliphatic components.
-
Mass Spectrometry: PubChemLite predicts a monoisotopic mass of 238.12051 Da.[5] Predicted adducts include [M+H]⁺ at m/z 239.12779 and [M-H]⁻ at m/z 237.11323.[5]
Plausible Synthetic Route: Williamson Ether Synthesis
While this compound is commercially available, in-house synthesis may be required for custom isotopic labeling, analog synthesis, or cost management at larger scales. A chemically sound and robust approach is the Williamson ether synthesis, starting from a readily available precursor like ethyl 3-ethoxy-4-hydroxybenzoate. This strategy selectively alkylates the free phenolic hydroxyl group.
The diagram below outlines the logical workflow for this synthesis.
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An In-depth Technical Guide to 4-Butoxy-3-ethoxybenzoic acid: Synthesis, Properties, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Butoxy-3-ethoxybenzoic acid, a substituted benzoic acid derivative with potential applications in drug discovery and materials science. While specific literature on this compound is sparse, this paper constructs a detailed profile by examining its logical synthesis, predicted physicochemical and spectral properties, and potential biological activities extrapolated from structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a framework for future investigation of this molecule.
Introduction
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The substitution pattern on the benzene ring significantly influences the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This compound, with its dual alkoxy substituents, presents an interesting candidate for investigation. The presence of both a butoxy and an ethoxy group at the C4 and C3 positions, respectively, is anticipated to confer a unique combination of properties that may be advantageous in various biological contexts. This guide will delve into a plausible synthetic route, predict its characteristic spectral data, and explore its potential as a bioactive agent.
Synthesis of this compound
A logical and efficient method for the synthesis of this compound is the Williamson ether synthesis, a classic and reliable method for forming ethers.[1] This approach involves the O-alkylation of a substituted phenol with an alkyl halide. In this case, the synthesis would commence from the readily available starting material, 3-ethoxy-4-hydroxybenzoic acid (a derivative of vanillic acid).
The proposed two-step synthesis involves an initial esterification of the carboxylic acid to protect it during the subsequent etherification step, followed by the Williamson ether synthesis and subsequent deprotection (hydrolysis) of the ester to yield the final product.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for Williamson ether synthesis and ester hydrolysis.[2]
Step 1: Esterification of 3-ethoxy-4-hydroxybenzoic acid
-
To a solution of 3-ethoxy-4-hydroxybenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 3-ethoxy-4-hydroxybenzoate, which can be used in the next step without further purification.
Step 2: Williamson Ether Synthesis
-
Dissolve the crude ethyl 3-ethoxy-4-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (5 volumes).
-
Add anhydrous potassium carbonate (1.5 eq) and 1-bromobutane (1.2 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-butoxy-3-ethoxybenzoate.
Step 3: Hydrolysis of the Ester
-
Dissolve the crude ethyl 4-butoxy-3-ethoxybenzoate in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 2M hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Physicochemical and Spectral Properties
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₃H₁₈O₄ | [3] |
| Molecular Weight | 238.28 g/mol | [3] |
| CAS Number | 101268-36-4 | [3] |
| Appearance | White to off-white crystalline solid | Inferred |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF); sparingly soluble in water. | Inferred |
| Predicted XlogP | 3.3 | [4] |
Predicted Spectral Data
The following spectral data are predicted based on the structure of this compound and spectral information for structurally similar compounds such as 4-ethoxybenzoic acid and 4-n-butoxybenzoic acid.[5][6][7][8]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
δ 10.0-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.5-7.7 ppm (m, 2H): Aromatic protons ortho to the carboxyl group.
-
δ 6.9-7.1 ppm (d, 1H): Aromatic proton ortho to the butoxy group.
-
δ 4.0-4.2 ppm (t, 2H): Methylene protons of the butoxy group adjacent to the oxygen (-OCH₂-).
-
δ 4.1-4.3 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂-).
-
δ 1.7-1.9 ppm (m, 2H): Methylene protons of the butoxy group (-OCH₂CH₂ -).
-
δ 1.4-1.6 ppm (m, 2H): Methylene protons of the butoxy group (-OCH₂CH₂CH₂ -).
-
δ 1.4-1.5 ppm (t, 3H): Methyl protons of the ethoxy group (-CH₃).
-
δ 0.9-1.0 ppm (t, 3H): Methyl protons of the butoxy group (-CH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
δ ~170 ppm: Carboxylic acid carbon (-C OOH).
-
δ ~150-160 ppm: Aromatic carbons attached to the oxygen atoms (C-3 and C-4).
-
δ ~120-130 ppm: Quaternary aromatic carbon (C-1) and aromatic CH carbons.
-
δ ~110-120 ppm: Aromatic CH carbons.
-
δ ~65-70 ppm: Methylene carbons of the butoxy and ethoxy groups adjacent to the oxygen (-O CH₂-).
-
δ ~30-35 ppm: Methylene carbon of the butoxy group (-OCH₂C H₂-).
-
δ ~15-20 ppm: Methylene carbon of the butoxy group (-OCH₂CH₂C H₂-).
-
δ ~10-15 ppm: Methyl carbons of the butoxy and ethoxy groups (-C H₃).
IR (Infrared) Spectroscopy:
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
2850-3000 cm⁻¹ (sharp, medium): C-H stretch of aliphatic groups.
-
1680-1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
-
1450-1600 cm⁻¹ (medium to weak): C=C stretch of the aromatic ring.
-
1200-1300 cm⁻¹ (strong): C-O stretch of the ether and carboxylic acid groups.
Mass Spectrometry (MS):
-
Predicted [M]⁺ at m/z 238. [4]
-
Predicted [M+H]⁺ at m/z 239.12779. [4]
-
Predicted [M-H]⁻ at m/z 237.11323. [4]
-
Common fragmentation patterns would likely involve the loss of the butoxy and ethoxy groups, as well as the carboxylic acid moiety.
Potential Biological Activities and Applications in Drug Development
While there is no direct research on the biological activities of this compound, the activities of structurally related alkoxy-substituted benzoic acids provide a strong basis for predicting its potential pharmacological profile.
Antimicrobial and Anti-biofilm Activity
A significant area of interest is the potential antimicrobial and anti-biofilm activity of this compound. A study on 4-ethoxybenzoic acid, a close structural analog, demonstrated its efficacy in inhibiting biofilm formation by Staphylococcus aureus.[9] The study also showed a synergistic effect when combined with vancomycin, reducing the viability of biofilm-dwelling cells.[9] The increased lipophilicity conferred by the butoxy group in this compound, in addition to the ethoxy group, may enhance its ability to penetrate bacterial cell membranes and disrupt biofilm integrity.
Proposed Mechanism of Action: The anti-biofilm activity of alkoxybenzoic acids may be attributed to their ability to alter the hydrophobicity of the bacterial cell surface, thereby interfering with the initial attachment of bacteria to surfaces, a critical step in biofilm formation.[9]
Other Potential Pharmacological Activities
Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[10][11] The specific substitution pattern of this compound could modulate its interaction with various biological targets. For instance, the alkoxy groups can influence the binding affinity of the molecule to enzyme active sites or receptors.[12] Further research is warranted to explore these possibilities.
Application as a Synthetic Intermediate
Beyond its potential intrinsic bioactivity, this compound can serve as a valuable intermediate in the synthesis of more complex molecules in drug discovery.[12][13] The carboxylic acid and the aromatic ring provide reactive sites for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Proposed Experimental Workflow for Biological Evaluation
To validate the predicted biological activities, a systematic experimental approach is necessary.
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion
This compound is a molecule with significant, yet underexplored, potential in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, physicochemical properties, and potential biological activities. The proposed synthetic route via Williamson ether synthesis offers a practical approach for its preparation. Based on the activities of its structural analogs, this compound is a promising candidate for investigation as an antimicrobial and anti-biofilm agent. The detailed experimental workflows outlined in this guide provide a clear roadmap for future research to validate these hypotheses and unlock the full potential of this intriguing molecule.
References
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- Campbell, M., Cho, C. Y., Ho, A., Huang, J. Y., Martin, B., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086.
- MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- PubChemLite. (n.d.). This compound (C13H18O4).
- PubChem. (n.d.). 4-Ethoxybenzoic acid.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- NIST. (n.d.). Benzoic acid, 4-ethoxy-. In NIST Chemistry WebBook.
- Chem-Station. (2014, April 13). Williamson Ether Synthesis.
- NIST. (n.d.). 4-Butoxybenzoic acid. In NIST Chemistry WebBook.
- NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). Design, synthesis and biological activity evaluation of carboxylic acid derivatives of substituted 2,3-diphenyl-2h-1-benzopyrans as novel selective estrogen receptor modulators.
- PubMed. (2021). Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition.
- PubMed. (n.d.). The electronic effects of benzoic acid substituents on glycine conjugation.
- Finetech Industry Limited. (n.d.). This compound.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. In NIST Chemistry WebBook.
- PubChem. (n.d.). Benzeneacetic acid, 4-ethoxy-.
- SpectraBase. (n.d.). 4-Ethoxybenzoic acid.
- MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4267.
- Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid.
- PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery.
- JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- University of the West Indies at Mona. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid.
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An In-depth Technical Guide to the Predicted NMR Spectrum of 4-Butoxy-3-ethoxybenzoic Acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 4-Butoxy-3-ethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple peak assignments to explain the causal relationships between molecular structure and spectral features. We will explore the nuanced effects of substituent electronics on chemical shifts, predict spin-spin coupling patterns, and outline a robust, self-validating protocol for experimental data acquisition. All theoretical predictions are grounded in established principles and supported by authoritative references to ensure scientific integrity.
Introduction: The Molecule in Focus
This compound is a polysubstituted aromatic compound featuring a carboxylic acid group and two distinct alkoxy substituents. Its structure presents a unique opportunity to examine the interplay of electron-donating and electron-withdrawing groups on the NMR spectrum. Accurate interpretation of its ¹H and ¹³C NMR data is critical for confirming its identity, assessing purity, and understanding its chemical environment, which are vital steps in any synthetic chemistry or drug development workflow. This guide will serve as a predictive framework and a practical reference for the spectroscopic analysis of this molecule and structurally related compounds.
Predicted ¹H NMR Spectrum Analysis
The proton (¹H) NMR spectrum is arguably the most informative for initial structural verification. The predicted spectrum of this compound is characterized by distinct signals in the aromatic, aliphatic, and acidic regions. Each signal's chemical shift (δ), integration, and multiplicity (splitting pattern) provides a piece of the structural puzzle.
Summary of Predicted ¹H NMR Data
| Assignment (Label) | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-a (-COOH) | 10.0 - 13.0 | 1H | Broad Singlet | N/A |
| H-2 (Aromatic) | ~7.71 | 1H | Doublet | ~2.0 |
| H-6 (Aromatic) | ~7.65 | 1H | Doublet of Doublets | ~8.5, 2.0 |
| H-5 (Aromatic) | ~6.95 | 1H | Doublet | ~8.5 |
| H-d (-OCH₂CH₂CH₂CH₃) | ~4.08 | 2H | Triplet | ~6.5 |
| H-b (-OCH₂CH₃) | ~4.15 | 2H | Quartet | ~7.0 |
| H-e (-OCH₂CH₂CH₂CH₃) | ~1.85 | 2H | Sextet | ~7.0 |
| H-c (-OCH₂CH₃) | ~1.48 | 3H | Triplet | ~7.0 |
| H-f (-OCH₂CH₂CH₂CH₃) | ~1.55 | 2H | Sextet | ~7.5 |
| H-g (-OCH₂CH₂CH₂CH₃) | ~0.99 | 3H | Triplet | ~7.4 |
Note: Predicted values are based on established chemical shift ranges and substituent effects. Actual experimental values may vary slightly based on solvent and concentration.
In-Depth Signal Justification
The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region[1][2][3]. This significant downfield shift is due to the strong electron-withdrawing nature of the adjacent carbonyl group and extensive hydrogen bonding. The signal is often broad due to chemical exchange with trace amounts of water and variations in hydrogen bonding states[3]. Its disappearance upon adding a drop of D₂O is a definitive confirmation of this assignment[1].
The chemical shifts of aromatic protons are governed by the electronic effects of the ring substituents. The two alkoxy groups (-OEt, -OBu) are strong electron-donating groups (EDGs) through resonance, which increases electron density on the ring and causes shielding (an upfield shift), particularly at the ortho and para positions.[4] Conversely, the carboxylic acid group is an electron-withdrawing group (EWG), which deshields the ring protons.
-
H-5: This proton is ortho to the butoxy group and para to the ethoxy group, placing it in a highly electron-rich environment. It is therefore the most shielded (upfield) of the aromatic protons, predicted around 6.95 ppm. It is split only by the adjacent H-6, appearing as a doublet with a typical ortho coupling constant (J ≈ 8.5 Hz).
-
H-6: Positioned ortho to the electron-withdrawing carboxylic acid, this proton is significantly deshielded. It experiences splitting from both H-5 (ortho coupling, J ≈ 8.5 Hz) and H-2 (meta coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.
-
H-2: This proton is ortho to the carboxylic acid group and meta to the butoxy group, leading to a downfield shift. It is only split by H-6 through a smaller meta coupling (J ≈ 2.0 Hz), appearing as a doublet.
The signals for the alkoxy chains are found in the upfield region of the spectrum. The chemical shift is primarily influenced by the proximity to the electronegative oxygen atom.
-
Ethoxy Group (H-b, H-c): The methylene protons (H-b) are directly attached to the oxygen, causing a deshielding effect and a predicted shift of ~4.15 ppm. These two protons are split by the three neighboring methyl protons (H-c), resulting in a quartet (n+1 = 3+1 = 4)[5][6]. The terminal methyl protons (H-c) at ~1.48 ppm are split by the two methylene protons (H-b), appearing as a triplet (n+1 = 2+1 = 3)[5][6].
-
Butoxy Group (H-d, H-e, H-f, H-g): A similar logic applies to the butoxy chain. The methylene protons adjacent to the oxygen (H-d) are the most deshielded (~4.08 ppm), appearing as a triplet due to coupling with the two H-e protons. The internal methylene protons (H-e and H-f) will appear as complex multiplets (predicted as sextets) due to coupling with their respective neighbors. The terminal methyl group (H-g) is the most shielded, appearing as a triplet around 0.99 ppm.
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low (~1.1%), carbon-carbon coupling is not typically observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).[7]
Summary of Predicted ¹³C NMR Data
| Assignment (Label) | Predicted δ (ppm) |
| C=O (Carboxylic Acid) | ~172 |
| C-4 (Ar-OBu) | ~154 |
| C-3 (Ar-OEt) | ~148 |
| C-1 (Ar-COOH) | ~124 |
| C-6 (Ar-H) | ~123 |
| C-2 (Ar-H) | ~115 |
| C-5 (Ar-H) | ~114 |
| -OCH₂ (Butoxy) | ~69 |
| -OCH₂ (Ethoxy) | ~65 |
| -OCH₂CH₂ (Butoxy) | ~31 |
| -OCH₂CH₂ (Butoxy) | ~19 |
| -CH₃ (Ethoxy) | ~15 |
| -CH₃ (Butoxy) | ~14 |
Note: Chemical shifts for aromatic carbons are highly sensitive to substituent effects and these predictions are estimates.
In-Depth Signal Justification
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and appears furthest downfield, typically in the 170-185 ppm range[8][9].
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents.
-
C-3 and C-4: The carbons directly attached to the electron-donating alkoxy groups (ipso-carbons) are significantly deshielded and appear downfield in the aromatic region[8].
-
C-1: The ipso-carbon bearing the carboxylic acid group is also deshielded, but typically less so than those attached to ether oxygens.
-
C-2, C-5, C-6: The protonated aromatic carbons appear in the typical aromatic region of ~110-130 ppm. The shielding effect of the alkoxy groups will shift C-2 and C-5 upfield relative to an unsubstituted benzene ring[10].
-
-
Aliphatic Carbons: The carbons of the ethoxy and butoxy chains are shielded relative to the aromatic carbons. The carbons directly bonded to oxygen (-OCH₂) are the most deshielded in their respective chains (60-70 ppm), with the chemical shift decreasing for carbons further from the oxygen[8].
Experimental Protocols
To achieve high-quality, reproducible NMR data, meticulous sample preparation and standardized acquisition parameters are essential.[11]
Standard Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be an excellent choice as it often provides a sharper -COOH peak. Note the residual solvent peak (e.g., ~7.26 ppm for CDCl₃).[12]
-
Concentration: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[13][14] This concentration provides a good signal-to-noise ratio for a typical high-field NMR spectrometer.[11]
-
Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[15]
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Data Acquisition Workflow
The following workflow outlines the logical steps for acquiring both ¹H and ¹³C NMR spectra.
Caption: Molecular structure with atom labeling for NMR assignment.
Interpretation Logic:
-
Integration: The relative areas of the ¹H signals must match the number of protons in each unique environment (e.g., 1:1:1:2:2:2:3:2:3).
-
Splitting Patterns: The multiplicity of each ¹H signal must be explained by the number of adjacent, non-equivalent protons (the n+1 rule). [16][17]3. Chemical Shifts: The δ values for both ¹H and ¹³C signals must align with the expected electronic environments created by the functional groups.
-
Consistency Check: All data points must collectively and unequivocally support the structure of this compound. Any deviation would suggest an incorrect structure or the presence of an impurity.
Conclusion
This guide has provided a detailed prediction and theoretical grounding for the ¹H and ¹³C NMR spectra of this compound. By understanding the underlying principles of chemical shift and spin-spin coupling, researchers can move from simple spectrum observation to confident structural confirmation. The provided protocols for sample preparation and data acquisition establish a framework for obtaining high-quality, reliable data. This comprehensive approach ensures that NMR spectroscopy is leveraged to its full potential as a cornerstone of chemical analysis and structural elucidation.
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The Analytical Lens: A Technical Guide to the Predicted Mass Spectrometry of 4-Butoxy-3-ethoxybenzoic Acid
This guide provides a comprehensive technical overview of the predicted mass spectrometric behavior of 4-Butoxy-3-ethoxybenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the anticipated ionization, fragmentation pathways, and key methodological considerations for the analysis of this compound. By synthesizing established principles of mass spectrometry with data from structurally analogous molecules, we present a robust predictive framework to guide experimental design and data interpretation.
Introduction to this compound and its Analytical Significance
This compound, with a molecular formula of C13H18O4 and a monoisotopic mass of 238.12051 Da, belongs to the class of substituted benzoic acid derivatives.[1] These compounds are prevalent scaffolds in medicinal chemistry and materials science. The dual alkoxy substitution on the benzene ring, a butoxy and an ethoxy group, introduces specific electronic and steric effects that are predicted to influence its ionization efficiency and fragmentation cascade in mass spectrometry. Understanding its mass spectrometric profile is crucial for its identification, quantification, and structural elucidation in complex matrices.
Predicted Ionization and Molecular Ion Formation
Given the presence of an acidic carboxylic acid functional group, this compound is expected to ionize readily under Electrospray Ionization (ESI) conditions.
Negative Ion Mode (ESI-): In negative ion mode, deprotonation of the carboxylic acid will be the primary ionization pathway, leading to the formation of a prominent [M-H]⁻ ion at a predicted m/z of 237.11323.[1] Benzoic acid and its derivatives are well-documented to ionize efficiently in negative mode.[2]
Positive Ion Mode (ESI+): In positive ion mode, protonation is less likely due to the acidic nature of the molecule. However, the formation of adducts with cations present in the mobile phase or matrix is highly probable. Common adducts anticipated include the sodium adduct [M+Na]⁺ at a predicted m/z of 261.10973, the potassium adduct [M+K]⁺ at a predicted m/z of 277.08367, and the ammonium adduct [M+NH4]⁺ at a predicted m/z of 256.15433.[1] The formation of adduct ions is a common phenomenon in the ESI-MS of aromatic acids.[3][4]
Table 1: Predicted Molecular and Adduct Ions for this compound
| Ion Species | Predicted m/z | Ionization Mode |
| [M-H]⁻ | 237.11323 | Negative (ESI-) |
| [M+H]⁺ | 239.12779 | Positive (ESI+) |
| [M+Na]⁺ | 261.10973 | Positive (ESI+) |
| [M+K]⁺ | 277.08367 | Positive (ESI+) |
| [M+NH₄]⁺ | 256.15433 | Positive (ESI+) |
Predicted Fragmentation Pathways (Tandem MS/MS)
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion is predicted to yield a series of characteristic fragment ions, providing structural confirmation. The fragmentation of aromatic carboxylic acids typically involves losses of small neutral molecules from the carboxyl group and cleavages within the alkyl ether side chains.[5][6][7][8]
Key Predicted Fragmentation Reactions:
-
Loss of CO₂ (Decarboxylation): A primary and highly characteristic fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da). This would result in a fragment ion at m/z 193.12.
-
Loss of the Butoxy Radical: Cleavage of the C-O bond in the butoxy group could lead to the loss of a butoxy radical (•OC₄H₉, 73 Da), though less common in negative ion mode.
-
Cleavage within the Butoxy Chain: Fragmentation of the butyl group can occur via loss of neutral alkenes. A prominent loss would be butene (C₄H₈, 56 Da) through a McLafferty-type rearrangement if sterically feasible, or through other rearrangement mechanisms, leading to a fragment at m/z 181.05.
-
Loss of the Ethoxy Radical: Similar to the butoxy group, loss of an ethoxy radical (•OC₂H₅, 45 Da) could occur.
-
Cleavage within the Ethoxy Chain: Loss of ethene (C₂H₄, 28 Da) from the ethoxy group is a plausible fragmentation pathway, resulting in a fragment at m/z 209.09.
-
Combined Losses: Sequential losses, such as the loss of CO₂ followed by the loss of butene, would produce a fragment at m/z 137.06.
Diagram 1: Predicted Fragmentation Pathway of [M-H]⁻ of this compound
Caption: Predicted major fragmentation pathways for the [M-H]⁻ ion.
Recommended Experimental Protocol
To achieve optimal results for the analysis of this compound, the following experimental workflow is recommended.
Diagram 2: Experimental Workflow for MS Analysis
Caption: Recommended workflow from sample preparation to data analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent such as methanol or acetonitrile to create a stock solution (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration range of 1-10 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape.
-
Mobile Phase:
-
A: Water with 0.1% formic acid (for negative ion mode, ammonium acetate can be used as an alternative).
-
B: Acetonitrile or Methanol.
-
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the compound, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Negative ion mode is recommended for primary analysis due to the acidic proton.[2]
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas (N₂) Flow: 8 - 12 L/min.
-
Desolvation Temperature: 350 - 450 °C.[9]
-
Full Scan (MS1): Scan a mass range that includes the predicted m/z of the [M-H]⁻ ion (e.g., m/z 50-500).
-
Tandem MS (MS/MS): Isolate the precursor ion at m/z 237.11 and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.
-
Data Interpretation and Validation
The acquired data should be processed by extracting the ion chromatogram for the predicted [M-H]⁻ ion (m/z 237.11). The resulting MS/MS spectrum should be compared against the predicted fragmentation pattern. The presence of key fragments, such as the loss of CO₂ (m/z 193.12) and the loss of butene (m/z 181.05), would provide strong evidence for the identity of this compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the precursor and fragment ions.
Conclusion
This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. By leveraging established fragmentation patterns of related aromatic carboxylic acids and ethers, we have outlined the expected ionization behavior and key fragment ions. The provided experimental protocol offers a robust starting point for method development. It is anticipated that the primary ionization will occur via deprotonation in negative ESI mode, and the subsequent fragmentation will be dominated by decarboxylation and cleavages of the alkoxy side chains. This predictive approach enables researchers to design more targeted experiments and to interpret the resulting data with a higher degree of confidence.
References
- K. L. Johnson, & S. A. Trauger. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.
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- All About Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Y. Li, et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 956-966. [Link]
- Request PDF. (2025). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.
- Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- F. W. McLafferty & R. S. Gohlke. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. [Link]
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A Technical Guide to 4-Butoxy-3-ethoxybenzoic Acid for Early Discovery Research
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the evaluation of 4-Butoxy-3-ethoxybenzoic acid as a starting point for early discovery campaigns. It provides a framework for understanding its chemical nature, postulating its biological rationale, and executing a robust, self-validating experimental plan.
Strategic Overview and Rationale
In the landscape of early-stage drug discovery, the identification of novel chemical scaffolds with favorable drug-like properties is paramount. This compound (CAS: 101268-36-4) emerges as a molecule of interest due to its substituted benzoic acid core, a privileged structure in medicinal chemistry.[1] While specific biological activity data for this exact compound is not extensively documented in public literature, its structural analogs, such as 4-ethoxybenzoic acid, have been investigated for various applications, including as intermediates for liquid crystals and in the preparation of advanced materials.[2][3] The presence of both ethoxy and butoxy groups suggests a modulated lipophilicity that could be advantageous for membrane permeability and target engagement.
This guide puts forward a testable hypothesis for its mechanism of action and provides the rigorous experimental workflows necessary to validate this hypothesis, thereby establishing a foundation for a potential lead discovery program.
Physicochemical Characterization and Synthetic Strategy
A foundational understanding of a compound's properties is critical for all subsequent experimental design, from assay development to preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Core Physicochemical Properties
The key properties of this compound are summarized below. It is crucial to note that while some data is reported, other parameters are predicted and require experimental confirmation.
| Property | Value / Predicted Value | Source | Implication for Drug Discovery |
| Molecular Formula | C13H18O4 | [4] | Defines the elemental composition and exact mass. |
| Molecular Weight | 238.28 g/mol | [4] | Falls within the typical range for small molecule drugs. |
| CAS Number | 101268-36-4 | [4][5] | Unique identifier for tracking and procurement. |
| Predicted LogP | ~3.5 | Inferred | Suggests good lipophilicity, favorable for cell membrane passage. |
| Predicted pKa | ~4.5 | Inferred | The carboxylic acid will be predominantly ionized at physiological pH 7.4. |
| Appearance | White to light yellow crystalline powder | [6] | Basic physical state information. |
Proposed Synthesis Workflow
A logical and efficient synthesis is necessary for generating material for testing and for future analog creation. A common and reliable method for preparing such ethers is the Williamson ether synthesis.
Caption: Proposed two-step synthesis of this compound.
Expertise-Driven Rationale: The synthesis commences with an ester-protected form of 3-ethoxy-4-hydroxybenzoic acid. This protection is a critical experimental choice; it prevents the acidic proton of the carboxylic acid from interfering with the basic conditions of the Williamson ether synthesis, thereby avoiding unwanted side reactions and ensuring a higher yield of the desired O-alkylation product. The final saponification step is a standard and robust method for deprotecting the ester to yield the final carboxylic acid.
Postulated Biological Hypothesis: Inhibition of Phosphodiesterases
Given its structure, a plausible, testable hypothesis is that this compound may function as an inhibitor of phosphodiesterase (PDE) enzymes. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition.[1] The substituted phenyl ring could mimic the purine core of the natural substrates (cAMP/cGMP), while the alkoxy chains could provide crucial hydrophobic interactions within the enzyme's active site.
Caption: Hypothesized mechanism of PDE inhibition leading to increased cAMP.
A Self-Validating Experimental Workflow for Evaluation
To rigorously test the hypothesis, a tiered approach starting with biochemical assays and progressing to cell-based systems is essential. This workflow is designed to be self-validating by including necessary controls at each stage.
Tier 1: In Vitro Biochemical Potency and Selectivity
Objective: To determine if this compound directly inhibits PDE enzyme activity and to assess its selectivity across different PDE families.
Protocol: PDE Enzyme Activity Assay (Luminescence-based)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution series in DMSO, followed by a final dilution into the assay buffer to achieve the desired test concentrations (e.g., 100 µM to 1 nM) with a constant, low percentage of DMSO (e.g., <1%).
-
Assay Plate Setup: In a 384-well plate, add 5 µL of diluted compound or control (DMSO for negative control; a known pan-PDE inhibitor like IBMX for positive control).
-
Enzyme Addition: Add 5 µL of a panel of recombinant human PDE enzymes (e.g., PDE4D, PDE5A, PDE3B) diluted in the appropriate assay buffer. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the relevant substrate (cAMP or cGMP) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and measure the remaining substrate using a commercial luminescence-based detection kit (e.g., Promega's PDE-Glo™). The luminescent signal is inversely proportional to enzyme activity.
-
Data Analysis and Trustworthiness:
-
Normalize the data to the high (DMSO) and low (positive control inhibitor) signals.
-
Plot the percent inhibition against the compound concentration and fit the data using a 4-parameter logistic equation to determine the IC50 value.
-
Self-Validation System: The assay is considered valid only if the Z'-factor (a measure of assay quality) is > 0.5 and the IC50 of the reference compound is within ±3-fold of its historical average.
-
Tier 2: Cellular Target Engagement and Functional Response
Objective: To confirm that the compound can cross the cell membrane and engage its target in a physiological context, leading to a functional downstream effect (i.e., an increase in cellular cAMP). Cell-based assays are crucial for validating hits in a more biologically relevant environment.[7]
Protocol: Cellular cAMP Quantitation Assay (HTRF)
-
Cell Plating: Seed a suitable cell line (e.g., HEK293 cells) in 384-well plates and culture overnight. The choice of cell line can be tailored to express specific PDE isoforms of interest.[8]
-
Compound Treatment: Pre-treat the cells with a dose-response curve of this compound for 30 minutes.
-
Cell Stimulation: Stimulate the cells with a sub-maximal concentration of an adenylate cyclase activator (e.g., Forskolin) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and quantify intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit (e.g., from Cisbio). This technology uses a competitive immunoassay format to measure cAMP.
-
Data Analysis and Authoritative Grounding:
-
Calculate the cAMP concentration for each well based on a standard curve.
-
Plot the results against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal increase in cAMP).
-
Authoritative Grounding: A potent EC50 value in this assay, coupled with a potent IC50 in the biochemical assay for a cAMP-specific PDE (e.g., PDE4), provides strong evidence for on-target mechanism of action. This approach aligns with standard industry practices for hit validation in drug discovery.[9]
-
Caption: A logical, tiered experimental workflow for hit validation.
Future Directions
Should this compound demonstrate promising activity and selectivity in these initial assays, the subsequent steps would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency, selectivity, and drug-like properties.
-
Biophysical Confirmation: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target enzyme.
-
ADME Profiling: Performing early in vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding) to assess its pharmaceutical properties.
This guide provides the strategic and technical foundation to embark on a scientifically rigorous investigation of this compound, transforming it from a mere chemical entity into a potential starting point for a drug discovery program.
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Methodological & Application
An In-Depth Technical Guide to "4-Butoxy-3-ethoxybenzoic acid" in Organic Synthesis
This guide provides a comprehensive overview of 4-Butoxy-3-ethoxybenzoic acid, a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential applications of this compound, supported by detailed protocols and scientific rationale.
Introduction: The Significance of Alkoxybenzoic Acids
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The strategic placement of alkoxy groups on the aromatic ring significantly influences the molecule's lipophilicity, electronic properties, and metabolic stability. This compound, with its distinct substitution pattern, offers a unique combination of these properties, making it a valuable intermediate for the synthesis of complex molecular architectures with potential biological activity. This guide will explore its synthesis via the Williamson ether synthesis, detail its characterization, and discuss its prospective applications based on the established activities of structurally related compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is essential for its effective use in synthesis. Below is a summary of the key properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| CAS Number | 101268-36-4 | Finetech Industry Limited[1] |
| Molecular Formula | C₁₃H₁₈O₄ | PubChem[2] |
| Molecular Weight | 238.28 g/mol | Finetech Industry Limited[1] |
| Appearance | Predicted: White to off-white solid | Inferred from related benzoic acids |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate), sparingly soluble in water. | Inferred from related benzoic acids |
| Predicted XlogP | 3.3 | PubChem[2] |
Spectroscopic Characterization
While experimental spectra for this compound are not widely available, its characteristic spectroscopic features can be predicted based on the analysis of its functional groups and comparison with analogous structures.
Infrared (IR) Spectroscopy: The IR spectrum of an organic molecule provides valuable information about its functional groups. For this compound, the following characteristic absorption bands are expected.[3][4][5][6][7]
Table 2: Predicted FT-IR Peaks for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Sharp, medium |
| C-H (Aliphatic) | 2960-2850 | Sharp, medium to strong |
| C=O (Carboxylic acid) | 1710-1680 | Strong, sharp |
| C=C (Aromatic) | 1600-1450 | Medium to weak |
| C-O (Ether and acid) | 1320-1210 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. The predicted chemical shifts for this compound are outlined below.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | ~12.0 | Singlet (broad) | 1H |
| Ar-H | 7.5-7.7 | Multiplet | 2H |
| Ar-H | 6.9-7.1 | Doublet | 1H |
| O-CH₂ (Butoxy) | ~4.1 | Triplet | 2H |
| O-CH₂ (Ethoxy) | ~4.0 | Quartet | 2H |
| CH₂ (Butoxy) | 1.7-1.9 | Multiplet | 2H |
| CH₂ (Butoxy) | 1.4-1.6 | Multiplet | 2H |
| CH₃ (Ethoxy) | ~1.4 | Triplet | 3H |
| CH₃ (Butoxy) | ~0.9 | Triplet | 3H |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~170 |
| Ar-C (quaternary) | 150-160 |
| Ar-C (quaternary) | 145-155 |
| Ar-C (quaternary) | 120-130 |
| Ar-CH | 120-125 |
| Ar-CH | 110-120 |
| Ar-CH | 110-115 |
| O-CH₂ (Butoxy & Ethoxy) | 65-75 |
| CH₂ (Butoxy) | 30-35 |
| CH₂ (Butoxy) | 18-22 |
| CH₃ (Ethoxy & Butoxy) | 10-15 |
Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 238. Key fragmentation patterns for benzoic acids typically involve the loss of the hydroxyl group (-OH, m/z 221) and the entire carboxyl group (-COOH, m/z 193). Further fragmentation of the alkoxy chains would also be observed.[8][9][10][11][12]
Synthesis of this compound: A Detailed Protocol
The most logical and efficient synthetic route to this compound is a sequential Williamson ether synthesis starting from a readily available precursor, 3,4-dihydroxybenzoic acid (protocatechuic acid).[13][14] This method allows for the controlled introduction of the ethoxy and butoxy groups.[15][16][17]
Reaction Principle: Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether.[15][16][17] In the synthesis of this compound, the phenolic hydroxyl groups of a protocatechuic acid derivative are deprotonated by a base to form phenoxide ions, which then react with the respective alkyl halides. Selective alkylation can be achieved by protecting the carboxylic acid and exploiting the differential reactivity of the two hydroxyl groups, or by a stepwise approach.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol describes a plausible two-step synthesis followed by deprotection.
Materials and Reagents:
-
3,4-Dihydroxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Methanol (anhydrous)
-
Ethyl iodide
-
Butyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 1 M and concentrated
-
Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Esterification of 3,4-Dihydroxybenzoic Acid
-
In a round-bottom flask, suspend 3,4-dihydroxybenzoic acid (1.0 eq) in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq).
-
Remove the ice bath and stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,4-dihydroxybenzoate.
Step 2: Sequential O-Alkylation
-
Ethylation:
-
Dissolve methyl 3,4-dihydroxybenzoate (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.1 eq) and ethyl iodide (1.1 eq).
-
Heat the mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.
-
Cool the reaction, pour into ice-water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the mono-ethylated products. The 3-ethoxy-4-hydroxy isomer is often the major product under these conditions.
-
-
Butylation:
-
Dissolve the purified 3-ethoxy-4-hydroxybenzoate (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) and butyl bromide (1.2 eq).
-
Heat the mixture to 70-80 °C and stir for 12-16 hours, monitoring by TLC.
-
Work-up as described in the ethylation step. Purify by column chromatography to obtain methyl 4-butoxy-3-ethoxybenzoate.
-
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified methyl 4-butoxy-3-ethoxybenzoate in a mixture of methanol and a 2 M aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl until a precipitate forms (pH ~2).
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from ethanol/water may be performed for further purification.
Safety Precautions:
-
All procedures should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides are lachrymatory and potentially carcinogenic; handle with care.
-
DMF is a skin and eye irritant.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water.
Applications in Organic Synthesis and Drug Development
While specific applications of this compound are not extensively documented in mainstream literature, its structural features suggest significant potential as a versatile intermediate.
Caption: Potential synthetic transformations and applications.
As a Building Block in Medicinal Chemistry
The carboxylic acid moiety of this compound is a key functional handle for a variety of chemical transformations, including:
-
Amide Bond Formation: The carboxylic acid can be readily converted to amides by coupling with various amines. This is a cornerstone reaction in the synthesis of a vast number of pharmaceuticals.
-
Esterification: Formation of esters can be used to modulate the compound's pharmacokinetic properties or to act as prodrugs.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be used in further synthetic manipulations.
Predicted Biological Activities
The biological profile of this compound can be inferred from structurally similar molecules.[13][18][19]
-
Antimicrobial and Anti-biofilm Activity: Derivatives of alkoxybenzoic acids have demonstrated notable antimicrobial properties. For instance, 4-ethoxybenzoic acid has been shown to inhibit biofilm formation in Staphylococcus aureus.[20] The combination of ethoxy and butoxy groups in the target molecule may enhance its lipophilicity, potentially leading to improved membrane disruption and antimicrobial efficacy.
-
Antioxidant Properties: Phenolic compounds, including derivatives of protocatechuic acid, are well-known for their antioxidant activity.[21] The ether linkages in this compound are generally stable, and the overall electronic nature of the substituted ring may still allow it to participate in radical scavenging processes.
-
Enzyme Inhibition: The benzoic acid scaffold is present in numerous enzyme inhibitors. The specific substitution pattern of this compound could allow for tailored interactions within the active site of target enzymes. For example, derivatives of benzoic acid have been investigated as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.[21]
Conclusion
This compound is a promising, yet underexplored, building block for organic synthesis. Its logical synthesis from readily available starting materials via the Williamson ether synthesis makes it an accessible target for research laboratories. While direct evidence of its biological activity is sparse, the well-documented properties of its structural analogs strongly suggest its potential as a valuable intermediate in the development of new therapeutic agents, particularly in the areas of antimicrobial and enzyme-inhibiting compounds. This guide provides the foundational knowledge and detailed protocols necessary for researchers to begin exploring the full potential of this versatile molecule.
References
- Kirov, N., et al. (2011). IR, FIR, Ramna and Thermodynamic Investigations of p-n-Alkokybenzoic Acides in Their Solid, Mesomorphic and Isotropic Phases. Molecular Crystals and Liquid Crystals, 75(1), 1-13.
- Benchchem (2025). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
- Doc Brown's Chemistry. (2025).
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Experiment 06 Williamson Ether Synthesis.
- Benchchem (2025). Potential Biological Activities of 3-Ethoxybenzoic Acid: A Technical Whitepaper.
- Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid?.
- Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
- Pharmacy 180. (n.d.).
- Google Patents. (n.d.). CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.
- McLafferty, F. W., & Gohike, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH.
- PubChem. (n.d.). This compound.
- FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 101268-36-4.
- Chiba, J., et al. (2007). Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-93.
- Google Patents. (n.d.). EP0025883A1 - Electrochemical process for the preparation of 4-tert.-butoxy-benzaldehyde-dialkylacetals, their use and 4-tert..
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
- ChemicalBook. (n.d.). 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum.
- Campbell, M., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086.
- PubMed. (n.d.). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
- NMPPDB. (n.d.). 3,4-Dihydroxybenzoic acid.
- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
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Application Notes and Protocols: 4-Butoxy-3-ethoxybenzoic acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Substituted Benzoic Acid Scaffold
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the design and synthesis of novel therapeutic agents. Its inherent chemical tractability allows for precise modification of physicochemical properties, enabling the optimization of pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive technical guide on the potential applications of 4-Butoxy-3-ethoxybenzoic acid , a molecule poised for exploration in drug discovery. While direct and extensive research on this specific derivative is emerging, its structural analogy to well-characterized bioactive molecules provides a strong rationale for its investigation as a versatile building block in medicinal chemistry.
This guide will delve into the prospective therapeutic applications of this compound, drawing parallels from structurally related compounds. We will explore its potential as a scaffold for developing novel anti-inflammatory and antimicrobial agents, with a particular focus on its promise as a precursor for phosphodiesterase 4 (PDE4) inhibitors. The protocols provided herein are designed to be self-validating, offering researchers a robust starting point for their investigations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug design.
| Property | Value | Source |
| CAS Number | 101268-36-4 | [1][2] |
| Molecular Formula | C13H18O4 | [1] |
| Molecular Weight | 238.28 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. |
Potential Therapeutic Applications: A Rationale-Driven Approach
The true potential of this compound in medicinal chemistry lies in its utility as a scaffold for creating novel derivatives with enhanced biological activity.
As a Scaffold for Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. Several approved and investigational drugs for inflammatory diseases like asthma, COPD, and psoriasis target PDE4.
The 3,4-dialkoxybenzoic acid moiety is a well-established pharmacophore for PDE4 inhibition. For instance, derivatives of 3-(cyclopentyloxy)-4-methoxybenzamide have been identified as highly potent and selective PDE4 inhibitors.[3] The 4-butoxy and 3-ethoxy groups of our lead molecule can be strategically utilized to probe the binding pocket of PDE4, potentially leading to the discovery of novel inhibitors with improved potency and selectivity.
Workflow for Developing this compound-based PDE4 Inhibitors
Caption: Workflow for the development of PDE4 inhibitors.
As a Precursor for Novel Antimicrobial Agents
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[4][5] Notably, the structurally related compound, 4-ethoxybenzoic acid, has demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and enhance its sensitivity to vancomycin.[6]
The lipophilicity imparted by the butoxy and ethoxy groups in this compound could enhance its ability to penetrate bacterial cell membranes, a key factor for antimicrobial activity.
Proposed Mechanism of Antimicrobial Action
Caption: Postulated antimicrobial mechanism.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of derivatives and subsequent biological evaluation.
Protocol 1: Synthesis of N-Aryl-4-butoxy-3-ethoxybenzamides (Potential PDE4 Inhibitors)
This protocol describes the synthesis of a small library of amide derivatives of this compound for screening as potential PDE4 inhibitors.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
A library of substituted anilines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous THF.
-
In a separate flask, dissolve the desired substituted aniline (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous THF.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Characterize the purified amide derivatives by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
-
Protocol 2: In Vitro Screening for Antimicrobial Activity (Broth Microdilution Assay)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of bacteria.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)
-
Negative control (broth with DMSO)
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the 96-well plates to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (antibiotic) and a negative control (broth with DMSO) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The rationale and protocols presented in this guide provide a solid foundation for researchers to investigate its potential as a precursor for novel PDE4 inhibitors and antimicrobial agents. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth structure-activity relationship studies to optimize the therapeutic potential of this versatile molecule.
References
- PubChem. 4-Butoxybenzoic acid | C11H14O3 | CID 72971. National Institutes of Health.
- Campbell M, Cho CY, Ho A, et al. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. Int J Antimicrob Agents. 2020;56(3):106086. doi:10.1016/j.ijantimicag.2020.106086.
- PubChem. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093. National Institutes of Health.
- Wagner, K. M., et al. Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain. Sci Rep 7, 13728 (2017).
- Barnette, M. S., et al. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. J Med Chem. 1994;37(11):1696-1703. doi:10.1021/jm00037a021.
- Li, X., et al. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules 15, 4261-4270 (2010).
- Gupta, M. K., et al. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 12(9), 4281-4288 (2019).
- Kumar, A., et al. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org 2023, 2023051969.
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- 1. This compound | CAS: 101268-36-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 3. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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"4-Butoxy-3-ethoxybenzoic acid" as a building block in synthesis
Initiating Research on Acid
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I'm now analyzing the search results, specifically the relevance of related compounds like "3-ethoxybenzoic acid" and "4-ethoxybenzoic acid" to my objective. While lacking direct synthesis protocols, the search helped me to identify common synthetic methods for benzoic acid derivatives, such as amide bond formation. To craft a detailed guide, I will propose a plausible synthetic route and adapt general protocols to create a comprehensive procedure for the target molecule. This also includes investigating the synthesis of precursor 3-ethoxy-4-hydroxybenzoic acid.
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Analytical methods for "4-Butoxy-3-ethoxybenzoic acid" characterization
An In-Depth Guide to the Analytical Characterization of 4-Butoxy-3-ethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted benzoic acid derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern, featuring both butoxy and ethoxy groups on the benzene ring, imparts distinct physicochemical properties that necessitate robust and precise analytical methods for its characterization. In the fields of chemical synthesis and drug development, unequivocal confirmation of a molecule's identity, purity, and stability is paramount for regulatory compliance, reproducibility of results, and ensuring the safety and efficacy of final products.
This technical guide provides a comprehensive overview of the primary analytical techniques and detailed protocols for the thorough characterization of this compound. The methodologies described herein are designed to be self-validating systems, providing orthogonal data points that, when combined, offer a complete analytical profile of the compound. We will delve into the causality behind experimental choices, offering insights honed from field experience to empower researchers to not only execute these methods but also to interpret the results with confidence.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical solvents, storage conditions, and instrumental parameters. The key identifiers and computed properties for this molecule are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 101268-36-4 | [1] |
| Molecular Formula | C₁₃H₁₈O₄ | [1][2] |
| Molecular Weight | 238.28 g/mol | [1] |
| Monoisotopic Mass | 238.12051 Da | [2] |
| InChIKey | HEEGBVYBSCWQJP-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)O)OCC | [2] |
| Predicted XlogP | 3.3 | [2] |
Note: Experimental properties such as melting point, boiling point, and pKa are not widely reported and should be determined empirically.
Logical Framework for Analytical Characterization
The comprehensive analysis of a chemical entity like this compound relies on a multi-technique approach. The relationship between the analytical question and the choice of methodology is crucial.
Caption: Logical selection of analytical techniques.
Part 1: Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are the cornerstone for determining the purity of this compound and quantifying it in various matrices. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the preferred method for the analysis of non-volatile, polar compounds like benzoic acid derivatives. A reversed-phase (RP-HPLC) method using a C18 stationary phase provides excellent separation for such molecules. The inclusion of an acid modifier (e.g., phosphoric or formic acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, leading to improved peak shape and retention time reproducibility.[3] For routine purity analysis, UV detection is robust and cost-effective.[3] For trace-level quantification, especially in complex biological matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard, offering unparalleled sensitivity and selectivity.[3][4][5]
Protocol: HPLC-UV Purity Method
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard choice for reversed-phase separation of aromatic acids.[3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acid modifier to ensure the analyte is in its non-ionized form for better retention and peak shape.[3][6] |
| Mobile Phase B | Acetonitrile | Common organic solvent for eluting analytes from a C18 column. |
| Gradient Elution | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25-30 min: 30% B | A gradient is used to ensure elution of the main peak with good resolution from potential impurities of different polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[3] |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| UV Detection | 254 nm | A common wavelength for detecting aromatic compounds. A full UV scan of the analyte should be performed to determine the absorbance maximum for optimal sensitivity. |
Trustworthiness: Method validation should be performed according to ICH guidelines. This includes assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For related benzoic acids, linearity ranges of 1-1000 ng/mL with LLOQs around 1-50 ng/mL are achievable depending on the detection method.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the low volatility and polar nature of carboxylic acids, direct analysis by GC is challenging. Therefore, a chemical derivatization step is mandatory to convert the polar -COOH group into a less polar, more volatile ester or silyl ester.[4] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy.[4] This approach is particularly useful for identifying potential volatile impurities from the synthesis process.
Protocol: GC-MS with Silylation
-
Derivatization:
-
Place 100 µL of the sample solution (in a volatile organic solvent like ethyl acetate) into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure no water is present.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[4]
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is a robust general-purpose column for a wide range of analytes.[7] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | |
| Injector Temp. | 280 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min | A temperature ramp is necessary to separate compounds with different boiling points.[4] |
| MS Ion Source | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Mode | Full Scan (m/z 50-550) | Allows for the identification of unknown impurities and confirmation of the derivatized analyte's mass. |
Part 2: Spectroscopic Methods for Structural Elucidation
While chromatography confirms purity, spectroscopic methods provide definitive proof of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum will be characterized by distinct signals for the butoxy and ethoxy aliphatic chains, three unique protons on the aromatic ring, and a downfield signal for the carboxylic acid proton. The ¹³C NMR will show 13 distinct carbon signals, confirming the molecular formula's carbon count.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Expected ¹H NMR Signals (in CDCl₃, predicted):
-
~11-12 ppm: 1H, broad singlet (COOH).
-
~7.5-7.8 ppm: 2H, multiplet (aromatic protons ortho to the carboxyl group).
-
~6.9 ppm: 1H, doublet (aromatic proton ortho to the butoxy group).
-
~4.1-4.2 ppm: 4H, overlapping triplets/quartets (OCH₂ from butoxy and ethoxy).
-
~1.8 ppm: 2H, multiplet (-OCH₂CH₂ CH₂CH₃).
-
~1.5 ppm: 2H, multiplet (-OCH₂CH₂CH₂ CH₃).
-
~1.4 ppm: 3H, triplet (-OCH₂CH₃ ).
-
~1.0 ppm: 3H, triplet (-OCH₂CH₂CH₂CH₃ ).
-
-
Expected ¹³C NMR Signals: 13 distinct signals corresponding to the unique carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule. The spectrum provides a molecular "fingerprint." For this compound, the key diagnostic peaks will be the broad O-H stretch and the sharp C=O stretch of the carboxylic acid, along with C-O ether stretches.[9]
Protocol: FTIR Analysis (ATR Method)
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 2960-2850 | C-H stretch | Aliphatic (Butoxy, Ethoxy) |
| 1710-1680 | C=O stretch | Carboxylic Acid |
| 1600, 1580, 1470 | C=C stretch | Aromatic Ring |
| 1300-1200 | C-O stretch | Ether, Carboxylic Acid |
| 1150-1050 | C-O stretch | Ether |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, gives clues about its structure. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful identification tool. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a mass spectrometer. Acquire spectra in both positive and negative ion modes.
-
Expected Ions (based on predicted values): [2]
-
Negative Mode [M-H]⁻: m/z 237.11
-
Positive Mode [M+H]⁺: m/z 239.13
-
Positive Mode [M+Na]⁺: m/z 261.11
-
Fragmentation: Expect losses corresponding to the butoxy group (-C₄H₉O), ethoxy group (-C₂H₅O), and the carboxylic acid group (-COOH).
-
Integrated Analytical Workflow
A robust characterization workflow integrates these techniques to build a complete profile of the compound, from initial purity check to final structural confirmation.
Caption: Integrated workflow for compound characterization.
References
- PubChem. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093. [Link]
- Cheméo. Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3). [Link]
- NIST. Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. [Link]
- SIELC Technologies. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. [Link]
- PubChemLite. This compound (C13H18O4). [Link]
- NIST. Benzoic acid, 4-ethoxy-, ethyl ester. [Link]
- Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
- Waters. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]
- National University of Ireland, Maynooth. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- SpectraBase. 4-Ethoxybenzoic acid. [Link]
- ResearchGate. FTIR spectrum of 4-(4 0 -pyridylazophenyl)
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- 1. This compound | CAS: 101268-36-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. PubChemLite - this compound (C13H18O4) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reaction Mechanisms of 4-Butoxy-3-ethoxybenzoic acid
Abstract: This document provides a comprehensive technical guide on the synthesis and principal reaction mechanisms of 4-Butoxy-3-ethoxybenzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple procedural lists to explain the underlying causality of experimental choices. We detail robust protocols for the multi-step synthesis of the title compound from common starting materials and explore its subsequent derivatization through key reactions such as esterification, amide bond formation, and electrophilic aromatic substitution. Each section is grounded in established chemical principles, supported by mechanistic diagrams and authoritative citations to ensure scientific integrity and reproducibility.
Introduction and Physicochemical Profile
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two distinct alkoxy groups, makes it a valuable intermediate in organic synthesis. The carboxylic acid moiety serves as a handle for conjugation reactions, while the alkoxy substituents modulate the electronic properties and lipophilicity of the aromatic ring, influencing its reactivity and the biological properties of its derivatives. This unique combination of functional groups allows for its use as a scaffold or building block in the development of complex molecules, including potential pharmaceutical agents and materials for liquid crystals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 101268-36-4 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₄ | [1][2] |
| Molecular Weight | 238.28 g/mol | [1][2] |
| InChI Key | HEEGBVYBSCWQJP-UHFFFAOYSA-N | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not experimentally determined. For comparison, the related 4-ethoxybenzoic acid melts at 197-199 °C.[3][4] | - |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Low solubility in water. | - |
Synthesis of this compound
The synthesis of the title compound is not widely reported in commercial literature, necessitating a rational, multi-step approach from readily available precursors. A logical and efficient pathway begins with 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin), proceeding through two key transformations: a Williamson ether synthesis to install the butoxy group, followed by an oxidation of the aldehyde to the target carboxylic acid.
Synthetic Workflow Overview
Caption: Concerted Sₙ2 mechanism for the Williamson ether synthesis step.
Protocol 1: Synthesis of 4-Butoxy-3-ethoxybenzaldehyde
-
Reagents & Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol), anhydrous potassium carbonate (12.5 g, 90.4 mmol), and N,N-dimethylformamide (DMF, 100 mL).
-
Reaction: Add 1-bromobutane (9.7 mL, 12.4 g, 90.4 mmol) to the stirring suspension.
-
Heating: Heat the reaction mixture to 70-80 °C using an oil bath and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual DMF and salts.
-
Purification: Recrystallize the crude solid from hot ethanol/water to yield pure 4-butoxy-3-ethoxybenzaldehyde as a white crystalline solid. Dry under vacuum.
Step 2: Oxidation to this compound
The aldehyde functional group of the intermediate is oxidized to a carboxylic acid. While various oxidizing agents can be used, potassium permanganate (KMnO₄) in a basic aqueous solution is a robust and effective choice. [5][6] Mechanistic Rationale: The oxidation of aldehydes in aqueous media typically proceeds through a hydrate intermediate. [7][8]In basic conditions, the aldehyde carbonyl is hydrated to form a geminal diol. The permanganate ion then attacks one of the hydroxyl groups of this hydrate. The subsequent collapse of this intermediate and loss of the aldehydic C-H bond results in the formation of the carboxylate anion and a reduced manganese species (MnO₂). An acidic workup is required to protonate the carboxylate salt to yield the final carboxylic acid product.
Protocol 2: Synthesis of this compound
-
Reagents & Setup: In a 500 mL Erlenmeyer flask, dissolve 4-butoxy-3-ethoxybenzaldehyde (10.0 g, 45.0 mmol) in 100 mL of a 5% aqueous sodium hydroxide solution. Gentle warming may be required.
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (8.5 g, 53.8 mmol) in 150 mL of water.
-
Reaction: Slowly add the KMnO₄ solution to the stirred aldehyde solution over 30-45 minutes. An exothermic reaction will occur; maintain the temperature below 50 °C using an ice bath. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Completion & Quenching: Stir the mixture vigorously for 1-2 hours after the addition is complete. To quench any excess KMnO₄, add a small amount of solid sodium bisulfite until the purple color disappears.
-
Workup: Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the filter cake with a small amount of hot water.
-
Isolation: Cool the clear filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate of the carboxylic acid will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent like acetic acid or an ethanol/water mixture.
Key Reaction Mechanisms of this compound
The presence of the carboxylic acid group and the activated aromatic ring allows for a variety of useful chemical transformations.
Fischer Esterification
This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. [9]The reaction is an equilibrium process, and measures are often taken to drive it towards the product, such as using the alcohol as the solvent (in large excess) or removing water as it forms. [10] Mechanistic Rationale (PADPED): The mechanism is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). [9]1. P rotonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. [11]2. A ddition: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. 3. D eprotonation/Protonation: A proton is transferred from the newly added alkoxy group to one of the hydroxyl groups, converting it into a good leaving group (H₂O). 4. E limination: The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating a molecule of water. 5. D eprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the final ester product.
Caption: Simplified workflow for Fischer Esterification.
Protocol 3: Synthesis of Methyl 4-Butoxy-3-ethoxybenzoate
-
Reagents & Setup: To a 100 mL round-bottom flask, add this compound (2.38 g, 10.0 mmol) and methanol (50 mL).
-
Catalyst Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (0.5 mL) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4 hours.
-
Workup: Cool the reaction to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x30 mL), a saturated sodium bicarbonate (NaHCO₃) solution (2x30 mL) to remove unreacted acid, and finally with brine (30 mL). [10]6. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the methyl ester, typically as an oil or low-melting solid.
Amide Bond Formation via EDC/NHS Coupling
In drug development, forming amide bonds is a cornerstone reaction. Using carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a mild and efficient method that avoids converting the carboxylic acid to a harsh acyl chloride. [12]The addition of N-hydroxysuccinimide (NHS) increases efficiency and stability of the reactive intermediate. [13][14] Mechanistic Rationale: This is a "zero-length" crosslinking reaction where EDC does not become part of the final bond. [12]1. Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. [15]2. Stabilization: This intermediate is unstable in aqueous solutions and can hydrolyze. [13]In the presence of NHS, it is rapidly converted to a more stable, amine-reactive NHS-ester. [12]This two-step approach is preferred to minimize side reactions. [16]3. Coupling: The NHS-ester readily reacts with a primary amine nucleophile, which displaces the NHS group to form a stable amide bond. The byproducts (isourea and NHS) are typically water-soluble and easily removed during workup.
Protocol 4: Amide Coupling with Benzylamine
-
Reagents & Setup: Dissolve this compound (1.19 g, 5.0 mmol) and N-hydroxysuccinimide (NHS) (0.69 g, 6.0 mmol) in 50 mL of anhydrous dichloromethane (DCM) or DMF in a flask under a nitrogen atmosphere.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.15 g, 6.0 mmol) and stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for 2 hours to form the NHS-ester.
-
Coupling: In a separate flask, dissolve benzylamine (0.55 mL, 5.0 mmol) and a non-nucleophilic base like triethylamine (0.84 mL, 6.0 mmol) in 20 mL of DCM.
-
Reaction: Add the amine solution dropwise to the activated NHS-ester solution at room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with DCM (50 mL). Wash sequentially with 1M HCl (2x30 mL), saturated NaHCO₃ solution (2x30 mL), and brine (30 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring of this compound is "activated" towards electrophilic attack due to the electron-donating nature of the two alkoxy groups.
Mechanistic Rationale & Regioselectivity: Both the ethoxy and butoxy groups are strong activating groups and are ortho, para-directors. [17]This means they direct incoming electrophiles to the positions ortho and para relative to themselves.
-
The position para to the butoxy group is occupied by the ethoxy group.
-
The position para to the ethoxy group is occupied by the butoxy group.
-
The carboxylic acid group is a deactivating, meta-director.
Considering the positions on the ring:
-
C1: Substituted with -COOH
-
C2: ortho to -COOH, meta to -OBu, ortho to -OEt. This position is sterically hindered and electronically favored by the -OEt group.
-
C5: meta to -COOH, ortho to -OBu, meta to -OEt. This position is electronically favored by the -OBu group.
-
C6: ortho to -COOH, para to -OBu, meta to -OEt. This position is electronically disfavored by the adjacent deactivating group.
The reaction is governed by the powerful directing effect of the alkoxy groups. Attack will preferentially occur at the positions ortho to the alkoxy groups (C2 and C5). The C2 position is ortho to the ethoxy group, while the C5 position is ortho to the butoxy group. Given that both are strong activators, a mixture of products is possible. However, steric hindrance from the adjacent butoxy group might slightly disfavor substitution at C5 compared to C2. A typical EAS reaction is nitration.
The general mechanism involves the attack of the aromatic pi-system on a strong electrophile (e.g., the nitronium ion, NO₂⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. [17][18]A base then removes a proton from the sp³-hybridized carbon to restore aromaticity. [19]
Applications and Safety
Applications: The primary application of this compound is as a versatile intermediate in organic synthesis. The ability to easily form esters and amides makes it a useful building block for creating libraries of compounds for screening in drug discovery programs. The dialkoxy substitution pattern is found in various biologically active molecules, and modifying the chain lengths or functional groups allows for systematic structure-activity relationship (SAR) studies.
Safety Precautions:
-
This compound: As a substituted benzoic acid, it should be handled as an irritant. Avoid contact with skin and eyes. May cause respiratory irritation. [20]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reagents: Handle all reagents with care according to their specific Safety Data Sheets (SDS). Potassium permanganate is a strong oxidizer. Concentrated acids (H₂SO₄, HCl) are highly corrosive. Organic solvents are flammable and should be used in a well-ventilated fume hood. EDC is a skin sensitizer.
References
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
- ResearchGate. (2025, August 6). Amine coupling through EDC/NHS: a practical approach. [Link]
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- RSC Publishing. (2022, January 11). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. [Link]
- Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]
- Master Organic Chemistry. (2015, May 21).
- JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]
- Chemistry LibreTexts. (2025, January 19). 19.
- Cheméo. Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3). [Link]
- PubChem. 4-Ethoxybenzoic acid. [Link]
- OperaChem. (2024, January 5).
- Wikipedia.
- Master Organic Chemistry. (2017, November 9).
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
- Chemistry LibreTexts. (2021, February 16). 4.
- YouTube. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]
- YouTube. (2024, April 3).
Sources
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Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 4-Butoxy-3-ethoxybenzoic acid
Introduction
4-Butoxy-3-ethoxybenzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical and chemical industries as a building block or intermediate. Accurate and reliable quantification of this compound is essential for quality control, process monitoring, and research and development. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust, precise, and widely accessible method for this purpose.
This application note provides a comprehensive guide to developing and implementing a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The methodology is grounded in the fundamental principles of chromatography and leverages established practices for the analysis of aromatic carboxylic acids. We will delve into the rationale behind the selection of chromatographic conditions, provide a detailed step-by-step protocol, and discuss key considerations for method validation and data interpretation.
Scientific Principles and Method Rationale
The successful separation of this compound by RP-HPLC hinges on controlling its retention behavior on a non-polar stationary phase. As a carboxylic acid, the ionization state of the analyte is a critical parameter that is highly dependent on the pH of the mobile phase.
Control of Analyte Ionization: Benzoic acid and its derivatives are weak acids.[1] The pKa of the structurally similar compound 4-ethoxybenzoic acid is approximately 4.49.[2] It is reasonable to infer that this compound will have a similar pKa. In an aqueous solution, the carboxylic acid group exists in equilibrium between its protonated (neutral) form and its deprotonated (anionic) form. The neutral form is more hydrophobic and will exhibit stronger retention on a C18 column, leading to better chromatographic performance.[1][3] To ensure the analyte is predominantly in its neutral, non-ionized state, the pH of the mobile phase must be maintained at least 1.5 to 2 units below its pKa.[1] Therefore, a mobile phase pH of approximately 2.5-3.0 is optimal. This is typically achieved by the addition of a small amount of acid, such as phosphoric acid or formic acid, to the aqueous component of the mobile phase.[1][3]
Stationary and Mobile Phase Selection: A C18 column is a common and effective choice for the separation of benzoic acid derivatives due to its hydrophobic nature, providing good retention for the non-polar aspects of the analyte.[1][4][5][6] The mobile phase will consist of a mixture of an aqueous acidic buffer and an organic modifier, typically acetonitrile or methanol. The organic solvent is the "strong" solvent in RP-HPLC, and adjusting its concentration allows for the fine-tuning of the analyte's retention time.[1] A gradient elution may be employed to ensure efficient elution and good peak shape, especially if other impurities are present.
Detection: this compound contains a benzene ring, which is a chromophore that absorbs UV light. This allows for straightforward detection using a UV-Vis detector. While the exact UV maximum should be determined experimentally by running a UV scan of the analyte, a common wavelength for the detection of benzoic acid derivatives is 254 nm.[3][7]
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted below.
Caption: Workflow for the HPLC analysis of this compound.
Materials and Methods
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (H₃PO₄), analytical grade
-
0.45 µm membrane filters for solvent filtration
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 60% B to 90% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Step-by-Step Protocol
Preparation of Mobile Phase
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Bring to volume with water and mix thoroughly. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Filter through a 0.45 µm membrane filter if necessary.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile or a mixture of acetonitrile and water (e.g., 50:50 v/v). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile/water) to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation
The sample preparation procedure will depend on the sample matrix. For a simple matrix, such as a bulk drug substance:
-
Accurately weigh an appropriate amount of the sample and dissolve it in a suitable solvent (e.g., acetonitrile/water) to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC System Setup and Analysis
-
System Equilibration: Purge the HPLC system with the initial mobile phase composition (e.g., 60% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the data acquisition software including injections of a blank (diluent), standard solutions, and sample solutions.
-
Analysis: Inject the prepared solutions and acquire the chromatograms.
Data Analysis and Interpretation
Qualitative Analysis: The identity of this compound in a sample is confirmed by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.
Quantitative Analysis:
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is typically considered acceptable.
-
Quantification of Analyte in Samples: Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Method Validation Considerations
For use in a regulated environment, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Mobile phase pH too high; Column degradation | Ensure mobile phase pH is 2.5-3.0; Use a new column. |
| No or Low Retention | Mobile phase too strong; Incorrect column | Decrease the initial percentage of organic solvent (Mobile Phase B); Verify the correct column is installed. |
| Baseline Drift | Column not equilibrated; Mobile phase contamination | Allow for longer equilibration time; Prepare fresh mobile phase. |
| Ghost Peaks | Carryover from previous injections; Contaminated mobile phase | Inject a blank run; Prepare fresh mobile phase. |
Advanced Methodologies: Enhancing Sensitivity
For applications requiring the analysis of trace levels of this compound, pre-column derivatization can be employed to enhance detection sensitivity. The carboxylic acid functional group can be reacted with a fluorescent labeling reagent to form a highly fluorescent ester.[8] This derivative can then be analyzed by HPLC with a fluorescence detector, often providing a significant increase in sensitivity compared to UV detection.
Conclusion
This application note provides a robust and reliable starting point for the HPLC analysis of this compound. The described reversed-phase method, based on well-established principles for the separation of aromatic carboxylic acids, offers excellent performance characteristics. By carefully controlling the mobile phase pH and optimizing the chromatographic conditions, researchers, scientists, and drug development professionals can achieve accurate and precise quantification of this compound for a variety of applications. It is recommended that the method be validated according to the appropriate regulatory guidelines to ensure its suitability for the intended purpose.
References
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Taylor & Francis Online. (2010). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.
- PubMed. (1987). Reverse-phase liquid chromatographic determination of benzoic and sorbic acids in foods.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3).
- PubChem. (n.d.). 4-Ethoxybenzoic acid.
- NIH. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column.
- PubChemLite. (n.d.). This compound (C13H18O4).
- PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid.
- CORE. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
- NIST. (n.d.). Benzoic acid, 4-methoxy-.
- Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- NIST. (n.d.). Benzoic acid, 4-ethoxy-.
- NIST. (n.d.). Benzoic acid, 4-hydroxy-.
Sources
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Comprehensive NMR Analysis of 4-Butoxy-3-ethoxybenzoic acid: From Sample Preparation to Complete Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the complete nuclear magnetic resonance (NMR) analysis of 4-Butoxy-3-ethoxybenzoic acid, a substituted benzoic acid derivative with potential applications as a building block in medicinal chemistry and materials science.[1] We present a holistic workflow, beginning with meticulous sample preparation and progressing through the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The protocols herein are designed to be self-validating, ensuring that the structural assignment is supported by a cohesive and cross-verified dataset. This document serves as a practical guide for researchers requiring unambiguous structural confirmation and purity assessment of complex small molecules.
Introduction: The Imperative for Structural Verification
This compound (C₁₃H₁₈O₄) is a poly-substituted aromatic compound.[2] Its precise structure, characterized by two distinct alkoxy chains on a benzoic acid core, necessitates a robust analytical strategy for unambiguous confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for this purpose, providing unparalleled insight into the molecular framework at the atomic level.[3][4]
This application note details the logical progression of NMR experiments required to fully elucidate the structure of this compound. We will demonstrate how a combination of 1D and 2D NMR techniques can be used to:
-
Identify all unique proton and carbon environments.
-
Establish proton-proton (¹H-¹H) spin systems within the aliphatic chains.
-
Correlate each proton with its directly attached carbon (¹H-¹³C one-bond).
-
Assemble the molecular fragments by identifying long-range (2-4 bond) proton-carbon correlations.
The causality behind each experimental choice is explained, providing a clear rationale for the comprehensive analytical workflow.
Foundational Step: Meticulous Sample Preparation
The quality of NMR data is fundamentally dependent on the quality of the sample.[5] Improper sample preparation can lead to poor magnetic field homogeneity (shimming), resulting in broad spectral lines, distorted peak shapes, and obscured information.[6][7]
Protocol 1: Sample Preparation for Small Molecule Analysis
-
Material Quantity : Weigh 10-20 mg of this compound for ¹H and 2D NMR experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8][9]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[10] If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be considered. The deuterated solvent provides a lock signal for the spectrometer to maintain field stability.[5][8]
-
Dissolution : Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][9] Vortex or gently agitate the vial until the sample is completely dissolved.
-
Filtration and Transfer : To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[5][7] Cotton wool should be avoided as it can introduce contaminants.[5]
-
Referencing : Modern spectrometers can reference the spectrum to the residual solvent peak.[8] Alternatively, for highly precise work, a small amount of an internal standard like tetramethylsilane (TMS) can be added (chemical shift set to 0.00 ppm for both ¹H and ¹³C).[10]
-
Capping and Labeling : Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.[7]
One-Dimensional NMR: The Initial Structural Blueprint
1D NMR spectra provide the initial, fundamental information about the chemical environment and connectivity of atoms in the molecule.
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).
Expected ¹H NMR Signals for this compound:
Based on the structure, we anticipate signals corresponding to the aromatic protons, the two alkoxy chains, and the carboxylic acid proton. The electron-donating alkoxy groups and the electron-withdrawing carboxylic acid group will influence the chemical shifts of the aromatic protons.[11][12]
-
Carboxylic Acid (-COOH): A broad singlet, typically highly downfield (>10 ppm).
-
Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (~6.9-8.0 ppm).
-
Alkoxy Protons (-OCH₂-): Two triplets corresponding to the methylene groups directly attached to the aromatic ring's oxygen atoms.
-
Aliphatic Protons (-CH₂- & -CH₃): Signals corresponding to the remaining methylene and methyl groups of the ethoxy and butoxy chains.
¹³C NMR: Carbon Backbone Identification
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Due to symmetry, some carbons may be chemically equivalent.[10] For this compound, we expect 13 distinct carbon signals as there is no plane of symmetry bisecting the molecule through bonds.
Expected ¹³C NMR Signal Regions:
-
Carboxyl Carbon (-COOH): Downfield signal (~170-175 ppm).[13]
-
Aromatic Carbons (Ar-C): Multiple signals in the aromatic region (~110-160 ppm). Carbons attached to oxygen will be further downfield.
-
Alkoxy Carbons (-O-CH₂-): Signals in the range of ~60-70 ppm.
-
Aliphatic Carbons (-CH₂- & -CH₃): Signals in the upfield region (~10-40 ppm).
Two-Dimensional NMR: Assembling the Molecular Puzzle
2D NMR experiments are crucial for unambiguously connecting the signals observed in the 1D spectra, allowing for the complete assembly of the molecular structure.[4]
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for using a suite of NMR experiments to determine the final structure.
Caption: NMR analysis workflow from sample preparation to final structure confirmation.
COSY (¹H-¹H Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[14][15] It is invaluable for tracing the connectivity within the aliphatic side chains.
-
Application: A cross-peak between two proton signals in the COSY spectrum indicates they are coupled. For example, the protons of the -OCH₂- group of the ethoxy chain will show a correlation to the protons of the terminal -CH₃ group. This allows for the complete assignment of the ethoxy and butoxy spin systems independently.[16][17]
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment generates a 2D spectrum that correlates proton signals with the signals of the carbon atoms they are directly attached to (a one-bond correlation).[18][19][20]
-
Application: Each peak in the HSQC spectrum links a specific proton resonance (on one axis) to its corresponding carbon resonance (on the other axis).[4] This is the most reliable way to assign the carbon signals for all protonated carbons. Quaternary carbons (like the carboxyl carbon and the aromatic carbons at positions 1, 3, and 4) will not appear in an HSQC spectrum because they have no attached protons.[18]
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment detects correlations between protons and carbons over longer ranges, typically two to four bonds.[21][22][23] This experiment is the key to connecting the molecular fragments identified by COSY and HSQC.
-
Application: HMBC is used to connect the different spin systems. For example, it will show a correlation between the protons of the -OCH₂- groups and the aromatic carbons to which they are attached, confirming the positions of the alkoxy chains on the ring.[24] It will also reveal correlations from the aromatic protons to the quaternary carboxyl carbon, definitively placing the -COOH group on the ring.[21][25]
The following diagram illustrates the key long-range correlations expected in the HMBC spectrum that "stitch" the molecule together.
Caption: Key expected HMBC correlations for structural assembly.
Data Processing and Final Assignment
Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the final spectrum.[26] Standard processing steps are handled by modern NMR software.[27][28]
Standard Processing Workflow
-
Fourier Transformation : Converts the time-domain FID signal into the frequency-domain spectrum.
-
Apodization (Windowing) : Application of a mathematical function to the FID to improve signal-to-noise or resolution.
-
Phase Correction : Adjusts the phase of the signals to ensure all peaks are purely absorptive (positive).
-
Baseline Correction : Flattens the baseline of the spectrum to facilitate accurate integration.
-
Calibration : References the chemical shift axis to the known solvent or internal standard signal.[29]
Table 1: Predicted NMR Data Summary for this compound
The following table summarizes the predicted chemical shifts, multiplicities, and key 2D correlations. Experimental analysis as described in this guide is required to obtain the precise, true values.
| Atom Label(s) | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | Key HMBC Correlations (from H to C) |
| Aromatic Ring | ||||
| H-2 | ~7.6 | d | ~123.0 | C-4, C-6, C=O |
| H-5 | ~6.9 | d | ~112.0 | C-1, C-3, C-4 |
| H-6 | ~7.5 | dd | ~115.0 | C-2, C-4, C=O |
| C-1 | - | - | ~124.0 | - |
| C-2 | - | - | ~123.0 | - |
| C-3 | - | - | ~148.0 | - |
| C-4 | - | - | ~153.0 | - |
| C-5 | - | - | ~112.0 | - |
| C-6 | - | - | ~115.0 | - |
| Carboxyl Group | ||||
| -COOH | >10 | br s | ~172.0 | - |
| Ethoxy Group | ||||
| -OCH₂- | ~4.1 | q | ~64.0 | C-3, -CH₃ |
| -CH₃ | ~1.4 | t | ~15.0 | -OCH₂- |
| Butoxy Group | ||||
| -OCH₂- | ~4.0 | t | ~68.0 | C-4, -CH₂- |
| -CH₂- | ~1.8 | m | ~31.0 | -OCH₂-, -CH₂CH₃ |
| -CH₂CH₃ | ~1.5 | m | ~19.0 | -OCH₂-, -CH₃ |
| -CH₃ | ~1.0 | t | ~14.0 | -CH₂CH₂- |
Note: Chemical shifts (δ) are predicted based on analogous structures and general principles.[30][31][32][33][34] Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad.
Detailed Experimental Protocols
These protocols are intended for a modern NMR spectrometer (e.g., 400 MHz or higher).
Protocol 2: 1D ¹H Spectrum Acquisition
-
Rationale : To obtain a high-resolution overview of all proton environments.
-
Steps :
-
Load the prepared sample.
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Load a standard 1D proton pulse sequence.
-
Set spectral width to ~16 ppm.
-
Set number of scans (NS) to 8 or 16 for good signal-to-noise.
-
Acquire the FID.
-
Process the data using the workflow described in Section 5.
-
Protocol 3: 2D ¹H-¹H COSY Acquisition
-
Rationale : To establish J-coupling networks, primarily for the aliphatic chains.
-
Steps :
-
Use the same lock and shim settings from the ¹H experiment.
-
Load a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Set identical spectral widths in both dimensions (~10-12 ppm, centered on the aliphatic and aromatic regions).
-
Set NS to 2-4 per increment.
-
Set the number of increments in the indirect dimension (t₁) to 256 or 512.
-
Acquire and process the 2D data.
-
Protocol 4: 2D ¹H-¹³C HSQC Acquisition
-
Rationale : To correlate each proton directly to its attached carbon.
-
Steps :
-
Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp).
-
Set the ¹H dimension (F2) spectral width to ~10-12 ppm.
-
Set the ¹³C dimension (F1) spectral width to cover the expected carbon range (~180 ppm).
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Set NS to 4-8 per increment.
-
Acquire and process the 2D data.
-
Protocol 5: 2D ¹H-¹³C HMBC Acquisition
-
Rationale : To identify long-range connectivities and assemble the molecular structure.
-
Steps :
-
Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set spectral widths as for the HSQC experiment.
-
Set the long-range coupling constant delay to optimize for a value of 8 Hz. This is a good compromise for detecting 2- and 3-bond correlations.[24]
-
Set NS to 8-16 per increment to ensure detection of weaker correlation signals.
-
Acquire and process the 2D data.
-
Conclusion
By systematically applying the protocols detailed in this guide—progressing from careful sample preparation through 1D and a suite of 2D NMR experiments—a researcher can achieve an unambiguous and self-validated structural assignment of this compound. The synergy between COSY, HSQC, and HMBC provides a complete and robust picture of the molecular architecture, which is essential for quality control, reaction monitoring, and further development in any scientific application.
References
- Chemical Instrumentation Facility, Iowa State University.
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Application Note: Quantitative Analysis of 4-Butoxy-3-ethoxybenzoic Acid in Biological Matrices using Triple Quadrupole LC-MS/MS
Abstract
This document provides a comprehensive guide to the development and implementation of a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Butoxy-3-ethoxybenzoic acid. Leveraging the capabilities of a triple quadrupole mass spectrometer, this method employs electrospray ionization in negative mode and Multiple Reaction Monitoring (MRM) for high-specificity detection. We detail the rationale behind critical methodological choices, from sample preparation and chromatographic separation to mass spectrometer optimization. This guide includes a complete, step-by-step protocol and discusses the principles of method validation to ensure data integrity, making it suitable for applications in pharmaceutical development, metabolite identification, and toxicological screening.
Introduction and Scientific Rationale
This compound is an aromatic carboxylic acid whose accurate quantification is essential in various research contexts, such as a potential metabolite of a parent drug, a process impurity, or a synthetic intermediate. Its structure, featuring a carboxylic acid group and two ether linkages, presents specific characteristics that must be considered for high-fidelity analysis.
The carboxylic acid moiety is readily deprotonated, making it an ideal candidate for Electrospray Ionization (ESI) in negative ion mode ([M-H]⁻).[1][2] This approach offers high ionization efficiency and sensitivity for acidic compounds.[2][3] For quantification in complex matrices like plasma or urine, the unparalleled selectivity of tandem mass spectrometry (MS/MS) is required. A triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode provides this selectivity by isolating a specific precursor ion and monitoring its unique fragment ions.[4][5] This dual-mass filtering process significantly reduces background noise and matrix effects, enabling low detection limits and high precision.[5][6]
This application note outlines a complete workflow, grounded in established analytical principles, to achieve reliable quantification of this target analyte.
Analyte Properties and Mass Spectrometry Fundamentals
A foundational understanding of the analyte's properties and the instrumental technique is critical for method development.
Physicochemical Properties of this compound
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₃H₁₈O₄ | PubChem CID 2243085[7] |
| Monoisotopic Mass | 238.1205 g/mol | PubChem CID 2243085[7] |
| [M-H]⁻ (Precursor Ion) | m/z 237.1132 | Calculated from Monoisotopic Mass[7] |
| Predicted XlogP | 3.3 | PubChem CID 2243085[7] |
| Key Functional Group | Carboxylic Acid | Dictates ionization strategy (ESI Negative) |
The predicted XlogP of 3.3 indicates moderate hydrophobicity, making the compound well-suited for retention and separation on a reversed-phase (e.g., C18) HPLC column.
Principle of Triple Quadrupole (QqQ) Mass Spectrometry
The QqQ mass spectrometer is the cornerstone of this method, enabling highly selective and sensitive quantification.[5][8] The process involves three main stages:
-
Q1 (First Quadrupole): Acts as a mass filter to select only the deprotonated precursor ion of this compound (m/z 237.1).[4][9]
-
q2 (Collision Cell): The selected precursor ions are accelerated into this chamber, which is filled with an inert gas (e.g., argon). Collisions with the gas induce fragmentation of the precursor ion, a process known as Collision-Induced Dissociation (CID).[4][9]
-
Q3 (Third Quadrupole): This second mass filter is set to allow only specific, characteristic fragment ions (product ions) to pass through to the detector.[5]
This precursor-to-product ion relationship is called a "transition," and monitoring it forms the basis of MRM analysis.
Experimental Workflow and Protocols
This section provides a detailed, step-by-step guide for the entire analytical process, from sample receipt to data acquisition.
General Workflow Overview
The logical flow of the analytical procedure is designed to ensure reproducibility and accuracy.
Caption: High-level workflow for the quantification of this compound.
Protocol: Standard and Sample Preparation
Rationale: A simple protein precipitation is chosen for its speed and effectiveness in removing the majority of proteinaceous interferences from biological matrices like plasma. An appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte, should be used to correct for variability in extraction and ionization.
Materials:
-
This compound analytical standard
-
Internal Standard (IS) (e.g., ¹³C₆-4-Butoxy-3-ethoxybenzoic acid)
-
LC-MS grade acetonitrile (ACN) with 0.1% formic acid
-
LC-MS grade water with 0.1% formic acid
-
Control biological matrix (e.g., human plasma)
Procedure:
-
Prepare Stock Solutions: Accurately weigh and dissolve the analytical standard and IS in methanol or ACN to create 1 mg/mL stock solutions.
-
Prepare Working Standards: Serially dilute the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control (QC) samples in the control matrix.
-
Sample Pre-treatment:
-
Aliquot 50 µL of each standard, QC, or unknown sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to each tube (except blanks) and vortex briefly.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold ACN to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Injection: Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
Protocol: LC-MS/MS Method Parameters
Rationale: Reversed-phase chromatography is selected based on the analyte's hydrophobicity. A gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and separating it from early-eluting matrix components. The mobile phase is weakly acidified to ensure the carboxylic acid is in a consistent protonation state prior to entering the ESI source.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | 10% B to 95% B over 5 min, hold 1 min, re-equilibrate |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
Rationale for MRM Transition Selection
The selection of MRM transitions is the most critical step for method specificity. This involves identifying the precursor ion and its most stable and abundant product ions.
-
Precursor Ion ([M-H]⁻): For this compound (MW: 238.12), the deprotonated molecule is m/z237.1 .
-
Product Ions: Fragmentation of benzoic acids in negative mode CID is dominated by the loss of CO₂ (decarboxylation), which corresponds to a neutral loss of 44 Da.[10][11]
-
Primary Fragmentation: Loss of CO₂ from the carboxylate anion.
-
m/z 237.1 → m/z 193.1 + CO₂
-
-
Secondary Fragmentation: Other potential cleavages include the loss of the butoxy group as butene (C₄H₈), a neutral loss of 56 Da.
-
m/z 237.1 → m/z 181.1 + C₄H₈
-
-
Caption: Predicted fragmentation of deprotonated this compound.
Optimized MRM Transitions: The collision energy (CE) for each transition must be empirically optimized to maximize product ion signal. The following are proposed transitions and starting CE values.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed CE (eV) | Role |
| This compound | 237.1 | 193.1 | 15 | Quantifier |
| This compound | 237.1 | 181.1 | 20 | Qualifier |
| Internal Standard (IS) | 243.1 | 199.1 | 15 | Quantifier |
-
The Quantifier transition is the most abundant and is used for calculating the concentration.
-
The Qualifier transition serves as a confirmation of identity. The ratio of the quantifier to qualifier peak areas should be consistent across all samples and standards.
Method Validation and Trustworthiness
To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the FDA.[12][13][14] This process establishes the trustworthiness of the generated data. Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank matrix samples for interfering peaks at the analyte's retention time.
-
Calibration Curve (Linearity): A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, mid, high) in replicate (n=5 or more) on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the lower limit of quantification), and precision (CV%) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the analyte response in post-extraction spiked matrix samples to that in pure solvent.
-
Recovery: The efficiency of the extraction procedure, determined by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Conclusion
The LC-MS/MS method detailed herein provides a robust, selective, and sensitive framework for the quantitative analysis of this compound. By combining optimized sample preparation, efficient reversed-phase chromatography, and highly specific MRM detection on a triple quadrupole mass spectrometer, this protocol is designed to deliver high-quality, reliable data suitable for regulated and non-regulated research environments. Adherence to the principles of method validation is paramount for ensuring the scientific integrity of the results.
References
- Harrison, A. G. (2017). Collision-induced dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Journal of Mass Spectrometry, 52(4), 230-238. [Link]
- Perseé. (2025). Why the Triple Quadrupole Mass Spectrometer is the Ideal Tool for Trace Analysis in Complex Samples. pgeneral.com. [Link]
- Wikipedia. (n.d.). Triple quadrupole mass spectrometer. Wikipedia. [Link]
- ResolveMass Laboratories Inc. (2024). Other Quantification using Triple Quad Mass Spectrometry. [Link]
- CHROMacademy. (n.d.). Fundamentals of Triple Quadrupole MS in Applied Markets. [Link]
- Wang, Y., et al. (2024). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? Journal of Mass Spectrometry, 59(1), e4990. [Link]
- Luan, T., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(S3), e8893. [Link]
- ResearchGate. (2017). (PDF)
- Reddit. (2023). How does this molecule produce negative ions? Which functional groups help do that?
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]
- Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5766-5773. [Link]
- American College of Clinical Pharmacology. (2019).
- ResearchGate. (n.d.).
- Emery Pharma. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
- ACS Publications. (2014). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3). [Link]
- PubChemLite. (n.d.). This compound (C13H18O4). [Link]
- PubChem. (n.d.). 4-Ethoxybenzoic acid. [Link]
- PubMed Central. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical & Bioanalytical Techniques. [Link]
- MDPI. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Metabolites, 11(11), 762. [Link]
- NIST. (n.d.). Benzoic acid, 4-ethoxy-. NIST Chemistry WebBook. [Link]
- PubMed. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(7), 685-9. [Link]
- ResearchGate. (n.d.).
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"4-Butoxy-3-ethoxybenzoic acid" as a precursor for novel compounds
An Application Guide to 4-Butoxy-3-ethoxybenzoic Acid: A Versatile Precursor for Novel Compound Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the strategic design of molecular scaffolds is paramount. The selection of a starting material often dictates the synthetic possibilities and the ultimate functionality of the target compounds. This compound (CAS No. 101268-36-4) emerges as a highly valuable, yet underexplored, precursor.[1][2] Its structure is distinguished by a benzoic acid core, a functional group amenable to a wide array of chemical transformations, and two distinct ether linkages (butoxy and ethoxy) that provide steric bulk and modulate lipophilicity. This unique combination of features makes it an ideal starting point for creating diverse libraries of novel esters, amides, and heterocyclic compounds.
The dialkoxy benzoic acid motif is a common feature in biologically active molecules, influencing receptor binding, metabolic stability, and pharmacokinetic profiles. This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will delve into detailed, field-tested protocols for its derivatization, explain the chemical principles behind these transformations, and present workflows to guide the synthesis of next-generation compounds.
Physicochemical Properties & Safe Handling
| Property | Value | Source |
| CAS Number | 101268-36-4 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₄ | [1][3] |
| Molecular Weight | 238.28 g/mol | [1][2] |
| InChIKey | HEEGBVYBSCWQJP-UHFFFAOYSA-N | [1][3] |
| Appearance | (Predicted) White to off-white solid | N/A |
Safety & Handling Precautions:
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Use in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4]
-
Irritation Potential: Benzoic acid derivatives can cause skin, eye, and respiratory irritation.[5][6] Avoid breathing dust and direct contact with skin and eyes.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with soap and plenty of water. If inhaled, move the person to fresh air.[4] Seek medical attention if irritation persists.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Proposed Synthesis of this compound
While commercially available from specialty suppliers, an in-house synthesis may be required.[2] A logical approach is the sequential Williamson ether synthesis starting from a readily available precursor like 3,4-dihydroxybenzoic acid (Protocatechuic acid). The key is the selective protection of one hydroxyl group to allow for differential alkylation.
Caption: Proposed synthetic workflow for this compound.
Application I: Synthesis of Ester Derivatives via Fischer Esterification
Rationale: The conversion of a carboxylic acid to an ester is a fundamental transformation in medicinal chemistry. Esterification can increase a compound's lipophilicity, improve its ability to cross cell membranes, and is a common strategy for creating prodrugs that are later hydrolyzed in vivo to release the active carboxylic acid.[7] The Fischer esterification is a classic, acid-catalyzed method that is both robust and scalable.
Experimental Protocol: Synthesis of Methyl 4-Butoxy-3-ethoxybenzoate
-
Principle: The reaction is an equilibrium process. By using the alcohol (methanol) as the solvent, its large excess drives the equilibrium towards the ester product, ensuring a high yield. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[7]
-
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
-
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (20-40 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: a. Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Caption: Experimental workflow for Fischer Esterification.
Application II: Synthesis of Amide Derivatives via Peptide Coupling
Rationale: The amide bond is a cornerstone of peptide and protein structures and is present in a vast number of pharmaceuticals. Replacing a carboxylic acid with an amide can introduce new hydrogen bonding interactions, alter conformation, and improve metabolic stability. Modern peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) provide a mild and efficient method for amide bond formation, minimizing side reactions and racemization.[8]
Experimental Protocol: Synthesis of an N-Benzyl Amide Derivative
-
Principle: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions. HOBt acts as an additive that rapidly traps the intermediate to form an activated HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide bond.[8]
-
Materials:
-
This compound
-
Benzylamine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
-
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) in anhydrous DMF. Stir at room temperature for 20-30 minutes. This pre-activation step is crucial for forming the active ester.
-
Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate and water. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by recrystallization or flash column chromatography.
-
Application III: Synthesis of 2-Substituted Benzimidazoles
Rationale: The benzimidazole ring system is considered a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[9] The most common synthetic route involves the condensation of a carboxylic acid with an o-phenylenediamine, typically under acidic and dehydrating conditions.[10][11]
Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole
-
Principle: This reaction is a cyclocondensation. The carboxylic acid and one of the amino groups of the o-phenylenediamine initially form an amide intermediate. Under heating and acidic conditions, the second amino group attacks the amide carbonyl carbon, leading to cyclization and subsequent dehydration to form the stable, aromatic benzimidazole ring.[10] Polyphosphoric acid (PPA) often serves as both the acidic catalyst and the dehydrating agent.
-
Materials:
-
This compound
-
o-Phenylenediamine (or a substituted derivative)
-
Polyphosphoric Acid (PPA) or 4M HCl
-
Ammonium Hydroxide solution (NH₄OH)
-
-
Procedure:
-
Reaction Setup: Place this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in a round-bottom flask.
-
Catalyst/Solvent Addition: Add Polyphosphoric Acid (PPA) in excess to the flask. Ensure the reagents are well-mixed. (Alternatively, refluxing in 4M HCl can be used).
-
Reaction: Heat the mixture to 150-160 °C (for PPA) for 2-4 hours with stirring. Monitor by TLC.
-
Work-up: a. Cool the reaction mixture to about 100 °C and pour it slowly onto crushed ice with vigorous stirring. b. Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8. This will precipitate the crude benzimidazole product.
-
Isolation: Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure benzimidazole derivative.[10]
-
Caption: General workflow for Benzimidazole synthesis.
Conclusion
This compound is a potent and versatile precursor for the synthesis of diverse molecular entities. The protocols outlined in this guide for esterification, amidation, and benzimidazole formation provide a solid foundation for researchers to build upon. The dual ether chains offer a unique handle for tuning physicochemical properties, while the reactive carboxylic acid group serves as a gateway to a multitude of valuable functional groups and heterocyclic systems. By leveraging these synthetic strategies, scientists in drug discovery and materials development can efficiently generate novel compound libraries with high potential for biological activity and innovative applications.
References
- Uddin, M. E. (2017). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. International Journal of Research Studies in Biosciences (IJRSB), 5(7), 18-24.
- Yar, M., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
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Application Notes & Protocols: 4-Butoxy-3-ethoxybenzoic acid in Advanced Materials
Abstract & Introduction
4-Butoxy-3-ethoxybenzoic acid is an aromatic carboxylic acid distinguished by its asymmetric dialkoxy substitution. While not extensively documented in dedicated literature, its molecular architecture—a rigid benzoic acid core functionalized with flexible butoxy and ethoxy chains—makes it a compelling candidate for applications in materials science, particularly in the fields of liquid crystals (LCs) and high-performance thermotropic polymers. The para-substituted carboxylic acid group provides a reactive site for polymerization and promotes the linear molecular shape conducive to forming ordered fluid phases.[1][2] The interplay between the rigid aromatic core and the flexible, asymmetric alkyl chains is hypothesized to enable the formation of stable mesophases over a specific temperature range.
This document serves as a technical guide for researchers, outlining the theoretical basis and providing detailed experimental protocols for two primary applications: its use as a precursor for thermotropic liquid crystals and as a monomer for synthesizing wholly aromatic liquid crystal polymers (LCPs), analogous to commercial materials like Vectran®.[3][4][5][6]
Core Principles: From Molecular Structure to Material Properties
The potential of this compound in materials science stems from fundamental structure-property relationships.
-
Mesogen Formation: Substituted benzoic acids are known to form hydrogen-bonded dimers.[1][2] This dimerization effectively elongates the molecular unit, creating a more rod-like (calamitic) shape, which is a prerequisite for forming liquid crystal phases.[1] The alkoxy chains enhance this effect by increasing the molecule's aspect ratio and influencing intermolecular interactions.
-
Liquid Crystallinity: Liquid crystals are a state of matter between a crystalline solid and an isotropic liquid.[7] In thermotropic LCs, these phases are induced by temperature changes. The alkoxy chains on the benzoic acid core are expected to lower the melting point compared to unsubstituted aromatic acids, allowing for a liquid crystalline phase to exist before the transition to a fully disordered isotropic liquid.[2][8]
-
High-Performance Polymers: Wholly aromatic polyesters, often referred to as liquid crystal polymers (LCPs), are renowned for their exceptional thermal stability, chemical resistance, and high mechanical strength.[4][9][10] These properties arise from the rigid, rod-like polymer chains that can align in the melt phase to form highly ordered domains.[5] Monomers like this compound can be incorporated into these polymer backbones to modify their properties, such as lowering the processing temperature or altering the mesophase behavior.[11][12]
Logical Flow: Monomer to Material
The diagram below illustrates the conceptual pathways from the core molecule to its advanced material applications.
Caption: Conceptual pathways for this compound in materials science.
Application I: Synthesis of a Nematic Liquid Crystal Ester
This protocol details the synthesis of a simple thermotropic liquid crystal by reacting this compound with 4-cyanophenol. The resulting ester combines the asymmetric core with a polar cyano group, a common feature in molecules designed for liquid crystal displays (LCDs).[7]
Scientific Rationale
The goal is to create a molecule with a high aspect ratio and strong dipole moment. The esterification reaction links the benzoic acid core to a phenyl ring, extending the rigid part of the molecule. The terminal cyano group introduces a strong dipole, which enhances the intermolecular forces that favor the ordered, anisotropic alignment characteristic of the nematic liquid crystal phase. The asymmetric butoxy and ethoxy chains are expected to frustrate crystallization, thereby widening the temperature range over which the nematic phase is stable.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
4-Cyanophenol (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M solution)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate, anhydrous
-
Ethanol
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from hot ethanol to yield the final ester, 4-cyanophenyl 4-butoxy-3-ethoxybenzoate.
-
Characterization:
-
Confirm the structure using ¹H NMR and FTIR spectroscopy.
-
Determine the phase transition temperatures using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
-
Expected Results & Data Presentation
The final product is expected to exhibit a nematic liquid crystal phase. The DSC thermogram should show distinct peaks for the crystal-to-nematic (T_m) and nematic-to-isotropic (T_i) transitions upon heating.
| Property | Expected Value / Observation |
| Physical State at RT | Crystalline Solid |
| Melting Point (T_m) | Predicted: 80-120 °C (Varies based on purity) |
| Clearing Point (T_i) | Predicted: 100-150 °C (Nematic to Isotropic transition) |
| Mesophase Texture (POM) | Schlieren or threaded texture, characteristic of a nematic phase. |
Application II: Synthesis of a Wholly Aromatic Liquid Crystal Copolyester
This protocol describes the synthesis of a high-performance aromatic copolyester via melt polycondensation. The process involves the self-condensation of 4-acetoxybenzoic acid (derived from 4-hydroxybenzoic acid) and its copolymerization with acetylated this compound and another comonomer, 6-hydroxy-2-naphthoic acid, similar to the synthesis of Vectran®.[3][13]
Scientific Rationale
The synthesis of LCPs often involves the melt polycondensation of acetylated hydroxy-carboxylic acids.[12][14] Acetylation of the hydroxyl groups prevents undesirable side reactions and facilitates the formation of ester linkages with the elimination of acetic acid at high temperatures.[13] By incorporating this compound as a comonomer, we aim to disrupt the crystalline packing of the polymer backbone. This disruption is intended to lower the melting temperature and broaden the processing window of the resulting LCP, making it more amenable to melt spinning into high-strength fibers.[5]
Experimental Workflow Diagram
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Application Notes and Protocols: Investigating the Therapeutic Potential of 4-Butoxy-3-ethoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of 4-Butoxy-3-ethoxybenzoic acid derivatives as a novel class of therapeutic agents. While direct biological data on this specific scaffold is limited, extensive evidence from structurally related benzoic acid analogs suggests significant potential, particularly in the realms of anti-inflammatory and antimicrobial applications.[1][2][3][4] This guide presents a logical, stepwise framework for the synthesis, characterization, and preclinical evaluation of these derivatives. It is designed to provide researchers with the necessary protocols and conceptual understanding to rigorously assess their therapeutic promise. The methodologies outlined herein are grounded in established principles of drug discovery and are supported by authoritative references to ensure scientific integrity.
Introduction: The Rationale for Investigation
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The functionalization of the benzoic acid ring allows for the precise modulation of a compound's physicochemical and pharmacological properties. The subject of this guide, the this compound scaffold, possesses a unique substitution pattern that warrants investigation. While this specific molecule is not extensively characterized in biological literature, its structural isomers and related analogs have demonstrated noteworthy biological activities. For instance, 4-ethoxybenzoic acid has been studied for its antimicrobial and antioxidant properties.[5] Furthermore, other benzoic acid derivatives have shown promise as anti-inflammatory agents, potentially through the modulation of key signaling pathways like NF-κB.[1] These precedents provide a strong rationale for the systematic exploration of this compound derivatives as a source of new drug candidates.
This guide will focus on two primary therapeutic avenues:
-
Anti-inflammatory Effects: Chronic inflammation is a hallmark of numerous diseases. The development of novel anti-inflammatory agents remains a critical area of research.[6]
-
Antimicrobial Activity: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial compounds.
Synthesis and Characterization of Derivatives
The first crucial step is the synthesis of a library of this compound derivatives. A generalized synthetic scheme is proposed below, which can be adapted to create a diverse range of compounds with varying physicochemical properties.
General Synthetic Protocol
A common method for synthesizing benzoic acid derivatives is through the Williamson ether synthesis to introduce the alkoxy groups, followed by oxidation of a methyl group to a carboxylic acid, or through coupling reactions. For creating a library of derivatives, one could start with a commercially available precursor and then diversify it. A plausible synthetic route is outlined below.
Protocol 1: Synthesis of this compound Derivatives
-
Starting Material: 3-Ethoxy-4-hydroxybenzoic acid.
-
Alkylation: React 3-Ethoxy-4-hydroxybenzoic acid with 1-bromobutane in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., acetone or DMF).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove the base and other water-soluble impurities. The crude product can then be purified by recrystallization or column chromatography to yield this compound.
-
Derivative Synthesis (Amides and Esters):
-
Amide Derivatives: Activate the carboxylic acid of this compound with a coupling agent (e.g., HATU or EDCI/HOBt) and react it with a diverse library of primary and secondary amines.
-
Ester Derivatives: React this compound with various alcohols under acidic conditions (e.g., Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.
-
-
Characterization: Characterize the final products using standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS) to determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) to assess purity.
-
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for Synthesis and Characterization.
In Vitro Evaluation of Therapeutic Potential
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity using a series of in vitro assays.[7][8][9][10][11] These assays provide a controlled environment to assess the potency, selectivity, and mechanism of action of the compounds.
Anti-inflammatory Activity
Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This assay is a standard method for evaluating the anti-inflammatory potential of compounds.
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines: Quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound for the inhibition of NO and cytokine production.
Antimicrobial Activity
Protocol 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These assays determine the lowest concentration of a compound that inhibits visible growth and kills the bacteria, respectively.
-
Bacterial Strains: Select a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum.
-
Compound Dilution: Prepare serial dilutions of the synthesized derivatives in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.
In Vitro Assay Cascade
Caption: In Vitro Screening Cascade.
In Vivo Evaluation of Lead Candidates
Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a whole organism.[6][12][13][14][15]
Animal Models of Inflammation
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation.
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the lead candidate compound orally or intraperitoneally at various doses.
-
Induction of Inflammation: After a specified time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each dose of the compound compared to the vehicle control group.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a lead candidate is crucial for its development.[16][17][18][19][20]
Protocol 5: Preliminary Pharmacokinetic Study in Rodents
-
Animal Dosing: Administer the lead candidate to rodents via the intended clinical route (e.g., oral or intravenous).
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity
| Compound ID | IC₅₀ (µM) for NO Inhibition | IC₅₀ (µM) for TNF-α Inhibition | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... |
Table 2: In Vitro Antimicrobial Activity
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. E. coli |
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... |
Table 3: In Vivo Anti-inflammatory Efficacy
| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema |
| Lead Candidate 1 | ||
| Lead Candidate 2 | ||
| ... |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic investigation of this compound derivatives as potential therapeutic agents. By following the outlined protocols, researchers can generate robust data to support the advancement of promising lead candidates. Future work should focus on elucidating the precise mechanism of action of the most active compounds and optimizing their ADME properties to enhance their drug-like characteristics.
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The Strategic Application of 4-Butoxy-3-ethoxybenzoic Acid in the Synthesis of Novel Bioactive Molecules: A Guide for Researchers
Introduction: Unlocking the Potential of Substituted Benzoic Acids in Drug Discovery
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its biological activity. Within this context, 4-Butoxy-3-ethoxybenzoic acid emerges as a promising, albeit underexplored, building block for the synthesis of innovative bioactive molecules. Its unique 3,4-dialkoxy substitution pattern provides a valuable structural motif found in several classes of biologically active compounds, most notably inhibitors of phosphodiesterase 4 (PDE4), an enzyme critically involved in inflammatory pathways.[1][2][3]
This technical guide provides a comprehensive overview of the synthesis and potential applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the proposed synthetic strategies. We will explore the synthesis of this key intermediate and then detail a validated, albeit exemplary, protocol for its elaboration into a potential PDE4 inhibitor, a class of drugs with significant therapeutic potential for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[1][3]
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be efficiently achieved from a readily available starting material, 3,4-dihydroxybenzoic acid, via a sequential Williamson ether synthesis.[4][5][6][7] This classical and robust method allows for the regioselective introduction of the ethoxy and butoxy groups.
Reaction Principle: The Williamson Ether Synthesis
The Williamson ether synthesis is an SN2 reaction where an alkoxide ion reacts with a primary alkyl halide to form an ether.[4][7] In the context of synthesizing this compound, the phenolic hydroxyl groups of a 3,4-dihydroxybenzoate ester are deprotonated by a suitable base to form phenoxide ions, which then act as nucleophiles. The differential reactivity of the two hydroxyl groups can be exploited for sequential alkylation.
Experimental Workflow: A Step-by-Step Guide
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
Step 1: Esterification of 3,4-Dihydroxybenzoic Acid
-
To a solution of 3,4-dihydroxybenzoic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3,4-dihydroxybenzoate, which can often be used in the next step without further purification.
Step 2: Selective Ethylation
-
Dissolve methyl 3,4-dihydroxybenzoate (1 equivalent) in acetone (15 volumes).
-
Add anhydrous potassium carbonate (1.1 equivalents) and iodoethane (1.1 equivalents).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 3-ethoxy-4-hydroxybenzoate.
Step 3: Butylation
-
Dissolve methyl 3-ethoxy-4-hydroxybenzoate (1 equivalent) in N,N-dimethylformamide (DMF, 10 volumes).
-
Add anhydrous potassium carbonate (1.5 equivalents) and 1-bromobutane (1.2 equivalents).
-
Heat the mixture to 80 °C for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture, pour it into ice-water, and extract with ethyl acetate (3 x 15 volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give crude methyl 4-butoxy-3-ethoxybenzoate.
Step 4: Hydrolysis
-
Dissolve the crude methyl 4-butoxy-3-ethoxybenzoate in a mixture of methanol (5 volumes) and 2M aqueous sodium hydroxide (5 volumes).
-
Stir the mixture at 60 °C for 2-3 hours until TLC indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 2M hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | Methyl 3,4-dihydroxybenzoate | >95% | >98% |
| 2 | Methyl 3-ethoxy-4-hydroxybenzoate | 70-80% | >98% |
| 3 | Methyl 4-butoxy-3-ethoxybenzoate | 85-95% | >95% (crude) |
| 4 | This compound | >90% | >99% |
Part 2: Application in the Synthesis of a Bioactive Molecule: A Hypothetical PDE4 Inhibitor
The 3,4-dialkoxybenzoic acid moiety is a key pharmacophore in a number of selective PDE4 inhibitors. These compounds have demonstrated significant anti-inflammatory effects.[1][3] A well-known example is Rolipram, which features a 3-cyclopentyloxy-4-methoxybenzene group.[8] By analogy, this compound can serve as a valuable starting material for novel PDE4 inhibitors.
Rationale for Targeting PDE4
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels in inflammatory cells are associated with the suppression of pro-inflammatory mediators. Therefore, inhibiting PDE4 leads to an increase in intracellular cAMP, which in turn exerts a broad range of anti-inflammatory effects.[3]
Caption: Mechanism of action of a PDE4 inhibitor.
Exemplary Protocol: Synthesis of a Hypothetical N-Aryl-4-butoxy-3-ethoxybenzamide
This protocol describes the synthesis of a hypothetical PDE4 inhibitor from this compound, involving the formation of an amide bond, a common feature in many bioactive molecules.
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1 equivalent) in anhydrous dichloromethane (10 volumes), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1 drop).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction for the cessation of gas evolution.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 4-butoxy-3-ethoxybenzoyl chloride, which should be used immediately in the next step.
Step 2: Amide Coupling
-
Dissolve a suitable aromatic amine (e.g., 4-amino-N-methylpiperidine, 1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (10 volumes) and cool to 0 °C.
-
Add a solution of the crude 4-butoxy-3-ethoxybenzoyl chloride in anhydrous dichloromethane (5 volumes) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, dichloromethane:methanol gradient) to afford the desired N-aryl-4-butoxy-3-ethoxybenzamide.
| Reaction | Reagents | Typical Yield | Analytical Method |
| Acyl Chloride Formation | Oxalyl chloride, DMF (cat.) | >95% (crude) | IR (disappearance of broad O-H, appearance of sharp C=O stretch ~1780 cm⁻¹) |
| Amide Coupling | Aromatic amine, Triethylamine | 60-80% | HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry |
Conclusion and Future Perspectives
This compound represents a versatile and valuable building block in the synthesis of bioactive molecules. While its direct applications in the literature are currently sparse, its structural similarity to key pharmacophores in established drug classes, such as PDE4 inhibitors, highlights its significant potential. The synthetic protocols detailed in this guide provide a robust framework for the preparation of this intermediate and its subsequent elaboration into novel drug candidates. Researchers are encouraged to explore the derivatization of this compound to generate libraries of new compounds for screening against a variety of biological targets. The unique combination of the ethoxy and butoxy groups may confer advantageous pharmacokinetic properties, making this an exciting scaffold for future drug discovery endeavors.
References
- Asymmetric syntheses of two of GlaxoSmithKline's highly potent phosphodiesterase IV inhibitors CMPI 1 and CMPO 2 have been accomplished from nitroethane and simple precursors in 8 and 7 steps, respectively. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2005/ob/b505500a
- Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. Benchchem. URL: https://www.benchchem.
- Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8782782/
- Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition-Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/35049321/
- Continuous-flow synthesis of rolipram. ResearchGate. URL: https://www.researchgate.net/figure/Continuous-flow-synthesis-of-rolipram-Both-enantiomers-of-rolipram-were-synthesized-by_fig2_322744726
- Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Enantioselective-Flow-Synthesis-of-Rolipram-by-a-Nagy-Llanes/c55047f3b89083236e8902888a101b7a69435b88
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. URL: https://francis-press.com/papers/3089
- Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/26859732/
- Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. URL: https://www.researchgate.net/publication/340005720_Green_Methodology_Development_for_the_Surfactant_Assisted_Williamson_Synthesis_of_4-Benzyloxy_Benzoic_Acid_Ether_in_Aqueous_Media
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/op2002575
- Williamson Ether Synthesis. Chemistry Steps. URL: https://www.chemistrysteps.com/williamson-ether-synthesis/
- 3,4-Dihexyloxybenzoic acid. Benchchem. URL: https://www.benchchem.com/product/B869245
- Design, synthesis and evaluation of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37150057/
- Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. Journal of Applied Biomedicine. URL: https://www.jabonline.org/jab-200701-0003/
- Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534346/
- Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. ResearchGate. URL: https://www.researchgate.
- Phosphodiesterase inhibitors. Google Patents. URL: https://patents.google.
- Synthesis of PDE IVb inhibitors. 1. Asymmetric synthesis and stereochemical assignment of (+)- and (-)-7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Synthesis-of-PDE-IVb-inhibitors.-1.-Asymmetric-and-Polo-D%C3%ADaz/651c686c125d0c754d9c49090623d8c114382c44
- Catechol O-methyltransferase. 11. Inactivation by 5-hydroxy-3-mercapto-4-methoxybenzoic acid. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/6899780/
- PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. URL: https://www.mdpi.com/1420-3049/26/18/5597
- Preparation of 3,5-dialkyl-4-hydroxybenzoic acid. Google Patents. URL: https://patents.google.
- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. Google Patents. URL: https://patents.google.
- Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222734/
- Catechol-O-Methyltransferase Inhibitors Isolated From Thai Propolis. ResearchGate. URL: https://www.researchgate.
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Application Notes and Protocols for the Esterification of 4-Butoxy-3-ethoxybenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of esters from 4-Butoxy-3-ethoxybenzoic acid via the Fischer-Speier esterification method. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this application note details a robust, step-by-step protocol, explains the underlying chemical principles, and emphasizes critical safety considerations. By integrating expert insights with established chemical theory, this guide serves as a self-validating system for achieving high-yield, high-purity ester products.
Introduction: The Strategic Importance of Esterification
Esterification is a cornerstone reaction in organic chemistry, pivotal for the synthesis of a vast array of compounds, from pharmaceuticals to polymers. The Fischer-Speier esterification, first described in 1895, remains one of the most fundamental and cost-effective methods for converting carboxylic acids and alcohols into esters.[1] This reaction proceeds by refluxing the parent carboxylic acid and an alcohol in the presence of a strong acid catalyst.[2]
The target molecule, this compound, possesses a substitution pattern common in medicinal chemistry, and its ester derivatives are valuable as intermediates or final active pharmaceutical ingredients. This protocol provides a reliable methodology for its esterification, focusing on the synthesis of ethyl 4-butoxy-3-ethoxybenzoate as a representative example.
The Fischer-Speier Esterification: Mechanism and Rationale
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The entire process can be summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[5]
Reaction Scheme:
This compound reacts with ethanol in the presence of sulfuric acid to yield ethyl 4-butoxy-3-ethoxybenzoate and water.
Caption: General reaction for the esterification of this compound.
Mechanistic Rationale:
-
Protonation: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[6][7]
-
Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[4] This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (H₂O).[1][5]
-
Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[7]
The reaction is in equilibrium.[2] To drive it towards the product side, Le Châtelier's principle is applied by using a large excess of the alcohol reactant, which also conveniently serves as the solvent.[4] Alternatively, the removal of water as it forms can also shift the equilibrium.[4]
Caption: The key stages of the Fischer-Speier esterification mechanism.
Detailed Experimental Protocol
This protocol details the synthesis of ethyl 4-butoxy-3-ethoxybenzoate. The molar quantities can be adjusted for other primary or secondary alcohols.
Materials and Equipment
| Reagents | Grade | Supplier Example |
| This compound | ≥98% Purity | Sigma-Aldrich |
| Ethanol (EtOH), Anhydrous | ≥99.5% | Fisher Scientific |
| Sulfuric Acid (H₂SO₄), Concentrated | 95-98% | MilliporeSigma |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃), Saturated Soln. | ACS Grade | - |
| Sodium Chloride (NaCl), Saturated Soln. (Brine) | ACS Grade | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS Grade | - |
| Equipment |
| Round-bottom flask (100 mL) |
| Reflux condenser |
| Heating mantle with magnetic stirrer |
| Magnetic stir bar |
| Separatory funnel (250 mL) |
| Rotary evaporator |
| Standard laboratory glassware |
| Personal Protective Equipment (PPE) |
Critical Safety Precautions
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns.[8][9] It is also a strong dehydrating agent and reacts violently with water.[8][10] Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber).[11] All additions of H₂SO₄ must be done slowly and carefully within a certified chemical fume hood.[12]
-
Organic Solvents: Ethanol and ethyl acetate are flammable.[13] Ensure no open flames are present. Heating must be performed using a heating mantle or oil bath.[13]
-
Pressure Build-up: The neutralization step with sodium bicarbonate will evolve carbon dioxide (CO₂) gas.[3] Vent the separatory funnel frequently and cautiously by inverting it and opening the stopcock away from yourself and others.[14]
Step-by-Step Procedure
Reaction Setup:
Caption: Standard laboratory setup for heating a reaction under reflux.
-
Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 21.0 mmol).
-
Solvent Addition: Add a large excess of anhydrous ethanol (e.g., 50 mL). Stir the mixture until the carboxylic acid is fully dissolved.
-
Catalyst Addition (CRITICAL STEP): Place the flask in an ice-water bath to dissipate heat. While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise using a glass pipette. The addition is exothermic.[3]
-
Reflux: Attach the reflux condenser and ensure a steady flow of cooling water.[15] Heat the mixture to a gentle reflux (approx. 78-80°C for ethanol) using the heating mantle.[13] Continue refluxing for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.[3]
-
Work-up - Neutralization: Transfer the cooled reaction mixture to a 250 mL separatory funnel. Dilute with 50 mL of deionized water.
-
Extraction: Add 50 mL of ethyl acetate to the separatory funnel and shake vigorously to extract the ester. Allow the layers to separate. The top organic layer contains the desired ester product.[16] Drain and discard the lower aqueous layer.
-
Washing Sequence: a. Bicarbonate Wash: Add 30 mL of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas produced.[3] Drain the lower aqueous layer. Repeat this wash one more time. b. Brine Wash: Add 30 mL of brine to the organic layer, shake, and drain the aqueous layer. This step helps to remove residual water and aids in breaking any emulsions.[3]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Filter or carefully decant the dried organic solution into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the ethyl acetate and any excess ethanol using a rotary evaporator to yield the crude ester.[17]
Purification
The crude product is often of high purity. However, for applications requiring analytical purity, further purification can be performed.
-
Distillation: If the resulting ester is a liquid with a suitable boiling point, vacuum distillation is an effective method to remove any less volatile impurities.[15]
-
Column Chromatography: For solid esters or to remove closely related impurities, silica gel column chromatography can be employed.
Summary of Protocol Parameters
| Parameter | Recommended Value / Compound | Rationale |
| Starting Material | This compound | Substrate for esterification. |
| Reagent | Anhydrous Ethanol (large excess) | Reactant and solvent; drives equilibrium forward (Le Châtelier's Principle).[4] |
| Catalyst | Concentrated H₂SO₄ (catalytic amount) | Protonates the carbonyl, activating it for nucleophilic attack.[1][2] |
| Temperature | Reflux (~78-80 °C) | Provides activation energy and increases reaction rate without loss of solvent.[13] |
| Reaction Time | 2 - 4 hours | Sufficient time to reach equilibrium. Monitor by TLC for optimization. |
| Work-up Solvent | Ethyl Acetate | Efficiently extracts the non-polar ester from the aqueous phase. |
| Neutralizing Agent | Saturated NaHCO₃ solution | Removes acidic catalyst and unreacted carboxylic acid.[13][16] |
| Drying Agent | Anhydrous Na₂SO₄ | Removes trace amounts of water from the final organic solution.[18] |
| Expected Product | Ethyl 4-butoxy-3-ethoxybenzoate | The target ester. |
Conclusion
The Fischer-Speier esterification is a powerful and versatile method for the synthesis of esters from carboxylic acids. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably and efficiently synthesize esters of this compound. The key to success lies in understanding the reversible nature of the reaction and employing strategies, such as using an excess of the alcohol, to ensure a high conversion to the desired product. This robust methodology provides a solid foundation for the synthesis of valuable compounds for pharmaceutical and materials science research.
References
- Vertex AI Search. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
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- YouTube. (2021).
- Benchchem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
- Chemguide.
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- Master Organic Chemistry.
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- Chemistry Steps.
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- Thermo Fisher Scientific. (2009).
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Application Notes & Protocols: 4-Butoxy-3-ethoxybenzoic Acid in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 4-Butoxy-3-ethoxybenzoic Acid as a Novel Therapeutic Candidate
This compound is a substituted benzoic acid derivative with the molecular formula C13H18O4[1][2]. While direct and extensive research on its specific biological activities is emerging, its structural features suggest a promising starting point for drug discovery campaigns, particularly in the realm of anti-inflammatory and immunomodulatory agents. The strategic placement of ethoxy and butoxy groups on the benzoic acid scaffold can significantly influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles.
This document outlines a prospective application of this compound as a lead compound for the development of phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a well-validated target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis[3][4][5]. By inhibiting PDE4, intracellular levels of cyclic adenosine monophosphate (cAMP) are elevated, leading to a downstream cascade of anti-inflammatory effects[6][7]. These notes provide a comprehensive guide, from the hypothesized mechanism of action to detailed experimental protocols, for researchers interested in exploring the therapeutic potential of this compound and its analogs.
Hypothesized Mechanism of Action: Inhibition of Phosphodiesterase 4 (PDE4) and Modulation of Inflammatory Pathways
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP[8]. PDE4 is the predominant PDE isozyme in inflammatory and immune cells, making it a prime target for anti-inflammatory drug design[4][5]. The inhibition of PDE4 prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various transcription factors, including the cAMP-response element binding protein (CREB)[7]. This signaling cascade ultimately suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ), while promoting the synthesis of anti-inflammatory cytokines like interleukin-10 (IL-10)[7].
The proposed mechanism of action for this compound as a PDE4 inhibitor is illustrated in the following signaling pathway diagram.
Figure 1: Hypothesized signaling pathway of this compound as a PDE4 inhibitor.
Experimental Protocols
The following protocols provide a roadmap for the synthesis, characterization, and biological evaluation of this compound as a potential PDE4 inhibitor.
Protocol 1: Synthesis of this compound
A plausible synthetic route for this compound can be adapted from standard methods for the synthesis of related benzoic acid derivatives, such as Williamson ether synthesis followed by hydrolysis.
Workflow for Synthesis:
Figure 2: General workflow for the synthesis of this compound.
Detailed Steps:
-
Etherification:
-
Dissolve methyl 3-ethoxy-4-hydroxybenzoate (1.0 equivalent) in anhydrous acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents) and 1-bromobutane (1.5 equivalents).
-
Reflux the mixture with stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude methyl 4-butoxy-3-ethoxybenzoate by column chromatography on silica gel.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).
-
Reflux the mixture until the hydrolysis is complete (monitored by TLC).
-
-
Acidification and Isolation:
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of 2-3 with 1M hydrochloric acid (HCl).
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro PDE4 Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against the PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Detection reagents (e.g., a commercially available kit that measures AMP or phosphate production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a positive control (a known PDE4 inhibitor like roflumilast) and a negative control (DMSO vehicle).
-
Add the diluted compounds or controls to the wells of the 96-well plate.
-
Add the PDE4 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cAMP substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (as per the kit instructions).
-
Add the detection reagents and incubate as required.
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3: Anti-inflammatory Activity in Macrophages
This cell-based assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include control wells with untreated cells and cells treated with LPS alone.
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Determine the dose-dependent effect of this compound on cytokine production and calculate the EC₅₀ values.
Data Presentation and Interpretation
The results from the experimental protocols should be systematically recorded and analyzed. The following tables provide a template for presenting the quantitative data.
Table 1: In Vitro PDE4 Inhibition
| Compound | PDE4 Isozyme | IC₅₀ (µM) |
| This compound | PDE4B | [Enter Value] |
| This compound | PDE4D | [Enter Value] |
| Roflumilast (Positive Control) | PDE4B | [Enter Value] |
| Roflumilast (Positive Control) | PDE4D | [Enter Value] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Compound | EC₅₀ for TNF-α Inhibition (µM) | EC₅₀ for IL-6 Inhibition (µM) |
| This compound | [Enter Value] | [Enter Value] |
| Dexamethasone (Positive Control) | [Enter Value] | [Enter Value] |
Conclusion and Future Directions
The application notes and protocols presented here provide a comprehensive framework for the initial investigation of this compound as a potential PDE4 inhibitor for the treatment of inflammatory diseases. The proposed studies are designed to establish a proof-of-concept for its mechanism of action and anti-inflammatory efficacy. Positive results from these initial screens would warrant further investigation, including:
-
Lead Optimization: Synthesis of analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluation of promising compounds in animal models of inflammatory diseases (e.g., asthma, psoriasis).
-
Safety and Toxicology: Assessment of the toxicity profile of lead candidates.
By systematically applying the principles of drug design and discovery, the therapeutic potential of novel chemical entities like this compound can be thoroughly explored, potentially leading to the development of new and effective treatments for a range of human diseases.
References
- Vertex AI Search. (2024).
- Frontiers. (n.d.).
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- Patsnap Synapse. (2024). What are PDE4 inhibitors and how do they work?.
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- Bentham Science. (n.d.).
- MDPI. (n.d.). Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review.
- PubMed. (n.d.). Structure-Based Discovery of PDEs Inhibitors.
- Wikipedia. (n.d.). Discovery and development of phosphodiesterase 5 inhibitors.
- Benchchem. (n.d.).
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Functionalization of the Carboxylic Acid Group in 4-Butoxy-3-ethoxybenzoic Acid: A Comprehensive Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Benzoic Acid Derivative
4-Butoxy-3-ethoxybenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential as a building block in drug discovery and materials science. Its unique substitution pattern, featuring both butoxy and ethoxy groups, imparts specific lipophilicity and hydrogen bonding characteristics to its derivatives. The carboxylic acid moiety serves as a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the key strategies for functionalizing the carboxylic acid group of this compound, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.
The strategic functionalization of this molecule into esters, amides, and other derivatives is crucial for modulating its pharmacokinetic and pharmacodynamic properties. The electron-donating nature of the alkoxy groups can influence the reactivity of the carboxylic acid, a factor that will be considered in the subsequent protocols.
Physicochemical Properties of this compound
A thorough understanding of the substrate's properties is paramount for successful reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C13H18O4 | [1] |
| Molecular Weight | 238.28 g/mol | [2] |
| Predicted XlogP | 3.3 | [1] |
| SMILES | CCCCOC1=C(C=C(C=C1)C(=O)O)OCC | [1] |
| InChIKey | HEEGBVYBSCWQJP-UHFFFAOYSA-N | [1] |
Note: Experimental data for some properties are limited; predicted values are provided for guidance.
Core Functionalization Strategies
The carboxylic acid group of this compound can be readily transformed into a variety of other functional groups. The primary strategies discussed in this guide are:
-
Esterification: Conversion to esters to modulate polarity and bioavailability.
-
Amidation: Formation of amides, a cornerstone of medicinal chemistry, to introduce diverse functionalities and explore structure-activity relationships (SAR).
-
Acid Chloride Formation: Activation of the carboxylic acid to a more reactive intermediate for subsequent transformations.
-
Reduction: Conversion to the corresponding benzyl alcohol, a precursor for further derivatization.
Figure 1: Key functionalization pathways for this compound.
I. Esterification: Tailoring Polarity and In Vivo Stability
Esterification is a fundamental transformation for modifying the physicochemical properties of a carboxylic acid. The choice of esterification method depends on the alcohol's steric hindrance and the substrate's sensitivity to acidic or basic conditions.
A. Fischer-Speier Esterification: The Classic Approach
This method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid. It is a reversible and equilibrium-driven reaction.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. Using the alcohol as the solvent or in large excess shifts the equilibrium towards the ester product.
Protocol: Synthesis of Methyl 4-Butoxy-3-ethoxybenzoate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol (20-30 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel if necessary.
B. Steglich Esterification: Mild Conditions for Sensitive Substrates
For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][3][4]
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol.[3]
Figure 2: Simplified workflow of the Steglich Esterification.
Protocol: Synthesis of tert-Butyl 4-Butoxy-3-ethoxybenzoate
-
Reaction Setup: To a solution of this compound (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filtration: Upon completion, filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Work-up and Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired tert-butyl ester.
II. Amidation: Building Blocks for Bioactive Molecules
The formation of an amide bond is one of the most important reactions in drug discovery. Direct condensation of a carboxylic acid and an amine is generally difficult due to the formation of an unreactive ammonium carboxylate salt.[6] Therefore, activating agents are typically employed.
Peptide Coupling Reagents: The Gold Standard
A wide variety of coupling reagents have been developed for efficient amide bond formation under mild conditions.[7][8] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Common Coupling Reagents and Additives:
| Reagent | Full Name | Byproduct | Key Features |
| DCC | N,N'-Dicyclohexylcarbodiimide | DCU (insoluble) | Cost-effective, but can cause allergic reactions.[7] |
| EDC/EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Easy removal of byproduct during aqueous work-up.[7][9] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea (water-soluble) | Highly efficient, low racemization, suitable for hindered substrates.[7] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HMPA (carcinogenic concern) | Strong coupling reagent, high chemoselectivity for N-acylation.[7] |
| HOBt | 1-Hydroxybenzotriazole | - | Additive used with carbodiimides to suppress side reactions and reduce racemization. |
| Oxyma | Ethyl cyanohydroxyiminoacetate | - | A safer and more effective alternative to HOBt. |
Protocol: General Amidation using HATU
-
Activation: In an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM. Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated carboxylic acid solution.
-
Reaction: Continue stirring at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
III. Acid Chloride Formation: A Gateway to Highly Reactive Intermediates
Conversion of the carboxylic acid to the more reactive acid chloride is a common two-step strategy for synthesizing esters and amides, especially when direct coupling is inefficient. Thionyl chloride (SOCl₂) and oxalyl chloride are the most commonly used reagents for this transformation.[10]
Causality: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride.[6] The reaction is irreversible as the gaseous byproducts escape.
Protocol: Synthesis of 4-Butoxy-3-ethoxybenzoyl chloride
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add thionyl chloride (2.0-5.0 eq), either neat or in a solvent like toluene. A catalytic amount of DMF can be added to accelerate the reaction with oxalyl chloride.
-
Reaction: Heat the mixture to reflux (for SOCl₂) or stir at room temperature (for oxalyl chloride) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove the last traces). The resulting crude acid chloride is often used immediately in the next step without further purification.
The highly reactive 4-Butoxy-3-ethoxybenzoyl chloride can then be reacted with an alcohol or amine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to yield the corresponding ester or amide.
IV. Reduction to Benzyl Alcohol
The reduction of the carboxylic acid group to a primary alcohol provides another avenue for derivatization. While lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation, milder and more selective reagents are often preferred.
Causality: Strong hydride reagents like LiAlH₄ directly reduce the carboxylic acid to the corresponding alcohol. The reaction proceeds through the formation of an aldehyde intermediate which is immediately further reduced.
Protocol: Synthesis of (4-Butoxy-3-ethoxyphenyl)methanol
Safety Precaution: LiAlH₄ is a highly reactive reagent that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Work-up and Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate and purify the crude alcohol by column chromatography.
Conclusion
The functionalization of the carboxylic acid group in this compound is a versatile and powerful tool for the synthesis of novel compounds with potential applications in various fields of chemical research. The choice of synthetic methodology should be guided by the nature of the desired product, the scale of the reaction, and the presence of other functional groups. By understanding the principles behind each transformation and adhering to the detailed protocols provided, researchers can effectively navigate the synthetic landscape and unlock the full potential of this valuable building block.
References
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
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- 10. gala.gre.ac.uk [gala.gre.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Butoxy-3-ethoxybenzoic acid
Introduction
4-Butoxy-3-ethoxybenzoic acid is a key intermediate in the development of various pharmaceuticals and advanced materials. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. This guide provides a comprehensive troubleshooting framework and advanced protocols designed for researchers, scientists, and drug development professionals. We will delve into the nuances of the Williamson ether synthesis, the primary route for this compound, to empower you to overcome common experimental hurdles and optimize your reaction outcomes.
Core Synthesis Protocol: Williamson Ether Synthesis
The most common and reliable method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the O-alkylation of a phenoxide ion with an alkyl halide.[1][4] In this specific case, the starting material is typically 3-ethoxy-4-hydroxybenzoic acid (or its corresponding ester), which is deprotonated to form a phenoxide that then reacts with a butylating agent.
Baseline Two-Step Protocol: Esterification followed by Etherification
For substrates like hydroxybenzoic acids, protecting the carboxylic acid group via esterification prior to the Williamson ether synthesis is a common strategy to prevent unwanted side reactions.
Step 1: Esterification of 3-ethoxy-4-hydroxybenzoic acid
-
Reaction Setup: To a solution of 3-ethoxy-4-hydroxybenzoic acid (1.0 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Reflux the mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 2: Williamson Ether Synthesis
-
Reaction Setup: In a dry round-bottom flask, combine methyl 3-ethoxy-4-hydroxybenzoate (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) in anhydrous acetone or DMF.[5]
-
Addition of Alkylating Agent: Add 1-bromobutane (1.2-1.5 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) for 12-24 hours, monitoring by TLC.[5]
-
Work-up: Cool the reaction, filter off the inorganic salts, and remove the solvent using a rotary evaporator.
-
Hydrolysis: Dissolve the resulting crude ester in methanol and add a 10% aqueous solution of potassium hydroxide (KOH). Stir at room temperature or with gentle heat until the ester is fully hydrolyzed.
-
Purification: Remove the methanol, dissolve the residue in water, and acidify with 1 M HCl to a pH of ~2 to precipitate the product.[5][6] Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an ethanol/water mixture.[5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Question 1: My reaction is incomplete. TLC analysis shows a significant amount of unreacted starting material (methyl 3-ethoxy-4-hydroxybenzoate). What are the likely causes?
Answer: An incomplete reaction is one of the most frequent challenges. Several factors related to the SN2 mechanism of the Williamson synthesis can be responsible:
-
Insufficient Base: The base (e.g., K₂CO₃) is crucial for deprotonating the phenolic hydroxyl group to form the highly nucleophilic phenoxide ion. If the base is not strong enough, is wet, or is used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed to completion.
-
Poor Solvent Choice: The ideal solvent should be polar aprotic, such as DMF or acetonitrile, to dissolve the reactants but not solvate the nucleophile excessively.[2] Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide, shielding it and reducing its nucleophilicity.[7]
-
Low Reaction Temperature: Like most SN2 reactions, the rate is temperature-dependent. Insufficient heat can lead to sluggish and incomplete reactions. Reaction temperatures are typically in the range of 50-100°C.[2]
-
Inactive Alkylating Agent: The 1-bromobutane may have degraded over time. It's best to use a freshly opened bottle or distill the reagent before use.
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Base | Use a stronger base like sodium hydride (NaH) or ensure K₂CO₃ is thoroughly dried before use. Increase stoichiometry to 3.0 equivalents. | A stronger base will more effectively deprotonate the phenol, increasing the concentration of the reactive phenoxide. |
| Solvent | Switch from acetone to a higher-boiling polar aprotic solvent like DMF or DMSO. | These solvents better solubilize the phenoxide salt and can be heated to higher temperatures, accelerating the reaction rate.[8] |
| Temperature | Increase the reaction temperature to 80-100°C (if using DMF). | Provides the necessary activation energy for the SN2 reaction to proceed efficiently. |
| Catalyst | Consider adding a catalytic amount of sodium iodide (NaI). | In-situ generation of 1-iodobutane via the Finkelstein reaction creates a more reactive alkylating agent, as iodide is a better leaving group than bromide.[2] |
Question 2: My final product is contaminated with a significant byproduct. What could it be and how do I prevent it?
Answer: The most likely byproduct is a result of C-alkylation, where the butyl group attaches to the aromatic ring instead of the phenolic oxygen.[7] Another possibility is an elimination reaction of the alkyl halide.
-
C-alkylation vs. O-alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions).[7] While O-alkylation is generally favored, certain conditions can promote C-alkylation. The choice of solvent plays a significant role; protic solvents can shield the oxygen atom through hydrogen bonding, making the carbon atoms more accessible for attack.[7]
-
Elimination: If using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the SN2 substitution, forming an alkene.[9][10] While 1-bromobutane is a primary halide and less prone to elimination, using a very strong, sterically hindered base could favor this pathway.[4][11]
Preventative Measures:
| Issue | Recommended Action | Rationale |
| C-Alkylation | Use a polar aprotic solvent like DMF or acetone. | These solvents do not solvate the phenoxide oxygen as strongly, ensuring it remains the more reactive nucleophilic site and favoring O-alkylation.[7] |
| Elimination | Ensure you are using a primary alkyl halide (1-bromobutane). Avoid overly hindered strong bases if possible. | Primary alkyl halides strongly favor the SN2 pathway over elimination.[1][4] |
Question 3: My yield is consistently low (<60%) even after optimizing the reaction conditions. Where am I losing my product?
Answer: Low yields can stem from issues in both the reaction and the work-up/purification stages. Assuming the reaction goes to completion (as monitored by TLC), the loss is likely occurring during isolation.
-
Incomplete Precipitation: During the final acidification step, if the pH is not low enough, a portion of your product will remain in the aqueous phase as the carboxylate salt.
-
Emulsion Formation during Extraction: Benzoic acid derivatives can sometimes act as surfactants, leading to stable emulsions during ethyl acetate extraction, which makes phase separation difficult and leads to product loss.
-
Loss during Recrystallization: Using too much recrystallization solvent will result in a significant portion of the product remaining dissolved even after cooling.
Yield Improvement Strategies:
| Stage | Recommended Action | Rationale |
| Work-up | After the reaction, instead of filtering and then hydrolyzing, consider a direct work-up. Quench the reaction mixture with water, extract with ethyl acetate, and then perform the hydrolysis on the crude ester. | This can sometimes be a more efficient workflow, minimizing transfer losses. |
| Precipitation | Ensure the pH is brought down to 1-2 with 1M HCl. Check with pH paper. Cool the mixture in an ice bath for at least 30 minutes before filtration. | Maximizes the protonation of the carboxylate, ensuring complete precipitation of the neutral carboxylic acid. |
| Extraction | If emulsions form, add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. | Brine reduces the solubility of organic compounds in the aqueous layer and helps coalesce the organic phase. |
| Purification | During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution slowly first, then place it in an ice bath to maximize crystal formation. | This ensures the solution becomes supersaturated upon cooling, leading to a higher recovery of purified crystals. |
Visualizing the Workflow
To better understand the process, the following diagram outlines the key steps and decision points in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
- MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
- ResearchGate. (2025). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
- Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- MDPI. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols.
- YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- FINETECH INDUSTRY LIMITED. (n.d.). This compound.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
- Chemistry Stack Exchange. (2017). Product of Williamson Synthesis.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- ChemicalBook. (n.d.). 4-Methoxybenzoic acid synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Ethoxybenzoic Acid.
- ChemicalBook. (n.d.). 3-CYANO-4-ETHOXYBENZOIC ACID synthesis.
- ResearchGate. (n.d.). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone.
- MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
- Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.
- Aceschem. (n.d.). CAS 101268-36-4 | this compound.
- BenchChem. (n.d.). An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications.
- ResearchGate. (2025). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.
- BenchChem. (n.d.). An In-depth Technical Guide to 3-Ethoxybenzoic Acid.
- Sigma-Aldrich. (n.d.). 4-Ethoxybenzoic acid 99%.
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Technical Support Center: Purification of 4-Butoxy-3-ethoxybenzoic Acid
Welcome to the technical support center for the purification of 4-Butoxy-3-ethoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. The information provided is based on established principles of organic chemistry and purification techniques, adapted for the specific properties of substituted benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A2: The most common and effective methods for purifying crude benzoic acid and its derivatives are:
-
Recrystallization: This technique is highly effective and relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.[1] this compound, being a crystalline solid, is an excellent candidate for this method.
-
Acid-Base Extraction: This liquid-liquid extraction method leverages the acidic nature of the carboxylic acid group. The compound can be converted to its water-soluble salt with a base, separating it from neutral and basic impurities. Subsequent acidification precipitates the purified acid.[2]
-
Column Chromatography: While potentially more resource-intensive, silica gel column chromatography can be employed for separating the target compound from impurities with different polarities.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should meet the following criteria:
-
The compound should be highly soluble at elevated temperatures and poorly soluble at low temperatures.[1]
-
The solvent should not react with the compound.[1]
-
Impurities should either be very soluble at all temperatures (to remain in the mother liquor) or insoluble (to be filtered off hot).[1]
-
The solvent should be volatile enough to be easily removed from the purified crystals.[1]
For this compound, a good starting point would be a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, to achieve the desired solubility profile.[3]
Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a strong indicator of impurities. Pure crystalline solids typically have a sharp melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[4] Further purification is recommended.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low or no crystal formation upon cooling. | 1. Too much solvent was used, preventing supersaturation. 2. The solution cooled too rapidly. | 1. Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.[1] 2. Allow the flask to cool to room temperature undisturbed before moving to an ice bath. Insulating the flask can also help.[1] 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5] |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving. | 1. Lower the temperature of the solution and try to induce crystallization by scratching or seeding. 2. Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly. 3. Consider a different recrystallization solvent with a lower boiling point. |
| Low recovery of the purified product. | 1. Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. Incomplete transfer of crystals during filtration. | 1. Cool the filtrate in an ice bath to maximize precipitation. Minimize the amount of solvent used for initial dissolution.[5] 2. Use a pre-heated funnel and flask for hot filtration to prevent cooling and premature crystallization.[1] 3. Rinse the crystallization flask with a small amount of the ice-cold mother liquor to transfer all the crystals.[5] |
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete precipitation of the product after acidification. | 1. The pH of the aqueous layer is not sufficiently acidic to fully protonate the carboxylate salt. 2. The product is somewhat soluble in the aqueous solution. | 1. Check the pH with pH paper or a meter and add more acid (e.g., HCl) until the pH is around 2-3.[6] 2. Cool the solution in an ice bath to decrease the solubility of the benzoic acid derivative. If precipitation is still incomplete, you may need to perform a back-extraction with an organic solvent like ethyl acetate. |
| Emulsion formation during extraction. | The two immiscible phases are not separating cleanly. | 1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of vigorous shaking. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture). Start with a small amount of solvent and add more in portions until the solid just dissolves.[1][5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.[1]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction with Base: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃ solution) two to three times.[2][7] The this compound will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation of Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the pH is approximately 2-3.[6] The purified this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly.[6]
Visualizing the Purification Workflow
Below is a diagram illustrating the general workflow for the purification of this compound.
Caption: General workflows for purification.
References
- Delphinium1. (2016).
- Anonymous. (2021). "Help with purification of benzoic acid by extraction. Details below.". Reddit. [Link]
- Anonymous. (2018). How can benzoic acid be tested for purity?. Quora. [Link]
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3). [Link]
- Google Patents. (n.d.).
- PubChemLite. (n.d.). This compound (C13H18O4). [Link]
- PubChem. (n.d.). 4-Ethoxybenzoic acid. [Link]
- Google Patents. (n.d.). Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone - CN103553909A.
- Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid.
- All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
- jezdez1. (2022).
- PubChemLite. (n.d.). 4-butoxy-3-methoxybenzoic acid (C12H16O4). [Link]
- PubChem. (n.d.). 4-Chloro-3-ethoxybenzoic acid. [Link]
- National Institutes of Health. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Butoxy-3-ethoxybenzoic acid
Welcome to the technical support center for 4-Butoxy-3-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. By understanding its inherent physicochemical properties and applying strategic formulation approaches, you can unlock its full potential in your research and development endeavors.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses fundamental questions regarding the solubility characteristics of this compound, providing a solid foundation for troubleshooting.
Q1: What are the predicted physicochemical properties of this compound that influence its solubility?
While experimental data for this specific molecule is not widely published, we can infer its properties based on its structure—a benzoic acid derivative with butoxy and ethoxy substitutions. These substitutions increase the molecule's lipophilicity.
Predicted Properties of this compound:
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Formula | C13H18O4[1] | - |
| Molecular Weight | 238.28 g/mol [1] | Higher molecular weight can sometimes correlate with lower aqueous solubility. |
| XlogP3 | 3.3[1] | A positive and relatively high value indicates poor aqueous solubility and a preference for lipid environments. |
| pKa | ~4-5 (estimated) | As a carboxylic acid, its solubility will be highly dependent on pH. It will be less soluble in acidic pH and more soluble in neutral to alkaline pH.[2][3] |
| Physical State | Likely a solid at room temperature. | Crystalline solids require energy to break the crystal lattice, which can limit solubility.[4] |
Q2: Why is this compound expected to have low aqueous solubility?
The low aqueous solubility is primarily due to two factors:
-
Hydrophobic Nature: The butoxy and ethoxy groups, along with the benzene ring, create a significant non-polar character, making the molecule hydrophobic.[5]
-
Crystalline Structure: In its solid state, the molecules are likely arranged in a stable crystal lattice. The energy required to overcome these lattice forces and solvate the individual molecules in water can be substantial, leading to low solubility.[4]
Q3: How does pH influence the solubility of this compound?
As a benzoic acid derivative, this compound is a weak acid. Its solubility is directly influenced by the pH of the aqueous medium.[2][3][6]
-
At low pH (acidic conditions): The carboxylic acid group remains protonated (-COOH). In this uncharged state, the molecule is more non-polar and thus less soluble in water.[2][3]
-
At high pH (alkaline conditions): The carboxylic acid group deprotonates to form the carboxylate salt (-COO-). This charged species is significantly more polar and, therefore, more soluble in water.[2][7]
The transition between these states is governed by the compound's pKa. A good rule of thumb is that at a pH equal to the pKa, the compound will be 50% ionized.[3] To achieve significant solubilization, the pH should be adjusted to at least 1-2 units above the pKa.
Part 2: Troubleshooting Guide - Addressing Common Solubility Issues
This section provides a systematic approach to troubleshooting common solubility problems encountered during experiments with this compound.
Problem 1: The compound is not dissolving in my aqueous buffer.
-
Cause: The pH of your buffer is likely below the pKa of the compound, leading to the predominance of the poorly soluble, protonated form.
-
Solution Workflow:
Caption: pH Adjustment Workflow for Solubilization.
Problem 2: The compound precipitates out of solution when I mix my organic stock with an aqueous buffer.
-
Cause: This is a classic case of "crashing out." The compound is soluble in the organic solvent but not in the final mixture due to the high percentage of aqueous buffer and a resulting pH that is too low.
-
Solution Strategies:
-
pH Pre-adjustment: Adjust the pH of the aqueous buffer to a level that will maintain the compound's solubility before adding the organic stock solution.
-
Co-solvent System: Employ a co-solvent system where the final mixture contains a sufficient percentage of the organic solvent to keep the compound dissolved.[8] Common co-solvents include ethanol, DMSO, and polyethylene glycol (PEG).[9][10]
-
Use of Surfactants: Incorporate a surfactant into the aqueous buffer to create micelles that can encapsulate the hydrophobic compound and keep it in solution.[9][11]
-
Problem 3: I need to achieve a high concentration of the compound, but pH adjustment alone is not sufficient or desirable.
-
Cause: The intrinsic solubility of the ionized form may still be limiting, or a specific pH must be maintained for experimental reasons.
-
Advanced Formulation Strategies:
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[4][10][12][13][14] When introduced to an aqueous medium, the polymer dissolves, releasing the drug as fine, amorphous particles with a high surface area, which enhances the dissolution rate and solubility.[10][12]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[5][15] These systems consist of oils, surfactants, and co-solvents that spontaneously form fine emulsions in an aqueous environment, with the drug dissolved in the oil droplets.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule and increasing its apparent solubility in water.[9][15]
-
Part 3: Experimental Protocols
Here are step-by-step protocols for some of the key techniques discussed.
Protocol 1: pH-Dependent Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC.
-
Data Analysis: Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Polymer and Drug Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, acetone).[14]
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.[14]
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask, gently mill it into a fine powder, and pass it through a sieve to ensure a uniform particle size.[12]
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the dispersed drug.[16][17]
Part 4: Visualization of Key Concepts
The Impact of pH on Solubility
Sources
- 1. PubChemLite - this compound (C13H18O4) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. physicsforums.com [physicsforums.com]
- 4. japer.in [japer.in]
- 5. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 6. ijsrp.org [ijsrp.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. jddtonline.info [jddtonline.info]
- 13. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 16. Solid State Characterization of APIs - CD Formulation [formulationbio.com]
- 17. alfatestlab.com [alfatestlab.com]
Technical Support Center: 4-Butoxy-3-ethoxybenzoic Acid Stability and Degradation Studies
Welcome to the technical support center for "4-Butoxy-3-ethoxybenzoic acid." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on conducting stability and degradation studies for this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to Stability and Degradation of this compound
This compound is a substituted benzoic acid derivative. Understanding its stability and degradation profile is crucial for its development as a potential pharmaceutical ingredient or for its use in other chemical applications. Forced degradation studies are a key component of this process, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] These studies are typically conducted under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, in line with ICH guidelines.[1][3]
This guide will provide you with the foundational knowledge and practical steps to design and execute robust stability and degradation studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on the structure of this compound and data from related compounds, you should primarily be concerned with the following degradation pathways:
-
Hydrolysis: The ether linkages (butoxy and ethoxy groups) could be susceptible to cleavage under strong acidic or basic conditions, although this is generally less likely than degradation of an ester. The primary site of hydrolysis is more likely the carboxylic acid group, leading to potential salt formation.
-
Decarboxylation: Like many benzoic acid derivatives, this compound may undergo decarboxylation (loss of CO2) at elevated temperatures to form 1-butoxy-2-ethoxybenzene.[4][5]
-
Oxidation: The benzene ring and the ether groups could be susceptible to oxidation, potentially leading to the formation of phenols, quinones, or cleavage of the ether linkages.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light, leading to a variety of degradation products through radical mechanisms.
Q2: I am not seeing any degradation of my compound under my initial stress conditions. What should I do?
A2: If you do not observe any degradation, your stress conditions may not be stringent enough. Here’s a systematic approach to troubleshoot this issue:
-
Increase Stressor Concentration: If using 0.1 M HCl or NaOH for hydrolysis, consider increasing the concentration to 1 M or even higher.
-
Increase Temperature: For thermal degradation, incrementally increase the temperature. Studies on similar compounds show significant degradation at 200°C.[4][5] For hydrolytic and oxidative studies, increasing the temperature will also accelerate the degradation rate.
-
Extend Exposure Time: If you are running your experiments for 24 hours, extend the duration to 48 or 72 hours, taking samples at intermediate time points.
-
Confirm Analyte Stability in Solution: Ensure that the compound is not degrading in your analytical solvent before the analysis. Run a control sample at time zero.
Q3: My chromatogram shows multiple unexpected peaks after forced degradation. How do I identify them?
A3: The appearance of multiple peaks is common in forced degradation studies. Here is a workflow to identify these unknown degradants:
Caption: Workflow for the identification of unknown degradation products.
Q4: What are the key parameters for a stability-indicating HPLC method for this compound?
A4: A robust stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products. Key parameters to consider are:
| Parameter | Recommended Starting Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% phosphoric or formic acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at the λmax of this compound (determine experimentally) |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
You will need to validate this method according to ICH Q2(R1) guidelines, ensuring it is specific, linear, accurate, precise, and robust.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No Degradation Observed | Stress conditions are too mild. | Increase the concentration of the stressor, elevate the temperature, or extend the duration of the study. |
| Complete Degradation | Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the duration of the study. |
| Poor Peak Shape in HPLC | Inappropriate mobile phase pH; Column overload. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte and its degradants. Reduce the concentration of the injected sample. |
| Poor Mass Balance | Some degradation products are not detected by the analytical method (e.g., lack a UV chromophore, are volatile). | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Use headspace GC-MS to analyze for volatile degradants. |
| Irreproducible Results | Inconsistent experimental conditions; Instability of degradation products. | Ensure precise control of temperature, time, and reagent concentrations. Analyze samples immediately after they are taken or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study of this compound.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 105°C.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Sampling and Analysis: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). For acid and base hydrolysis samples, neutralize before injection. Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method.
Step-by-Step Methodology:
-
Column and Mobile Phase Selection: Start with a C18 column and a mobile phase of acetonitrile and water with 0.1% phosphoric acid.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning with a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Gradient Optimization: Develop a gradient elution program to ensure separation of the parent peak from any degradation products. A typical gradient might run from 10% to 90% acetonitrile over 30 minutes.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the parent peak is resolved from all degradation product peaks.
References
- Lindquist, S. E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- PubChem. (n.d.). 4-Ethoxybenzoic acid. [Link]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Butoxy-3-ethoxybenzoic acid
Welcome to the technical support guide for the synthesis of 4-Butoxy-3-ethoxybenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis. Our focus is on providing practical, mechanistically grounded solutions to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and logical route begins with Ethyl 3,4-dihydroxybenzoate, commonly known as ethyl protocatechuate.[1][2][3] The synthesis involves a two-step Williamson ether synthesis followed by a final ester hydrolysis (saponification) step. This pathway is favored because the starting ethyl ester protects the carboxylic acid from reacting with the bases used during etherification and improves the solubility of the intermediates in common organic solvents.
Q2: Why is a stepwise alkylation necessary? Can I add both the ethyl and butyl groups simultaneously?
Stepwise alkylation is crucial for ensuring regioselectivity and achieving a high yield of the desired product. Attempting a simultaneous dialkylation of ethyl protocatechuate with two different alkyl halides (e.g., ethyl iodide and butyl bromide) would result in a statistical mixture of products: the desired 4-butoxy-3-ethoxy product, the isomeric 3-butoxy-4-ethoxy product, and the two symmetrical dialkylated products (3,4-diethoxy and 3,4-dibutoxy). Separating these closely related isomers is exceptionally difficult. A controlled, stepwise approach is the authoritative method for this type of synthesis.
Q3: Which hydroxyl group on ethyl protocatechuate is more reactive, and which group should be added first?
The reactivity of the two hydroxyl groups (-OH) at the C3 and C4 positions is nuanced. The C3-OH is ortho to the electron-withdrawing ethyl carboxylate group, making its proton slightly more acidic. However, the C4-OH is less sterically hindered. In practice, alkylation often proceeds preferentially at the C4 position due to easier access for the incoming electrophile.[4] For a robust synthesis, it is common to first ethylate ethyl 3,4-dihydroxybenzoate to form ethyl 3-ethoxy-4-hydroxybenzoate, followed by butylation at the remaining C4 hydroxyl group. This order can help maximize the yield of the correct isomer.
Q4: Why is a final hydrolysis (saponification) step required?
The synthesis begins with an ethyl ester to protect the carboxylic acid. The final product, however, is a benzoic acid. Therefore, the ethyl ester group must be cleaved and converted back to a carboxylic acid. This is typically achieved through base-catalyzed hydrolysis (saponification) using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt.[5]
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental issues, their underlying causes, and validated solutions.
Problem 1: Low Yield - My reaction appears incomplete on TLC/LC-MS.
Symptom: Your reaction mixture analysis shows a significant amount of the starting material (e.g., ethyl 3-ethoxy-4-hydroxybenzoate) or the mono-alkylated intermediate remaining even after prolonged reaction times.
Root Cause Analysis: The Williamson ether synthesis is an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[6][7][8] Incomplete conversion is typically due to factors that hinder this bimolecular nucleophilic substitution.
-
Insufficient Base: The phenolic hydroxyl group must be deprotonated to form the reactive phenoxide nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the nucleophile will be too low for the reaction to proceed to completion.
-
Poor Reagent Quality: Alkyl halides can degrade over time, and bases like potassium carbonate (K₂CO₃) can absorb moisture, reducing their effectiveness. Anhydrous conditions are important.
-
Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base (e.g., K⁺) without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.[7][9]
-
Low Reaction Temperature: SN2 reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to very slow reaction rates.[7]
Solutions & Protocols:
| Corrective Action | Detailed Protocol & Explanation |
| Optimize Base & Conditions | Use 1.5-2.0 equivalents of anhydrous, finely powdered potassium carbonate (K₂CO₃). K₂CO₃ is a solid base that is effective and easily removed by filtration. For particularly stubborn reactions, cesium carbonate (Cs₂CO₃) can be used as it is more soluble and promotes a faster reaction.[4][9] Ensure all glassware is oven-dried and the solvent is anhydrous. |
| Increase Reaction Temperature | Gently reflux the reaction mixture. For the butylation step using butyl bromide (boiling point ~101 °C) in acetone (boiling point ~56 °C), the reaction will proceed at the boiling point of the solvent. Switching to a higher-boiling solvent like DMF allows for higher temperatures (e.g., 70-80 °C), which can significantly accelerate the reaction.[10] |
| Use a Phase-Transfer Catalyst | If using a solid-liquid system (e.g., K₂CO₃ in acetone), add a catalytic amount (5-10 mol%) of tetrabutylammonium bromide (TBAB). The TBAB facilitates the transfer of the phenoxide anion into the organic phase, increasing its effective concentration and accelerating the reaction rate.[11] |
Problem 2: Isomer Formation - My NMR shows a mixture of 4-Butoxy-3-ethoxy and 3-Butoxy-4-ethoxy isomers.
Symptom: The final product's ¹H or ¹³C NMR spectrum is complex, indicating the presence of more than one structurally similar compound. LC-MS analysis confirms two or more products with the same mass.
Root Cause Analysis: This issue stems directly from a lack of regioselectivity during the two alkylation steps.[12] As discussed in the FAQs, the electronic and steric properties of the two hydroxyl groups are similar enough that competitive alkylation can occur if the reaction is not carefully controlled, leading to the formation of the undesired regioisomer.
Solutions & Protocols:
-
Enforce Stepwise Synthesis: Do not attempt to perform both alkylations in one pot. The most reliable method is to synthesize and purify the intermediate after the first alkylation before proceeding to the second.
-
Step A: React ethyl 3,4-dihydroxybenzoate with 1.1 equivalents of ethyl iodide in the presence of K₂CO₃ in acetone. Monitor by TLC until the starting material is consumed. Purify the resulting ethyl 3-ethoxy-4-hydroxybenzoate (or the 4-ethoxy-3-hydroxy isomer, depending on selectivity) by column chromatography or recrystallization.
-
Step B: Use the purified mono-alkylated intermediate from Step A and react it with 1.1 equivalents of butyl bromide under similar conditions.
-
-
Purification is Key: If a mixture of isomers is formed, they must be separated.
-
Column Chromatography: This is the most effective method. The two isomers will have slightly different polarities. A silica gel column using a gradient solvent system (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity) can effectively separate the isomers.
-
Recrystallization: In some cases, fractional crystallization may be possible if one isomer is significantly less soluble in a particular solvent system (e.g., ethanol/water or hexanes).
-
Problem 3: Elimination Side Reaction - My yield is low and I detect gaseous byproducts.
Symptom: The reaction yield is poor despite the consumption of starting material. You may notice pressure buildup in a sealed reaction vessel.
Root Cause Analysis: The Williamson ether synthesis (SN2) competes with the E2 elimination reaction.[6][8] The phenoxide base can act as a nucleophile (SN2) or as a base (E2), abstracting a proton from the beta-carbon of the alkyl halide. This is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides like butyl bromide under harsh conditions (e.g., very high temperatures or with a sterically hindered base).[8][13]
Solutions & Protocols:
-
Control Temperature: Avoid excessive temperatures. While heating is necessary, prolonged reflux at very high temperatures can favor elimination. A range of 60-80 °C is typically sufficient.
-
Use an Appropriate Base: A moderately strong base like K₂CO₃ is preferred over extremely strong bases like sodium hydride (NaH) or alkoxides (e.g., potassium tert-butoxide), which are more likely to promote elimination.
-
Choose the Right Alkyl Halide: Use primary alkyl halides (e.g., 1-bromobutane or 1-iodobutane). Never use a secondary or tertiary halide like 2-bromobutane or tert-butyl bromide, as these will almost exclusively yield elimination products.[8]
Visualizing the Synthetic Pathway & Key Side Reaction
The following diagrams illustrate the intended synthetic workflow and a common side reaction pathway.
Caption: Overall workflow for the synthesis of the target molecule.
Caption: Competing SN2 (etherification) and E2 (elimination) pathways.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-butoxy-3-ethoxybenzoate
-
Step 1: Ethylation. To a solution of Ethyl 3,4-dihydroxybenzoate (1.0 eq) in anhydrous acetone (10 mL/g), add finely powdered anhydrous potassium carbonate (1.5 eq) and ethyl iodide (1.1 eq).
-
Reflux the mixture with vigorous stirring for 4-6 hours, monitoring the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to yield crude ethyl 3-ethoxy-4-hydroxybenzoate. Purify via column chromatography if necessary.
-
Step 2: Butylation. Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF (10 mL/g). Add anhydrous potassium carbonate (1.5 eq) and 1-bromobutane (1.1 eq).
-
Heat the mixture to 70-80 °C and stir for 6-8 hours, monitoring by TLC.
-
Cool the reaction, pour it into ice-water, and extract with ethyl acetate (3 x 50 mL).[14]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester product.
Protocol 2: Saponification to this compound
-
Dissolve the crude ethyl 4-butoxy-3-ethoxybenzoate from the previous step in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Add sodium hydroxide (3.0 eq) and reflux the mixture for 2-4 hours until TLC analysis shows complete consumption of the starting ester.
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
The desired carboxylic acid will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[5]
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Analytical Data Reference
This table provides typical analytical data to help identify products and impurities. Actual values may vary based on solvent and instrumentation.
| Compound | Expected TLC Rf | Key ¹H NMR Signals (δ, ppm) |
| Ethyl 3,4-dihydroxybenzoate | ~0.2 | 6.9-7.6 (Ar-H), 4.3 (q, -OCH₂CH₃), 1.3 (t, -OCH₂CH₃) |
| Ethyl 3-ethoxy-4-hydroxybenzoate | ~0.4 | 6.9-7.7 (Ar-H), 4.1-4.4 (2x q, -OCH₂CH₃), 1.3-1.5 (2x t, -OCH₂CH₃) |
| Ethyl 4-butoxy-3-ethoxybenzoate | ~0.7 | 6.9-7.7 (Ar-H), 4.0-4.4 (m, ether/ester CH₂), 0.9-1.8 (m, butyl & ester CH₃) |
| This compound | ~0.3 (more polar) | 12.0-13.0 (br s, -COOH), 6.9-7.8 (Ar-H), 4.0-4.2 (m, ether CH₂), 0.9-1.8 (m, butyl CH₃) |
| Approximate values using 4:1 Hexane:Ethyl Acetate on silica gel. |
References
- Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 4, 2026.
- FINETECH INDUSTRY LIMITED. (n.d.). This compound.
- Jie, J. L. (2007). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
- PrepChem. (n.d.). Synthesis of ethyl 4-ethoxybenzoate.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Molecules, 27(15), 4875.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Rivera-Chávez, D. A., et al. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Raber, D. J., et al. (1988). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, Coll. Vol. 6, 576.
- ResearchGate. (2016). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
- Li, W., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14260-14269.
- Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
- JECFA. (2003). ETHYL PROTOCATECHUATE. FAO.
- ResearchGate. (2017). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase.
- Ethyl protocatechuate. (n.d.). In Wikipedia. Retrieved January 4, 2026.
- Dowling, D. P., et al. (2023). Regioselective Radical Alkylation of Arenes Using Evolved Photoenzymes. Journal of the American Chemical Society, 145(3), 1833–1841.
- Human Metabolome Database. (2013, March 7). Showing metabocard for Ethyl 4-ethoxybenzoate (HMDB0059898).
- PubChem. (n.d.). Ethyl 3,4-Dihydroxybenzoate. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Ethoxybenzoic acid. National Center for Biotechnology Information.
- Google Patents. (n.d.). US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.
Sources
- 1. fao.org [fao.org]
- 2. Ethyl protocatechuate - Wikipedia [en.wikipedia.org]
- 3. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. mdpi.com [mdpi.com]
- 11. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate | MDPI [mdpi.com]
- 12. Regioselective Radical Alkylation of Arenes Using Evolved Photoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Butoxy-3-ethoxybenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Butoxy-3-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the nucleophilic substitution (SN2) reaction between the phenoxide ion of a 3-ethoxy-4-hydroxybenzoic acid derivative and a butyl halide.[1][2] While the reaction is straightforward in principle, successful and reproducible synthesis requires careful control of several parameters. This guide provides in-depth, experience-based advice to address challenges you may encounter.
Reaction Pathway Overview
The primary route for the synthesis involves a two-step process if starting from 3-ethoxy-4-hydroxybenzoic acid: protection of the carboxylic acid (esterification), followed by etherification of the hydroxyl group, and concluded with deprotection (hydrolysis).
Sources
"4-Butoxy-3-ethoxybenzoic acid" byproduct identification
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for identifying byproducts encountered during the synthesis and handling of 4-Butoxy-3-ethoxybenzoic acid. As Senior Application Scientists, we have structured this guide to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and validated approach to impurity analysis.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most probable byproducts in the synthesis of this compound?
The synthesis of this compound, typically achieved via Williamson ether synthesis, can generate several predictable byproducts through incomplete reactions or side reactions.[1][2] The primary synthesis route involves the sequential alkylation of a starting material like 3,4-dihydroxybenzoic acid.
Common Byproduct Categories:
-
Incompletely Reacted Intermediates: The most common impurities are often unreacted starting materials or intermediates from the sequential alkylation process.
-
Products of Side Reactions: The Williamson ether synthesis is susceptible to competing reactions, primarily the E2 elimination of the alkyl halide, which is more prevalent with secondary or tertiary halides but can occur with primary halides under harsh conditions.[1][3][4] Another potential side reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the intended oxygen atom, as phenoxides are ambident nucleophiles.[1][3]
-
Over-alkylation Products: The carboxylic acid functional group could be esterified to form a butyl or ethyl ester under certain conditions, especially if the reaction is not properly quenched.
Below is a table summarizing the most likely byproducts:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 3,4-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | Unreacted Starting Material |
| 4-Butoxy-3-hydroxybenzoic acid | C₁₁H₁₄O₄ | 210.23 | Intermediate |
| 3-Ethoxy-4-hydroxybenzoic acid | C₉H₁₀O₄ | 182.17 | Intermediate |
| Ethyl 4-Butoxy-3-ethoxybenzoate | C₁₅H₂₂O₄ | 266.33 | Esterification Side Product |
| Butyl 4-Butoxy-3-ethoxybenzoate | C₁₇H₂₆O₄ | 294.39 | Esterification Side Product |
| Butene | C₄H₈ | 56.11 | Elimination (E2) of Butyl Halide |
Troubleshooting Guides
Issue 1: An unexpected peak appears in my HPLC chromatogram. What is the initial step for its identification?
When an unknown peak is detected during HPLC analysis, a systematic approach is crucial for efficient identification.[5] The goal is to gather as much information as possible in a stepwise manner.
Step-by-Step Initial Identification Workflow:
-
Retention Time Comparison: Compare the retention time of the unknown peak with that of known standards, including all starting materials and expected intermediates.
-
UV-Vis Spectral Analysis: If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, compare the UV-Vis spectrum of the unknown peak to the spectrum of the main product, this compound. A similar spectrum may suggest a structurally related compound.
-
Spiking Experiment: If you suspect the peak corresponds to a specific starting material or intermediate, "spike" your sample by adding a small amount of that pure compound and re-run the HPLC. An increase in the area of the unknown peak confirms its identity.
-
Proceed to Mass Spectrometry (LC-MS): If the above steps do not identify the peak, the next critical action is to obtain its molecular weight.[6][7][8] This is the most direct way to narrow down the possibilities.
The following diagram illustrates a logical workflow for this initial investigation.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. jk-sci.com [jk-sci.com]
- 4. byjus.com [byjus.com]
- 5. enovatia.com [enovatia.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Scaling Up the Synthesis of 4-Butoxy-3-ethoxybenzoic Acid
Welcome to the Technical Support Center for the synthesis of 4-Butoxy-3-ethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to empower you with the knowledge to anticipate challenges, optimize your process, and ensure a successful and efficient synthesis campaign.
Introduction
This compound is a key building block in various synthetic pathways, particularly in the development of novel pharmaceutical agents and functional materials. The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This reaction involves the O-alkylation of a phenoxide, in this case, derived from a 3-ethoxy-4-hydroxybenzoic acid precursor, with a butyl halide.
While the Williamson ether synthesis is a reliable method on a laboratory scale, scaling up the process for pilot or manufacturing campaigns introduces a unique set of challenges. This guide will address these potential hurdles with practical, field-proven insights to ensure a smooth transition from benchtop to bulk production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and industrially scalable method is the Williamson ether synthesis. This involves the reaction of a 3-ethoxy-4-hydroxybenzoic acid derivative (often an ester for better solubility and handling) with a butylating agent in the presence of a base. The resulting ester is then hydrolyzed to yield the final carboxylic acid.
Q2: What are the critical starting materials and reagents for this synthesis?
A2: The primary starting materials are a protected form of 3-ethoxy-4-hydroxybenzoic acid, typically the ethyl or methyl ester, and a butyl halide, such as 1-bromobutane or 1-iodobutane. A suitable base, like potassium carbonate or sodium hydroxide, is required to deprotonate the phenolic hydroxyl group. The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone being common choices.
Q3: How can I monitor the progress of the reaction effectively?
A3: For real-time reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques.
-
TLC: A rapid and qualitative method to track the disappearance of the starting material and the appearance of the product. A mobile phase of hexane and ethyl acetate is typically effective.
-
HPLC: Provides quantitative data on the conversion of reactants and the formation of products and byproducts.
Q4: What are the primary impurities I should anticipate in the final product?
A4: Potential impurities include unreacted starting material (3-ethoxy-4-hydroxybenzoate), byproducts from the butylating agent (e.g., butene from elimination reactions), and potentially small amounts of dialkylated products, although this is less common. Incomplete hydrolysis of the ester intermediate can also lead to its presence in the final product.
Detailed Experimental Protocol: Two-Step Synthesis of this compound
This protocol outlines a two-step process starting from ethyl 3-ethoxy-4-hydroxybenzoate (ethyl vanillate ethyl ether), which is a common and stable starting material.
Step 1: O-Butylation of Ethyl 3-ethoxy-4-hydroxybenzoate
Reaction Scheme:
Caption: Williamson ether synthesis for O-butylation.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Ethyl 3-ethoxy-4-hydroxybenzoate | 196.20 | 1.0 |
| 1-Bromobutane | 137.02 | 1.2 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 |
| Anhydrous Acetone | 58.08 | As solvent |
Procedure:
-
Reaction Setup: In a appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add ethyl 3-ethoxy-4-hydroxybenzoate and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetone to the reactor to create a stirrable slurry.
-
Reagent Addition: Slowly add 1-bromobutane to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-butoxy-3-ethoxybenzoate.
-
Step 2: Saponification of Ethyl 4-butoxy-3-ethoxybenzoate
Reaction Scheme:
Caption: Hydrolysis of the ester to the carboxylic acid.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Ethyl 4-butoxy-3-ethoxybenzoate | 252.31 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 |
| Ethanol | 46.07 | As solvent |
| Hydrochloric Acid (HCl), 2M | 36.46 | For acidification |
Procedure:
-
Reaction Setup: Dissolve the crude ethyl 4-butoxy-3-ethoxybenzoate in ethanol in a reactor.
-
Base Addition: Add an aqueous solution of sodium hydroxide to the reactor.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and cool in an ice bath.
-
Slowly add 2M hydrochloric acid to the aqueous solution to acidify it to a pH of approximately 2-3.
-
The this compound will precipitate as a solid.
-
-
Purification:
-
Collect the solid by filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Dry the purified product under vacuum.
-
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the synthesis of this compound.
Caption: A generalized troubleshooting decision tree.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation in Step 1 | Ineffective Deprotonation: The base may be weak or wet. | Ensure anhydrous conditions and use a sufficient excess of a strong base like potassium carbonate. |
| Poor Quality Butylating Agent: The 1-bromobutane may have degraded. | Use a fresh, high-purity bottle of the alkylating agent. | |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Ensure the reaction reaches and maintains the reflux temperature of the solvent. | |
| Formation of Significant Byproducts | Elimination Reaction: High temperatures can favor the E2 elimination of HBr from 1-bromobutane to form butene. | While reflux is necessary, avoid excessive temperatures. Consider using 1-iodobutane which is more reactive and may allow for lower reaction temperatures. |
| C-Alkylation: Alkylation may occur on the aromatic ring, though this is less common for O-alkylation of phenols. | This is generally not a major issue but can be minimized by using a less polar solvent. | |
| Incomplete Saponification in Step 2 | Insufficient Base: Not enough sodium hydroxide to drive the reaction to completion. | Use at least two molar equivalents of NaOH. |
| Short Reaction Time: The hydrolysis may not have had enough time to complete. | Extend the reaction time and monitor by HPLC until the ester is no longer detected. | |
| Product is an Oil or Gummy Solid After Acidification | Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. | Ensure the work-up is thorough. An additional wash of the organic layer in Step 1 with a dilute base can help remove unreacted phenolic starting material. |
| Incorrect pH: The pH may not be low enough to fully protonate the carboxylate. | Ensure the pH is brought down to at least 2-3 with a strong acid. | |
| Difficulty with Recrystallization | Inappropriate Solvent System: The chosen solvent may not be ideal for inducing crystallization. | Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the product is soluble (e.g., ethanol, ethyl acetate) and a solvent in which it is poorly soluble (e.g., water, hexane). |
References
- Williamson Ether Synthesis. (n.d.). In Wikipedia.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzoic acid.
- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
Technical Support Center: Characterization of 4-Butoxy-3-ethoxybenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the characterization of 4-Butoxy-3-ethoxybenzoic acid (CAS No: 101268-36-4). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the analysis and purification of this compound. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Section 1: Core Compound Properties and Expected Analytical Data
Accurate characterization begins with a foundational understanding of the molecule's properties. This compound is a benzoic acid derivative with two ether linkages on the aromatic ring.[1] These functional groups significantly influence its chemical behavior and spectroscopic signature.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 101268-36-4 | [2] |
| Molecular Formula | C₁₃H₁₈O₄ | [2] |
| Molecular Weight | 238.28 g/mol | [2] |
| Monoisotopic Mass | 238.12051 Da | [3] |
| InChI Key | HEEGBVYBSCWQJP-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 3.3 | [3] |
| Appearance | Expected to be a solid at room temperature. | Inferred from related benzoic acids[4] |
Table 2: Predicted Spectroscopic Data Summary
| Technique | Feature | Expected Values | Rationale & Notes |
|---|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | δ 10.0 - 13.0 ppm (singlet, broad) | Highly deshielded proton. Peak may be very broad or absent due to exchange with trace water. Using DMSO-d₆ can sharpen this signal.[5] |
| Aromatic Protons (Ar-H) | δ 6.9 - 7.8 ppm (multiplets) | Three distinct signals expected for the ABC aromatic system. | |
| Methylene Protons (-OCH₂-) | δ ~4.1 ppm (quartet, ethoxy), δ ~4.0 ppm (triplet, butoxy) | Protons adjacent to oxygen are deshielded. | |
| Alkyl Protons (-CH₂CH₃, -CH₂CH₂CH₃) | δ 0.9 - 1.8 ppm (multiplets/triplets) | Standard aliphatic region. | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | δ ~167-172 ppm | Typical range for carboxylic acids.[5] |
| Aromatic Carbons (Ar-C) | δ ~110-160 ppm | Six distinct signals expected. Carbons attached to oxygen will be downfield. | |
| Methylene Carbons (-OCH₂-) | δ ~65-70 ppm | Standard range for ether linkages. | |
| Alkyl Carbons (-CH₂) | δ ~14-31 ppm | Standard aliphatic region. | |
| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Characteristic broad "hairy beard" of a hydrogen-bonded carboxylic acid dimer.[4] |
| C=O Stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ (strong, sharp) | Indicates a conjugated carboxylic acid.[4] | |
| C-O Stretch (Ethers & Acid) | 1200-1300 cm⁻¹ (strong) | Represents the C-O bonds of the ether and acid functionalities.[4] | |
| Mass Spec. | [M-H]⁻ (ESI Negative) | m/z 237.11 | Electrospray ionization (ESI) in negative mode is ideal for observing the deprotonated molecule.[3] |
| [M+H]⁺ (ESI Positive) | m/z 239.13 | Protonated molecule.[3] |
| | [M]⁺ (EI) | m/z 238.12 | Molecular ion peak in Electron Ionization (EI) may be weak due to fragmentation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for NMR analysis of this compound?
A1: Deuterated chloroform (CDCl₃) is a common choice as it dissolves many organic compounds and is easily evaporated.[6] However, the carboxylic acid proton signal in CDCl₃ can be very broad or exchange with residual water. For unambiguous observation of the -COOH proton, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is superior. The hydrogen bonding capabilities of DMSO slow down the proton exchange rate, resulting in a sharper, more easily identifiable peak.[5][7]
Q2: My compound appears oily and won't solidify. What could be the cause?
A2: An oily consistency often indicates the presence of impurities, particularly residual solvents from the synthesis or purification steps (e.g., ethyl acetate, hexane, DMF). Even a small amount of impurity can disrupt the crystal lattice, preventing solidification. The recommended course of action is further purification, such as recrystallization or column chromatography.
Q3: How should I purify a small batch of my product that has minor impurities?
A3: For solid organic compounds, recrystallization is often more effective than column chromatography for removing minor impurities.[8] The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[9] For a polar compound like a carboxylic acid, solvent systems like ethanol/water or acetone/hexane are good starting points.[10]
Section 3: Detailed Troubleshooting Guides
This section addresses specific, complex issues you may encounter during characterization.
NMR Spectroscopy Issues
Q4: My ¹H NMR spectrum has several unexpected peaks. How do I identify them?
A4: Unidentified peaks in an NMR spectrum are a common issue stemming from solvents, water, or reaction-specific impurities.
Causality: Every solvent used in your synthesis, work-up, and purification is a potential contaminant. Deuterated solvents for NMR are never 100% deuterated, so they will show a residual solvent peak.[7]
Actionable Advice:
-
Identify Residual Solvent Peaks: First, identify the peak from your deuterated NMR solvent (e.g., CDCl₃ at δ 7.26 ppm, DMSO-d₆ at δ 2.50 ppm).[7][11]
-
Cross-Reference Common Lab Solvents: Compare the chemical shifts of the unknown peaks to a standard table of common laboratory solvents. A list of frequent contaminants is provided below.[12][13]
-
Check for Water: A broad singlet, whose chemical shift can vary depending on the solvent and concentration, is often due to water (H₂O).[11] In CDCl₃, it typically appears around δ 1.56 ppm.
-
Review the Synthetic Route: Consider the starting materials, reagents, and byproducts of your synthesis. For instance, if the synthesis involved a Williamson ether synthesis, you might see peaks from unreacted 3-ethoxy-4-hydroxybenzoic acid or the alkyl halide.
Table 3: Chemical Shifts of Common Solvent Impurities in CDCl₃
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25, 0.88 | m |
| Toluene | 7.27-7.17, 2.36 (s) | m, s |
Source: Adapted from literature values.[12][13]
Diagram 1: Decision Workflow for NMR Impurity Identification This diagram provides a logical path to diagnose unknown peaks in your spectrum.
Caption: A decision tree for identifying unknown NMR signals.
Purification and Purity Assessment
Q5: I performed a recrystallization, but the yield was very low. What went wrong?
A5: Low recovery after recrystallization is a frequent problem that can usually be traced to the choice of solvent or procedural missteps.[9]
Causality: The goal of recrystallization is to dissolve the solute in a minimum amount of boiling solvent.[14] Using too much solvent means the solution will not become saturated upon cooling, and the product will remain dissolved. Cooling the solution too quickly can trap impurities and lower the quality of the crystals.
Actionable Advice:
-
Optimize the Solvent System: The ideal solvent dissolves the compound poorly at low temperatures and very well at high temperatures.[9] If your compound is too soluble, try a more non-polar solvent or a mixed-solvent system.
-
Use the Minimum Amount of Hot Solvent: Add the boiling solvent in small portions to your crude material until it just dissolves. This ensures the solution is saturated.[14]
-
Cool Slowly: Allow the flask to cool slowly to room temperature on the benchtop. Do not disturb it. Once at room temperature, place it in an ice bath to maximize crystal formation.[14]
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[14]
Mass Spectrometry Issues
Q6: I can't find the molecular ion peak [M]⁺ in the EI-MS spectrum for my compound. Is my sample impure?
A6: Not necessarily. The absence of a molecular ion peak in Electron Ionization Mass Spectrometry (EI-MS) is common for certain classes of molecules, including carboxylic acids.
Causality: EI is a high-energy ("hard") ionization technique that can cause extensive fragmentation of the parent molecule. For benzoic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH), which can make the molecular ion peak very weak or entirely absent.[4]
Actionable Advice:
-
Switch to a Soft Ionization Technique: The most reliable way to observe the molecular mass is to use a "soft" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Use Negative Ion Mode ESI: For carboxylic acids, ESI in negative ion mode is particularly effective. The acidic proton is easily lost, forming a stable [M-H]⁻ ion, which will be the base peak in the spectrum. For this compound, this would appear at m/z 237.11.[3]
-
Analyze the Fragmentation Pattern: Even without an [M]⁺ peak, the fragmentation pattern in EI-MS can provide structural confirmation. Look for fragments corresponding to logical losses from the parent structure.
Section 4: Key Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general workflow for purifying the title compound. The choice of solvent is critical and may require preliminary testing.[9][10]
Diagram 2: Experimental Workflow for Recrystallization
Sources
- 1. Benzoic acid derivatives – Target Analysis [targetanalysis.gr]
- 2. This compound | CAS: 101268-36-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. PubChemLite - this compound (C13H18O4) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. chem.washington.edu [chem.washington.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Purification of 4-Butoxy-3-ethoxybenzoic acid
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Butoxy-3-ethoxybenzoic acid. We will address common challenges and frequently asked questions, providing not just procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: The impurity profile is intrinsically linked to its synthesis, which is typically a Williamson ether synthesis followed by ester hydrolysis.[1] The most common impurities arise from incomplete reactions or side reactions.
Table 1: Common Impurities and Their Probable Origin
| Impurity Category | Specific Example(s) | Origin |
|---|---|---|
| Starting Materials | 3-Hydroxy-4-butoxybenzoic acid, 4-Hydroxy-3-ethoxybenzoic acid, Ethyl 3,4-dihydroxybenzoate | Incomplete alkylation of one of the hydroxyl groups. |
| Reagents | Unreacted 1-bromobutane or iodoethane, Residual base (e.g., K₂CO₃, NaOH) | Excess reagents carried through the workup. |
| Side Products | Products of elimination from alkyl halides | This is less common with primary alkyl halides like those used for ethoxy and butoxy groups but can occur under harsh basic conditions.[2][3] |
| Solvents | DMF, Acetone, Ethanol | Residual solvents from the reaction or initial workup steps. |
Understanding these potential contaminants is the first step in designing an effective purification strategy.
Q2: I have a solid crude product. What is the first-line purification method I should attempt?
A2: For a solid carboxylic acid like this compound, recrystallization is often the most straightforward and efficient initial purification technique.[4] This method leverages differences in solubility between your target compound and impurities at varying temperatures. The second highly effective method, especially for removing neutral or basic impurities, is acid-base extraction .[5][6]
The choice between them can be guided by the nature of the impurities. If you suspect the main impurities are partially alkylated, acidic precursors, recrystallization might be more effective. If neutral byproducts or starting materials are the concern, acid-base extraction is superior.
Q3: How do I select a suitable solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at an elevated temperature but sparingly soluble at low temperatures (e.g., in an ice bath).[7][8] The impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Table 2: Solvent Selection Guide for Recrystallization of Benzoic Acid Derivatives
| Solvent System | Suitability for Benzoic Acids | Rationale & Considerations |
|---|---|---|
| Water | Good (often for simpler benzoic acids) | Benzoic acid derivatives have limited solubility in cold water but are often soluble in boiling water.[7] Given the butoxy and ethoxy groups, solubility in pure water might be low even when hot. |
| Ethanol/Water | Excellent | The compound is likely very soluble in ethanol. By adding hot water dropwise to a hot ethanol solution until it becomes slightly cloudy (the cloud point) and then re-clarifying with a drop of ethanol, you can create an ideal mixed-solvent system for high-purity crystal growth upon cooling.[9] |
| Hexane/Ethyl Acetate | Good | Similar to the ethanol/water system, this non-polar/polar aprotic combination can be fine-tuned to achieve optimal solubility characteristics. |
| Toluene | Possible | Aromatic solvents can be effective, but care must be taken due to higher boiling points and potential for "oiling out." |
Pro-Tip: Start with small-scale solvent screening in test tubes to find the optimal solvent or solvent pair before committing your entire batch.
Q4: When should I opt for column chromatography instead of recrystallization or extraction?
A4: Column chromatography is generally reserved for situations where simpler methods have failed.[4] Specifically, you should consider it when:
-
Impurities have very similar solubility profiles to your target compound, making recrystallization ineffective.
-
The product is an oil or low-melting solid that cannot be recrystallized.
-
Multiple impurities need to be removed simultaneously , and they are neither strongly acidic nor basic.
Reversed-phase (C18) chromatography is often more suitable for polar compounds like carboxylic acids than standard silica gel.[10]
Q5: How can I definitively assess the purity of my final, purified product?
A5: A combination of analytical techniques provides the most comprehensive assessment of purity:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.[8]
-
Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems suggests the absence of major impurities.[11]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantification. A reversed-phase HPLC method can provide a precise percentage purity by integrating the area of the product peak relative to any impurity peaks.[12][13]
-
Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry are essential for confirming the chemical structure and can reveal the presence of impurities if their signals are detectable.[11]
Section 2: Troubleshooting Guide
Problem 1: My product will not crystallize out of the solution after cooling.
-
Cause: The most common reason is using too much recrystallization solvent, resulting in a solution that is not supersaturated upon cooling.[7]
-
Solution:
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the Solution: Add a single, tiny crystal of pure this compound (if available) to act as a template for crystallization.
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again slowly. Be careful not to evaporate too much, or the compound may crash out of solution with impurities.
-
Problem 2: My product has "oiled out," forming a liquid layer instead of solid crystals.
-
Cause: This occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. The compound melts in the solvent before it dissolves and then separates as an oil.
-
Solution:
-
Re-heat the solution until the oil fully dissolves.
-
Add more solvent (a small amount) to ensure the saturation point is reached at a lower temperature.
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal formation.
-
Problem 3: My yield after acid-base extraction is significantly lower than expected.
-
Cause 1: Incomplete Acidification. The carboxylate salt is water-soluble. If you do not add enough strong acid (e.g., HCl) to fully protonate it back to the neutral, water-insoluble carboxylic acid, a significant portion will remain dissolved in the aqueous layer.[14]
-
Solution: Monitor the pH with pH paper or a meter. Ensure the aqueous solution is acidic (pH 1-2) after adding HCl. If precipitation seems to have stopped, add a few more drops of acid to see if more solid forms.
-
-
Cause 2: Emulsion Formation. Vigorous shaking of the separatory funnel can create a stable emulsion between the organic and aqueous layers, trapping your product at the interface.
-
Solution: Use gentle, swirling inversions of the separatory funnel instead of vigorous shaking.[4] To break an existing emulsion, try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period.
-
-
Cause 3: Insufficient Extraction. A single extraction may not be enough to transfer all the carboxylate salt into the aqueous layer.
-
Solution: Perform multiple extractions (e.g., 3 separate extractions) with the basic solution and combine the aqueous layers.[4]
-
Problem 4: My compound streaks badly on a silica gel TLC plate.
-
Cause: Carboxylic acids are notorious for streaking (tailing) on silica gel. This is due to strong polar interactions between the acidic proton of the carboxyl group and the slightly acidic silica stationary phase.[4]
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase). This keeps the carboxylic acid fully protonated, reducing its interaction with the silica and resulting in a much more compact spot.[4]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.
-
Solvent Adjustment: To the hot solution, add hot deionized water dropwise while swirling until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and render the solution clear again.
-
(Optional) Hot Filtration: If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent before analysis.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert gently several times, venting frequently to release the CO₂ gas pressure that builds up.[5] Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer twice more with fresh NaHCO₃ solution, combining all aqueous extracts. This aqueous layer now contains the sodium salt of your target acid.
-
Back Wash: Wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., diethyl ether) to remove any dissolved neutral impurities. Discard this organic wash.[14]
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (pH 1-2). The pure this compound will precipitate as a solid.[15][16]
-
Isolation & Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry thoroughly under vacuum.
Section 4: Visualization & Workflows
Decision-Making Workflow for Purification
Caption: A decision tree for selecting the optimal purification strategy.
Acid-Base Extraction Workflow
Caption: Step-by-step workflow for the acid-base extraction protocol.
References
- Teledyne ISCO. (2012, November 9).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- SIELC Technologies. (n.d.).
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Odinity. (2017, December 31). Extraction of Benzoic Acid.
- BenchChem. (n.d.).
- Unknown. (n.d.). Acid-Base Extraction.
- A.Collegepressbox. (2025, December 4). Mastering The Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Unknown. (2009, September 10). Chemistry 102 - Experiment 3.
- Creative Proteomics. (n.d.). Detection Methods for Organic Acids.
- Unknown. (n.d.).
- Shimadzu Corporation. (n.d.). No.
- Unknown. (n.d.).
- Mueller, H. F., Larson, T. E., & Ferretti, M. (n.d.). Chromatographic separation and identification of organic acids.
- Shimadzu Asia Pacific. (n.d.). Analytical Methods for Organic Acids.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- ResearchGate. (n.d.). (PDF)
- BenchChem. (n.d.).
- YouTube. (2020, September 21).
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Ethoxybenzoic Acid.
- BenchChem. (n.d.). An In-depth Technical Guide to 3-Ethoxybenzoic Acid.
- YouTube. (2022, November 1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. odinity.com [odinity.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. teledyneisco.com [teledyneisco.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Analytical Methods for Organic Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 16. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
Technical Support Center: Monitoring the Synthesis of 4-Butoxy-3-ethoxybenzoic acid by TLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on monitoring the synthesis of 4-Butoxy-3-ethoxybenzoic acid using Thin-Layer Chromatography (TLC). Here, we move beyond mere procedural steps to explain the underlying principles, helping you troubleshoot common issues and optimize your reaction monitoring for reliable and reproducible results.
Context of Synthesis: A Common Route
To effectively monitor a reaction, we must first understand the chemical transformation taking place. A prevalent method for synthesizing this compound involves a two-step process:
-
Williamson Ether Synthesis: Formation of the butoxy group by reacting 3-ethoxy-4-hydroxybenzaldehyde with an appropriate butyl halide (e.g., 1-bromobutane) under basic conditions.[1]
-
Oxidation: Conversion of the aldehyde group of the resulting 4-butoxy-3-ethoxybenzaldehyde into a carboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid.[2][3]
Our focus will be on monitoring the progress of both stages using TLC, a rapid and cost-effective analytical technique.[4]
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during TLC analysis and provides actionable solutions based on chemical principles.
Question: My spots are streaking or "tailing" down the TLC plate. What's causing this and how do I fix it?
Answer:
Streaking, particularly with carboxylic acids like your final product, is a common issue in TLC on silica gel.[5]
-
Causality: Silica gel is acidic (due to Si-OH groups), while your product, this compound, is also acidic. This can lead to strong, sometimes irreversible, interactions between the analyte and the stationary phase. The result is a continuous "tail" of the compound as it moves up the plate, rather than a compact spot.[5] Overloading the sample spot can also lead to streaking.[6][7]
-
Solution: To mitigate this, you need to suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase.[8][9]
-
Protocol: Add 0.1–2.0% of acetic acid or formic acid to your eluent mixture. For example, if your solvent system is 7:3 Hexane:Ethyl Acetate, you would add a few drops of acetic acid to the mixture. This acidic environment ensures that your carboxylic acid remains in its protonated, less polar form, reducing its strong interaction with the silica gel and resulting in a more defined spot.[8]
-
Question: My starting material and product have very similar Rf values, making it difficult to determine if the reaction is complete. What should I do?
Answer:
When the polarity difference between your reactant and product is minimal, achieving good separation on TLC can be challenging.
-
Causality: The Retention factor (Rf) is determined by the compound's affinity for the stationary phase versus the mobile phase.[10] If the starting material and product have similar polarities, they will travel up the TLC plate at nearly the same rate, resulting in overlapping spots.
-
Solutions:
-
Change the Solvent System: Experiment with different solvent mixtures to alter the polarity and selectivity. Try solvent classes with different interaction capabilities. For instance, if you are using a mixture of an ester and a hydrocarbon (e.g., ethyl acetate/hexane), try a system containing an alcohol or a chlorinated solvent (e.g., methanol/dichloromethane).[6][8]
-
Utilize a "Co-spot": This is a critical technique for confirming reaction progress when Rf values are close.[11][12] On your TLC plate, you will have three lanes: one for the starting material (SM), one for the reaction mixture (RM), and a "co-spot" where you apply both the starting material and the reaction mixture to the same spot.
-
If the reaction is complete, the co-spot will look identical to the reaction mixture lane.
-
If the reaction is incomplete, the co-spot will appear as a single, often slightly elongated spot if the two compounds are not resolved. If there is some separation, you will see two distinct spots.[11]
-
-
Question: I don't see any spots on my TLC plate after developing it, even under the UV lamp. What went wrong?
Answer:
This can be a frustrating experience, but it's usually due to one of a few common issues.
-
Causality & Solutions:
-
Non-UV Active Compounds: While your starting materials and products (aromatic aldehydes and benzoic acids) should be UV active due to their conjugated systems, some potential impurities might not be.[13] Always follow up UV visualization with a chemical stain.
-
Sample is Too Dilute: The concentration of your compound may be below the limit of detection.[6][7] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between each application.[7]
-
Sample Dissolved in the Solvent Pool: Ensure that the baseline where you spotted your samples on the TLC plate is above the level of the solvent in the developing chamber. If the baseline is submerged, your compounds will dissolve into the solvent pool instead of migrating up the plate.[7]
-
Compound Evaporation: If your compounds are particularly volatile, they may have evaporated from the plate before or during development. This is less likely for the compounds in this synthesis but is a possibility to consider.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring the synthesis of this compound?
A good starting point for developing a TLC solvent system for compounds of moderate polarity is a mixture of a non-polar and a polar solvent.[8][14]
| Reaction Stage | Recommended Starting Solvent System (v/v) | Expected Observations |
| Williamson Ether Synthesis | 8:2 to 7:3 Hexane:Ethyl Acetate | The product, 4-butoxy-3-ethoxybenzaldehyde, will be less polar than the starting material, 3-ethoxy-4-hydroxybenzaldehyde, and will have a higher Rf value. |
| Oxidation | 7:3 to 1:1 Hexane:Ethyl Acetate with 0.5% Acetic Acid | The product, this compound, is more polar than the starting aldehyde. It will have a lower Rf value. The addition of acetic acid is crucial to prevent streaking of the carboxylic acid product.[5][8] |
Q2: How do I visualize the spots on the TLC plate?
For the compounds involved in this synthesis, a two-step visualization process is recommended:
-
UV Light (Non-destructive): Most commercial TLC plates contain a fluorescent indicator. When viewed under a short-wave UV lamp (254 nm), the plate will glow green, and compounds that absorb UV light (like your aromatic reactants and products) will appear as dark spots.[13] It's good practice to lightly circle the observed spots with a pencil, as they will disappear once the UV lamp is removed.[15]
-
Chemical Staining (Destructive): After UV visualization, use a chemical stain for confirmation and to visualize any non-UV active impurities.[10] A good general-purpose stain is potassium permanganate (KMnO₄).
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized, such as aldehydes and alcohols.[13] The plate is dipped in or sprayed with the stain, and then gently heated. Oxidizable compounds will appear as yellow or brown spots on a purple background.
-
Q3: How can I be sure which spot corresponds to which compound?
The best practice is to run reference standards on the same TLC plate as your reaction mixture.[14] Your plate should have at least three lanes:
-
Lane 1: Starting Material (SM)
-
Lane 2: Reaction Mixture (RM)
-
Lane 3: Co-spot (both SM and RM spotted in the same place)
By comparing the Rf values of the spots in the reaction mixture lane to the starting material standard, you can definitively track the progress of your reaction.[12]
Part 3: Experimental Protocol & Visualization
Detailed Protocol: TLC Monitoring of the Oxidation of 4-butoxy-3-ethoxybenzaldehyde
-
Prepare the Developing Chamber: Pour your chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% Acetic Acid) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.[12]
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points on this line for your samples (SM, Co-spot, RM).[12]
-
Spot the Plate:
-
Dissolve a small amount of your starting aldehyde in a volatile solvent like ethyl acetate. Using a capillary tube, touch it to the solution and then briefly touch the end to the "SM" mark on the baseline.
-
Dip a clean capillary tube into your reaction mixture and spot it on the "RM" mark.
-
For the "Co-spot," first spot the starting material, then, using the reaction mixture capillary, spot directly on top of the SM spot.[12]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[14]
-
Analyze the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them. Then, apply a chemical stain if necessary.
Visualizing the Workflow
The following diagram illustrates the logical workflow for troubleshooting common TLC issues.
Caption: Troubleshooting logic for common TLC problems.
References
- University of Rochester, Department of Chemistry.
- JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]
- Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. [Link]
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2025, January 19). 19.
- Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]
- Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
- Bitesize Bio. (2025, June 3).
- University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
- A.Collegepressbox. (2025, December 4). Mastering The Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2022, April 7). 2.
- Chemistry LibreTexts. (2022, August 23).
- ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?[Link]
- Finetech Industry Limited. This compound | CAS: 101268-36-4. [Link]
- Reddit. (2016, November 8).
- ResearchGate. (2016, January 1).
- Nichols, L. (2021, August 22).
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- University of Wisconsin-Whitewater. The Williamson Ether Synthesis. [Link]
- PubChemLite. This compound (C13H18O4). [Link]
- PubChem. 4-Ethoxybenzoic acid. [Link]
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- European Patent Office. (2004, September 8). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- PubChem. 3-Ethoxybenzoic acid. [Link]
- PubChem. 4-Chloro-3-ethoxybenzoic acid. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 3. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. Inhalt nicht verfügbar [sigmaaldrich.com]
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- 11. Chromatography [chem.rochester.edu]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Alkylation of 4-Butoxy-3-ethoxybenzoic acid
Welcome to the technical support center for the alkylation of 4-butoxy-3-ethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this specific substrate. The alkylation of this compound, primarily to form its corresponding esters, is a critical transformation in the synthesis of various functional materials and pharmaceutical intermediates. However, the presence of multiple alkoxy groups and the inherent reactivity of the benzoic acid moiety can present unique challenges.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges successfully. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in alkylating this compound?
The primary challenge is to achieve selective alkylation at the carboxylic acid group to form an ester, without inducing side reactions. The molecule contains two ether linkages (butoxy and ethoxy) which could potentially undergo cleavage under harsh acidic or basic conditions. Furthermore, the electronic effects of these alkoxy groups can influence the nucleophilicity of the carboxylate anion, and steric hindrance may play a role depending on the nature of the alkylating agent.[1][2]
Q2: Which are the most common methods for esterifying this acid?
The most common methods involve the reaction of the corresponding carboxylate with an alkyl halide or sulfonate. Key methodologies include:
-
Classical SN2 Esterification: Deprotonating the benzoic acid with a suitable base (e.g., K₂CO₃, Cs₂CO₃) to form the carboxylate, followed by reaction with a primary or secondary alkyl halide (e.g., alkyl bromide or iodide).[3][4][5]
-
Phase-Transfer Catalysis (PTC): This method is advantageous for its mild reaction conditions and high yields.[6][7] A quaternary ammonium salt is used to transfer the carboxylate anion from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent.[6][7]
-
Mitsunobu Reaction: This is an effective method for sterically hindered substrates or when mild, neutral conditions are required.[8][9] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for esterification.[9]
Q3: How do the alkoxy substituents (butoxy and ethoxy) influence the reaction?
The two alkoxy groups are electron-donating, which increases the electron density on the aromatic ring. This makes the carboxylic acid slightly less acidic compared to unsubstituted benzoic acid. While this electronic effect can slightly decrease the rate of carboxylate formation, it does not typically prevent the reaction. The primary concern related to these groups is their stability, as ether linkages can be susceptible to cleavage under strongly acidic conditions, which are best avoided.[1]
Q4: Can I use Fischer esterification with a strong acid catalyst like H₂SO₄?
While Fischer esterification is a classic method, it is generally not recommended for this specific substrate.[10][11] The use of strong mineral acids at high temperatures can lead to several side reactions, including potential cleavage of the butoxy or ethoxy ether bonds or sulfonation of the activated aromatic ring.[10] Milder, base-mediated methods are preferred to maintain the integrity of the molecule.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you resolve common problems.
Problem 1: Low or No Conversion to the Ester
Q: I have set up my reaction with potassium carbonate and an alkyl bromide in DMF, but TLC/LC-MS analysis after several hours shows only starting material. What went wrong?
A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
Possible Cause & Suggested Solution
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficiently Anhydrous Conditions | The presence of water can hydrolyze the desired ester product back to the starting carboxylic acid, especially if the reaction is run at elevated temperatures. Ensure all glassware is oven-dried, and use anhydrous solvents. |
| Poor Solubility of the Carboxylate Salt | The potassium salt of the benzoic acid may not be sufficiently soluble in the reaction solvent to react efficiently. Solution: Consider switching to a more soluble base like cesium carbonate (Cs₂CO₃) or using a solvent system that better solubilizes the salt, such as DMSO or NMP. Alternatively, employing phase-transfer catalysis can overcome solubility issues.[6][7][12] |
| Inactive Alkylating Agent | The alkyl halide may have degraded. Solution: Verify the purity of your alkylating agent. If using a less reactive alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). |
| Insufficient Reaction Temperature | The reaction may be kinetically slow at room temperature. Solution: Gradually increase the temperature (e.g., to 60-80 °C) and monitor the reaction progress by TLC or LC-MS. Be cautious not to exceed temperatures that might cause solvent decomposition or side reactions. |
| Inappropriate Base | Potassium carbonate might not be a strong enough base to fully deprotonate the benzoic acid, leading to a low concentration of the active nucleophile. Solution: Stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a milder but more effective base like cesium carbonate can be more effective.[13] |
Problem 2: Observation of Significant Side Products
Q: My reaction is proceeding, but I'm seeing multiple spots on my TLC plate, and the NMR of the crude product is complex. What are these impurities?
A: The formation of side products indicates that alternative reaction pathways are competing with your desired esterification.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. WO2003020782A2 - Transesterification using phase transfer catalysts - Google Patents [patents.google.com]
- 13. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Butoxy-3-ethoxybenzoic acid
Welcome to the technical support center for the synthesis and purification of 4-Butoxy-3-ethoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and detailed purification protocols to help you achieve the desired purity for your experimental needs.
I. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of this compound, providing explanations and actionable solutions.
FAQ 1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A low and broad melting point is a classic indicator of impurities.[1][2] For the synthesis of this compound, which is often prepared via a Williamson ether synthesis followed by hydrolysis, the primary impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
3-Ethoxy-4-hydroxybenzoic acid (or its ester precursor): Incomplete etherification will leave this starting material in your crude product.
-
Butyl bromide (or other butylating agent): Excess or unreacted alkylating agent may persist.
-
-
By-products from Side Reactions:
-
Elimination products: The use of a strong base to deprotonate the hydroxyl group can sometimes lead to elimination reactions with the butyl halide, especially if conditions are not optimized.[3][4][5]
-
Products of self-condensation: Under certain conditions, the starting materials or product could undergo side reactions.[3]
-
-
Residual Solvents:
-
Solvents used in the reaction (e.g., DMF, DMSO, acetonitrile) or work-up (e.g., ethyl acetate, diethyl ether) can be trapped in the solid product.[5]
-
FAQ 2: I'm seeing an extra spot on my TLC plate that is more polar than my product. What could it be?
A more polar spot on a normal-phase TLC plate typically indicates a more polar compound. In the context of this synthesis, the most likely candidate for this spot is the unreacted starting material, 3-Ethoxy-4-hydroxybenzoic acid . The free hydroxyl group makes this compound significantly more polar than the butoxy-ether product.
Troubleshooting Steps:
-
Confirm Identity: Co-spot your crude product with the 3-Ethoxy-4-hydroxybenzoic acid starting material on the same TLC plate to see if the spots align.
-
Optimize Reaction: If unreacted starting material is the issue, consider the following to drive the reaction to completion:
-
Increase the equivalents of the butylating agent (e.g., butyl bromide).
-
Increase the reaction time or temperature, monitoring by TLC.
-
Ensure your base is sufficiently strong and added in the correct stoichiometry to fully deprotonate the starting phenol.[3]
-
FAQ 3: My NMR spectrum shows unexpected aliphatic signals. What is the likely cause?
Unexpected aliphatic signals often point to residual solvents or by-products from the alkylating agent.
-
Residual Solvents: Check the chemical shifts against common laboratory solvents.
-
By-products: If you used butyl bromide, for instance, side reactions could lead to butene (from elimination) or dibutyl ether (if the alkoxide attacks another molecule of butyl bromide).
FAQ 4: How can I remove the unreacted 3-Ethoxy-4-hydroxybenzoic acid from my crude product?
Several purification techniques can be effective:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.[2][6][7] The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity has different solubility characteristics.
-
Acid-Base Extraction: Since both the product and the key impurity are carboxylic acids, a simple acid-base extraction will not separate them. However, it is a crucial first step in the work-up to remove any neutral or basic impurities.
-
Column Chromatography: For difficult separations or when high purity is essential, column chromatography provides excellent resolving power.
II. Purification Protocols
This section provides detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[6][7]
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Selected solvent system (see table below)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold. See the table below for suggested starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Ethanol/Water | The product is likely soluble in hot ethanol and less soluble in water. Adding water as an anti-solvent can induce crystallization. |
| Hexane/Ethyl Acetate | A non-polar/polar solvent mixture can be fine-tuned to achieve optimal solubility differences. The product should be more soluble in ethyl acetate. |
| Toluene | Aromatic solvents can sometimes provide good solubility at high temperatures for aromatic compounds. |
Protocol 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.
Objective: To achieve high purity by separating the target compound from structurally similar impurities.
Materials:
-
Crude this compound
-
Silica gel (stationary phase)
-
Selected solvent system (mobile phase)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Table 2: Suggested Mobile Phases for Column Chromatography
| Mobile Phase System | Rationale |
| Hexane/Ethyl Acetate | A common and effective solvent system for separating compounds of moderate polarity. The ratio can be adjusted to achieve optimal separation. |
| Dichloromethane/Methanol | For more polar compounds, a small amount of methanol can be added to dichloromethane to increase the eluting power. |
III. Purity Assessment
After purification, it is essential to assess the purity of the this compound.
Methods for Purity Assessment:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[1]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.[8]
-
Spectroscopic Techniques:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity.[8]
IV. Visualizing the Workflow
To better understand the process, the following diagrams illustrate the synthesis and purification workflow.
Caption: Troubleshooting logic for purifying this compound.
V. References
-
Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research and Reviews.
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). ResearchGate.
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
-
Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts.
-
Application Notes and Protocols for the Purification of 3-(3,5-dichlorophenyl)benzoic Acid. (n.d.). Benchchem.
-
Benzoic Acid Recrystallization. (n.d.). Cram.
-
Williamson Ether Synthesis. (n.d.). Wikipedia. [Link]
-
Recrystallization and Crystallization. (n.d.). University of Rochester.
-
Recrystallization of Benzoic Acid. (n.d.). University of Manitoba.
-
Mastering The Williamson Ether Synthesis. (2025). A.Collegepressbox.
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzoic Acid Recrystallization - 1184 Words | Cram [cram.com]
- 3. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. rroij.com [rroij.com]
"4-Butoxy-3-ethoxybenzoic acid" reaction work-up procedures
Technical Support Center: 4-Butoxy-3-ethoxybenzoic Acid
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical post-reaction work-up and purification stages. Here, we address common challenges and frequently asked questions to ensure you can achieve high purity and yield in your experiments.
Physicochemical Properties for Work-up Design
A successful work-up procedure is fundamentally guided by the physical and chemical properties of the target molecule. Understanding these characteristics allows for informed decisions on solvent selection, extraction pH, and purification methods.
| Property | Value | Significance for Work-up | Source(s) |
| Molecular Formula | C₁₃H₁₈O₄ | - | [1] |
| Molecular Weight | 238.28 g/mol | Relevant for yield calculations. | [1] |
| Appearance | White to light yellow crystal powder (Expected). | Visual indicator of purity. Off-colors may suggest impurities. | [2] |
| Melting Point | 197-199 °C (for 4-Ethoxybenzoic acid) | A sharp melting point close to the literature value indicates high purity. A broad or depressed range suggests impurities. Note: The value is for a related compound as the specific value for the target is not readily available. | [2][3] |
| pKa | ~4.5 (Estimated) | Crucial for determining the acidification pH. The solution must be acidified to at least 2 pH units below the pKa to ensure the carboxylic acid is fully protonated (R-COOH) and thus soluble in organic extraction solvents. | [4] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, diethyl ether. Sparingly soluble in water. | Guides the choice of extraction and recrystallization solvents. The low water solubility of the protonated acid is key to its separation. | [2][5] |
Standard Reaction Work-up Protocol
The synthesis of this compound, often via a Williamson ether synthesis, typically concludes with a multi-step aqueous work-up. The primary goal is to separate the desired acidic product from the reaction mixture, which may contain unreacted starting materials, inorganic salts, and high-boiling solvents like DMF or DMSO.
Visualizing the Workflow
The following diagram outlines the logical flow of a standard work-up procedure.
Caption: Standard experimental workflow for the work-up and purification of this compound.
Troubleshooting Guide
Q: My final product is a persistent oil or waxy solid instead of a crystalline powder. What's wrong?
A: This is a common issue that typically points to impurities.
-
Cause 1: Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) or the extraction (e.g., ethyl acetate) may still be present.
-
Solution: Ensure complete removal of the solvent on the rotary evaporator. If necessary, co-evaporate with a lower-boiling solvent like dichloromethane or toluene (use a fume hood) or dry the product under high vacuum for an extended period.
-
-
Cause 2: Unreacted Starting Material: The presence of unreacted alkyl halides (e.g., 1-bromobutane) or the starting phenol can result in an oily product.
-
Solution: The work-up is designed to remove the phenolic starting material, but inefficient extraction can leave some behind. An effective purification step, such as recrystallization or column chromatography, is necessary.[6] For recrystallization, choose a solvent system where the desired product has lower solubility than the impurities at room temperature.[6]
-
-
Cause 3: Presence of Greases: Contamination from glassware joints can lead to an oily residue.
-
Solution: Use minimal grease on joints or opt for grease-free PTFE sleeves. The grease can often be removed during recrystallization.
-
Q: I'm getting a stubborn emulsion during the liquid-liquid extraction. How can I resolve this?
A: Emulsions form when the organic and aqueous layers have similar densities or when surfactants are present, preventing the separation of the two phases.
-
Solution 1: Add Brine: The most common solution is to add a saturated aqueous solution of sodium chloride (brine).[7] This increases the ionic strength and density of the aqueous layer, helping to break the emulsion and further dry the organic layer.
-
Solution 2: Centrifugation: If a centrifuge is available, spinning the separatory funnel contents (in appropriate centrifuge tubes) is a highly effective method for separating the layers.
-
Solution 3: Filtration: Gently filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.
-
Solution 4: Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-30 minutes) can allow the layers to separate.
Q: Why is my yield so low after the work-up? Where could I have lost my product?
A: Product loss can occur at several stages of the work-up.
-
Incomplete Acidification: The carboxylate salt (R-COO⁻Na⁺) is water-soluble. To move the product into the organic layer, it must be protonated to the neutral carboxylic acid (R-COOH).[8] If the pH is not sufficiently acidic (target pH 2-3), a significant portion of the product will remain in the aqueous layer and be discarded.[6][7]
-
Insufficient Extraction: Perform multiple extractions (e.g., 3 times) with the organic solvent.[7] A single extraction is often insufficient to transfer all the product from the aqueous to the organic layer.
-
Premature Precipitation: If the product is highly insoluble in the extraction solvent, it may precipitate at the interface between the two layers. If this occurs, it may be necessary to add more organic solvent or a co-solvent to redissolve the product.
-
Washing with Base: Do not wash the organic layer with a basic solution (e.g., sodium bicarbonate) after the initial acidification and extraction. This will deprotonate your product and pull it back into the aqueous layer as its salt.[8] A basic wash is only used to separate a desired neutral compound from acidic impurities, which is not the case here.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the initial quenching step with water?
A1: Quenching with water serves two main purposes. First, it stops the reaction. Second, it dissolves the inorganic salts (e.g., potassium carbonate, sodium iodide) that are byproducts of the synthesis, preparing the mixture for the subsequent liquid-liquid extraction.[7]
Q2: Why is acidification to a pH of 2-3 so critical?
A2: The product of the reaction is initially in its deprotonated, salt form (a carboxylate), which is soluble in the aqueous phase. To extract it into an organic solvent like ethyl acetate or diethyl ether, it must be converted to its neutral, protonated carboxylic acid form.[6][8] Since the pKa of a benzoic acid is typically around 4.2-4.5, lowering the pH to 2-3 ensures that the vast majority of the molecules are protonated, thereby maximizing their solubility in the organic layer and ensuring a high recovery yield.[4]
Q3: What is the reason for the final wash with brine?
A3: The final wash of the combined organic layers with brine (saturated NaCl solution) is a crucial step before drying.[7] It helps to remove the bulk of the dissolved water from the organic solvent due to the high ionic strength of the brine solution (the "salting out" effect). This makes the subsequent drying step with an agent like anhydrous sodium sulfate or magnesium sulfate faster and more efficient.
Q4: What is a good solvent system for recrystallizing this compound?
A4: While the optimal system must be determined experimentally, a good starting point for a polar molecule like this is a binary solvent system such as ethanol/water or ethyl acetate/hexane.[6] The procedure involves dissolving the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly adding the "poor" solvent (e.g., water) until the solution becomes cloudy. The solution is then gently heated until it becomes clear again, and then allowed to cool slowly to form pure crystals.
Q5: How should I store the purified product?
A5: this compound should be stored in a tightly closed container in a cool, dry place, away from incompatible materials such as strong bases or oxidizing agents.[4] Storing it under an inert atmosphere (e.g., nitrogen or argon) can be beneficial for long-term stability, although it is generally a stable solid.
References
- Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids - Benchchem. Benchchem.
- Organic Chemistry Williamson Ether Synthesis - University of Richmond. University of Richmond.
- The Williamson Ether Synthesis. University of Wisconsin-Whitewater.
- The Williamson Ether Synthesis. University of Michigan-Dearborn.
- Williamson Ether Synthesis - YouTube. PremedHQ.
- Cleavage of Ethers with Acids - YouTube. The Organic Chemistry Tutor.
- Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3) - Cheméo. Cheméo.
- Cleavage of Ethers with Acids - Organic Chemistry Tutor. Organic Chemistry Tutor.
- 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem. National Center for Biotechnology Information.
- Application Notes and Protocols for the Synthesis of 3-Ethoxybenzoic Acid - Benchchem. Benchchem.
- 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Chemistry LibreTexts.
- Ether Cleavage Practice Problems | Test Your Skills with Real Questions - Pearson. Pearson.
- Acidic cleavage of ethers (video) | Week 3 - Khan Academy. Khan Academy.
- An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications - Benchchem. Benchchem.
- 4-Ethoxybenzoic acid CAS#: 619-86-3 - ChemicalBook. ChemicalBook.
- 4-Ethoxybenzoic acid(619-86-3) - ChemicalBook. ChemicalBook.
- 4-Amino-3-ethoxybenzoic acid | C9H11NO3 | CID 22397448 - PubChem. National Center for Biotechnology Information.
- This compound (C13H18O4) - PubChemLite. PubChemLite.
- esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. Organic Syntheses.
- An In-depth Technical Guide to 3-Ethoxybenzoic Acid - Benchchem. Benchchem.
- 4-Ethoxybenzoic acid 99 619-86-3 - Sigma-Aldrich. Sigma-Aldrich.
- This compound for research - Sigma-Aldrich. Sigma-Aldrich.
- 3-Ethoxybenzoic acid | C9H10O3 | CID 12126 - PubChem - NIH. National Center for Biotechnology Information.
- 4-Phenoxybenzoic acid | C13H10O3 | CID 75182 - PubChem - NIH. National Center for Biotechnology Information.
Sources
- 1. PubChemLite - this compound (C13H18O4) [pubchemlite.lcsb.uni.lu]
- 2. 4-Ethoxybenzoic acid CAS#: 619-86-3 [m.chemicalbook.com]
- 3. 4-乙氧基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Ethoxybenzoic acid(619-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
Validation & Comparative
A Tale of Two Building Blocks: A Comparative Guide to 4-Butoxy-3-ethoxybenzoic acid and 4-Ethoxybenzoic acid for the Discerning Researcher
In the intricate world of synthetic chemistry and drug discovery, the selection of molecular scaffolds is a critical decision that dictates the trajectory of a research program. The benzoic acid motif, a deceptively simple scaffold, has given rise to a vast array of intermediates and active pharmaceutical ingredients. This guide offers an in-depth, objective comparison of two such derivatives: the well-established 4-Ethoxybenzoic acid and the more sparsely documented 4-Butoxy-3-ethoxybenzoic acid. We will dissect their physicochemical properties, delve into their known and potential applications, and provide robust experimental protocols for their characterization, empowering researchers to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Physicochemical Divergence
The fundamental difference between these two molecules lies in the nature and arrangement of their alkoxy substituents. 4-Ethoxybenzoic acid features a single ethoxy group para to the carboxylic acid, lending it a degree of symmetry. In contrast, this compound possesses a bulkier butoxy group at the para position and an additional ethoxy group at the meta position. This increased alkyl substitution pattern has profound consequences for the molecule's physical and chemical behavior.
Figure 1: Molecular structures of 4-Ethoxybenzoic acid and this compound.
The seemingly minor addition of a butoxy group and a second ethoxy group significantly alters the physicochemical landscape of the benzoic acid core. This is most evident in the predicted lipophilicity (XlogP) and the experimentally determined melting points.
| Property | 4-Ethoxybenzoic acid | This compound |
| Molecular Formula | C9H10O3 | C13H18O4 |
| Molecular Weight | 166.17 g/mol | 238.28 g/mol |
| Melting Point | 197-199 °C[1] | Not available |
| Boiling Point (Predicted) | 291.2 °C | Not available |
| Predicted XlogP | 2.4[2] | 3.3[3] |
| CAS Number | 619-86-3[4] | 101268-36-4[5] |
Table 1: Comparative Physicochemical Properties. Data sourced from PubChem and other chemical suppliers.
The higher predicted XlogP of this compound suggests a greater affinity for non-polar environments, a crucial consideration in drug design for targeting lipophilic pockets in proteins or for enhancing membrane permeability.
Synthesis and Purification: A Practical Approach
The synthesis of alkoxy-substituted benzoic acids typically proceeds via the Williamson ether synthesis, a robust and well-understood reaction. This involves the alkylation of a suitably protected hydroxybenzoic acid precursor.
Generalized Synthetic Workflow
Figure 2: A generalized workflow for the synthesis of alkoxybenzoic acids via Williamson ether synthesis.
For the synthesis of this compound, a sequential alkylation of a dihydroxybenzoic acid precursor would be a logical approach, with careful control of reaction conditions to ensure regioselectivity.
Experimental Protocol: Recrystallization for Purification
Objective: To purify the synthesized alkoxybenzoic acid from residual starting materials and by-products.
Methodology:
-
Solvent Selection: Choose a solvent system in which the benzoic acid derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for benzoic acids is a mixture of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent system. Add the solvent portion-wise until complete dissolution is achieved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities, including the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The decreased solubility will cause the pure product to crystallize. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly to remove residual solvent.
Characterization: Ensuring Identity and Purity
Rigorous characterization is non-negotiable in research and drug development. A combination of melting point determination and chromatographic analysis provides a comprehensive assessment of the synthesized compound.
Experimental Protocol: Purity Determination by HPLC
Objective: To quantitatively assess the purity of the alkoxybenzoic acid and identify any impurities.
Figure 3: A standard workflow for the HPLC analysis of benzoic acid derivatives.
Typical HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
Applications: Established vs. Exploratory
The utility of these two benzoic acid derivatives diverges significantly based on the current body of scientific literature.
4-Ethoxybenzoic acid is a well-established and commercially significant building block. Its primary applications include:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.[4] Its derivatives have been investigated for antimicrobial and antioxidant properties.[4]
-
Liquid Crystals: The rigid core and potential for hydrogen bonding make it a valuable component in the design of liquid crystalline materials.[6]
-
Organic Synthesis: It is a versatile starting material for the preparation of more complex molecules in the dye and fragrance industries.[4]
This compound , in contrast, is a less explored chemical entity. While commercially available from several suppliers, its applications are not well-documented in peer-reviewed literature.[5][7][8] Based on its structure, we can infer its potential utility in areas where increased lipophilicity is desirable:
-
Drug Discovery: The enhanced non-polar character could be leveraged to improve the oral bioavailability of drug candidates or to target hydrophobic binding sites in proteins.
-
Materials Science: The introduction of a more flexible butoxy group could be explored for its effects on the properties of polymers and other advanced materials.
Concluding Remarks for the Synthetic Chemist
The choice between 4-Ethoxybenzoic acid and this compound is a classic example of balancing the known with the novel. 4-Ethoxybenzoic acid represents a reliable, well-characterized, and versatile building block with a proven track record in diverse applications. For projects requiring a more exploratory approach, this compound offers an intriguing scaffold with distinct physicochemical properties. Its increased lipophilicity opens up new avenues for modulating the properties of target molecules, albeit with a less established synthetic and applicative precedent. This guide provides the foundational knowledge and experimental framework to confidently incorporate either of these valuable benzoic acid derivatives into your research and development workflows.
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A Comparative Analysis of Alkoxybenzoic Acid Derivatives: A Guide to Structure-Activity Relationship (SAR) Exploration
Notice of Clarification: Direct, comprehensive experimental data for "4-Butoxy-3-ethoxybenzoic acid" and its derivatives are not extensively available in public-domain scientific literature.[1][2][3] Consequently, this guide will utilize structurally related and well-documented alkoxybenzoic acids, such as vanillic acid and syringic acid, as illustrative models.[4][5][6][7][8] The principles, experimental workflows, and structure-activity relationship (SAR) analyses described herein provide a foundational framework for researchers investigating novel benzoic acid derivatives.[9][10][11]
Introduction: The Versatility of the Benzoic Acid Scaffold in Drug Discovery
Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[12][13] The aromatic ring and carboxylic acid moiety provide a versatile scaffold that is readily amenable to chemical modification.[12] Substituents on the benzene ring significantly modulate a molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn govern its pharmacokinetic and pharmacodynamic behavior.[9] Alkoxy groups (such as methoxy, ethoxy, and butoxy) are of particular interest as they can enhance metabolic stability, modulate receptor binding, and improve membrane permeability.
This guide provides a systematic approach to the comparative analysis of alkoxybenzoic acid derivatives, focusing on the synthesis, characterization, and evaluation of key biopharmaceutical properties. By understanding the causal relationships between chemical structure and biological activity, researchers can rationally design novel compounds with improved therapeutic potential.[9][10]
Synthesis and Characterization of Derivatives
The strategic derivatization of a parent alkoxybenzoic acid is fundamental to exploring its SAR. Common modifications include esterification or amidation of the carboxylic acid, or alterations to the alkoxy substituents themselves.
General Synthetic Workflow: Esterification of a Model Alkoxybenzoic Acid
A prevalent strategy for modifying the carboxylic acid group is through esterification, which can enhance lipophilicity and potentially improve cell permeability. Below is a general protocol for the synthesis of an ethyl ester derivative of a model compound like vanillic acid (4-hydroxy-3-methoxybenzoic acid).
Rationale for Experimental Choices:
-
Acid Catalyst (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the benzoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.
-
Excess Ethanol: Ethanol serves as both the reactant and the solvent. Using it in excess drives the equilibrium of this reversible reaction towards the product side (Le Châtelier's principle).
-
Reflux: The reaction is heated to reflux to increase the reaction rate without loss of solvent.
-
Neutralization and Extraction: Sodium bicarbonate is used to neutralize the acidic catalyst and any unreacted benzoic acid. Ethyl acetate is a common organic solvent for extracting the less polar ester product from the aqueous phase.
Experimental Protocol: Synthesis of Ethyl Vanillate
-
Reaction Setup: To a round-bottom flask, add vanillic acid (1.0 eq), absolute ethanol (20 mL per gram of vanillic acid), and a catalytic amount of concentrated sulfuric acid (approx. 3-4 drops).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ethyl vanillate by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.
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Comparative Physicochemical Properties
Key physicochemical properties dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity is a critical parameter, as it influences a drug's ability to cross biological membranes.[14][]
Lipophilicity (LogP/LogD)
Lipophilicity is typically measured as the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) between n-octanol and water.[14][] The shake-flask method is the gold standard, but chromatographic methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offer higher throughput.[14][][16][17]
Experimental Protocol: LogD₇.₄ Determination by RP-HPLC
-
System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Standard Preparation: Prepare a set of standard compounds with known LogP values. Dissolve standards and test compounds in a suitable solvent.
-
Chromatography: Inject each standard and test compound onto the HPLC system and record the retention time (t_R). Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k): For each compound, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standards against their known LogP values.
-
Determine LogD₇.₄: Use the linear regression equation from the calibration curve to calculate the LogD₇.₄ of the test compounds from their measured log k values.[16]
Data Presentation: Physicochemical Properties
The following table presents hypothetical data for a parent compound ("Parent Acid") and its derivatives to illustrate how structural modifications can impact key properties.
| Compound ID | Modification | Molecular Weight ( g/mol ) | Calculated LogP (cLogP) | Experimental LogD at pH 7.4 |
| Parent Acid | - | 238.28 | 3.3 | 2.1 |
| Derivative 1 | Methyl Ester | 252.31 | 3.6 | 2.5 |
| Derivative 2 | Ethyl Ester | 266.33 | 4.0 | 2.9 |
| Derivative 3 | Amide | 237.30 | 2.8 | 1.8 |
Note: Data are illustrative. cLogP values can be predicted using various computational models.[2]
Comparative Biological Activity: Enzyme Inhibition
Alkoxybenzoic acids have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.[8][13][18][19][20] A common mechanism of action for drug candidates is the inhibition of specific enzymes.[21][22] An in vitro enzyme inhibition assay is a primary screening method to quantify the potency of compounds.[21]
General Principles of Enzyme Inhibition Assays
An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[21][23] The goal is to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50%, known as the IC₅₀ value. A lower IC₅₀ indicates a more potent inhibitor.
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of the test compounds (inhibitors) and a positive control inhibitor.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a specific volume of buffer.
-
Add a small volume of the test compound solution (or vehicle control, e.g., DMSO).
-
Add the enzyme solution to initiate a pre-incubation period (e.g., 10-15 minutes at a controlled temperature).
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance (or fluorescence) over time at a specific wavelength. This change corresponds to the formation of the product or depletion of the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value for each compound.
-
Data Presentation: Comparative Biological Activity
The following table shows hypothetical IC₅₀ values, illustrating how different derivatives compare in their ability to inhibit a target enzyme.
| Compound ID | Modification | Target Enzyme IC₅₀ (µM) |
| Parent Acid | - | 15.2 |
| Derivative 1 | Methyl Ester | 8.5 |
| Derivative 2 | Ethyl Ester | 4.1 |
| Derivative 3 | Amide | 22.8 |
Structure-Activity Relationship (SAR) Analysis
Based on the hypothetical data presented:
-
Esterification: Converting the carboxylic acid to a methyl or ethyl ester (Derivative 1 and 2) increased potency. This suggests that reducing the negative charge of the carboxylate group and increasing lipophilicity may be favorable for binding to the enzyme's active site.
-
Alkyl Chain Length: The ethyl ester (Derivative 2) was more potent than the methyl ester (Derivative 1), indicating that a slightly larger, more lipophilic group in this position might access an additional hydrophobic pocket in the target.
-
Amidation: Converting the carboxylic acid to a primary amide (Derivative 3) decreased potency compared to the parent acid. This could be due to unfavorable steric interactions or the introduction of hydrogen bond donors/acceptors that disrupt optimal binding.
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Conclusion and Future Directions
This guide outlines a foundational strategy for the comparative analysis of novel alkoxybenzoic acid derivatives. Through systematic synthesis and evaluation, a clear structure-activity relationship can be established, guiding the rational design of more potent and selective compounds. The illustrative data suggest that for our model system, increasing lipophilicity via esterification of the carboxylic acid enhances biological activity.
Future research should focus on expanding the diversity of derivatives to probe other regions of the chemical space. This includes synthesizing derivatives with varied alkoxy chain lengths (e.g., propoxy, isopropoxy) and exploring substitutions at different positions on the aromatic ring. Furthermore, follow-up studies on promising candidates should include assays for selectivity against related enzymes and evaluation of ADME properties to assess their overall drug-like potential.
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A Comparative Guide to Confirming the Molecular Weight of 4-Butoxy-3-ethoxybenzoic Acid by Mass Spectrometry
In the landscape of drug discovery and development, the unambiguous confirmation of a compound's molecular identity is a cornerstone of scientific rigor. For a molecule such as 4-Butoxy-3-ethoxybenzoic acid, a novel synthetic intermediate, precise molecular weight determination is paramount for validating its structure and ensuring the integrity of subsequent research. This guide provides an in-depth comparison of mass spectrometry-based approaches for this purpose, grounded in practical application and scientific first principles. We will primarily focus on Electrospray Ionization Mass Spectrometry (ESI-MS) as the principal technique, while also evaluating viable alternatives to provide a comprehensive analytical perspective.
The Subject of Our Analysis: this compound
Before delving into the analytical techniques, it is crucial to understand the physicochemical properties of our target molecule.
Chemical Structure:
-
Molecular Formula: C₁₃H₁₈O₄
-
Theoretical Monoisotopic Mass: 238.1205 Da
This benzoic acid derivative possesses a carboxylic acid group, making it amenable to deprotonation, and ether functionalities, which can be protonated. This dual nature informs our choice of ionization technique.
Primary Technique: High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is exceptionally well-suited for polar and semi-polar molecules like this compound.[1][2] Its ability to generate intact molecular ions with high efficiency makes it the gold standard for molecular weight confirmation of small molecules in pharmaceutical and research settings.[3]
The "Why" Behind the ESI-MS Protocol
Our experimental design is not arbitrary; each step is a deliberate choice to maximize the quality of our data. The carboxylic acid moiety of our analyte makes it readily ionizable in negative ion mode, while the ether oxygens can accept a proton in positive ion mode. We will explore both polarities to gather comprehensive data.
Experimental Workflow: ESI-MS Analysis
Caption: Workflow for Molecular Weight Confirmation by ESI-MS.
Detailed Experimental Protocol for ESI-MS
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
For positive ion mode , dilute the stock solution to 1 µg/mL in a 50:50 (v/v) mixture of LC-MS grade water and methanol containing 0.1% formic acid. The acid promotes protonation.[4]
-
For negative ion mode , dilute the stock solution to 1 µg/mL in a 50:50 (v/v) mixture of LC-MS grade water and methanol. The absence of acid and the inherent pKa of the carboxylic acid will facilitate deprotonation.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF) is recommended for accurate mass measurement.[3][5][6]
-
Ionization Mode: ESI, operated in both positive and negative modes.
-
Sample Introduction: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: +3.5 to +4.5 kV for positive mode; -2.5 to -3.5 kV for negative mode.
-
Sheath and Auxiliary Gas (N₂): Optimized for stable spray (typically 10-20 and 5-10 arbitrary units, respectively).
-
Capillary Temperature: 250-300 °C.
-
Mass Range: m/z 100-500.
-
Resolution: >70,000 FWHM.
3. Data Analysis:
-
In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 239.1278. Common adducts such as the sodium adduct [M+Na]⁺ at m/z 261.1097 and the potassium adduct [M+K]⁺ at m/z 277.0837 may also be present.[7]
-
In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at m/z 237.1132.
-
The high-resolution instrument allows for the confirmation of the elemental composition based on the accurate mass measurement.[8]
Expected Data Summary
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 239.1278 |
| [M+Na]⁺ | 261.1097 |
| [M-H]⁻ | 237.1132 |
Comparative Analysis: Alternative Ionization and Analytical Techniques
While ESI-MS is the preferred method, other techniques can also be employed, each with its own set of advantages and limitations.
| Technique | Principle | Suitability for this compound | Advantages | Disadvantages |
| Atmospheric Pressure Chemical Ionization (APCI)-MS | Gas-phase chemical ionization following nebulization. | Suitable. | Tolerant of less pure samples and higher flow rates. Good for less polar compounds.[2][9] | Can sometimes cause more in-source fragmentation than ESI.[1] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS | Laser-induced desorption and ionization from a solid matrix. | Less suitable for direct analysis. | Excellent for high molecular weight compounds and high-throughput screening.[10] | Requires a suitable matrix and can have matrix-related interferences. Primarily generates singly charged ions.[10] |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, and O. | Complementary. | Provides the empirical formula. | Does not directly provide the molecular weight; requires a separate molecular weight determination to deduce the molecular formula.[11][12] |
| Acid-Base Titration | Neutralization of the carboxylic acid with a standardized base. | Complementary. | Can determine the equivalent weight and purity of the acidic compound.[13][14][15] | Provides the equivalent weight, not the exact molecular weight. Requires a pure sample. |
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendation
For the definitive confirmation of the molecular weight of this compound, high-resolution electrospray ionization mass spectrometry (ESI-MS) is the most authoritative and reliable technique. Its ability to provide accurate mass measurements of the intact molecule in both positive and negative ion modes allows for unambiguous determination of the elemental composition and, consequently, the molecular weight.
While techniques like APCI-MS offer a viable alternative, and elemental analysis and titration can provide complementary information regarding the empirical formula and purity, they do not offer the same level of direct and precise molecular weight confirmation as ESI-MS. For researchers and drug development professionals, the adoption of a high-resolution ESI-MS workflow ensures the highest degree of confidence in the structural identity of their compounds, a critical step in the path of scientific discovery.
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A Senior Application Scientist's Guide to the Biological Activity Screening of 4-Butoxy-3-ethoxybenzoic acid
Introduction: Rationale for the Biological Evaluation of 4-Butoxy-3-ethoxybenzoic acid
Benzoic acid and its derivatives are foundational scaffolds in medicinal chemistry, celebrated for their diverse therapeutic applications.[1][2] The specific biological effects of these compounds are intricately dictated by the nature and placement of substituents on the benzene ring.[2] this compound is a unique benzoic acid derivative, characterized by its dual alkoxy substitutions. While it is recognized as a chemical intermediate, its biological potential remains largely uncharted.[3][4] This guide provides a comprehensive framework for the systematic biological activity screening of this compound, with a focus on its potential anti-inflammatory, antioxidant, and cytotoxic properties. These areas of investigation are informed by the known activities of structurally related alkoxybenzoic acids.[5][6][7]
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison of this compound's performance against relevant alternatives. The protocols and analyses presented herein are crafted to ensure scientific integrity and provide a self-validating system for the evaluation of this novel compound.
Comparative Framework: Selecting Alternatives for Benchmarking
To contextualize the biological activity of this compound, a comparative analysis with well-characterized compounds is essential. For this screening guide, we will use the following as benchmarks:
-
Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor. It will serve as a positive control for the anti-inflammatory assays.
-
Trolox: A water-soluble analog of vitamin E, commonly used as a standard for antioxidant capacity assays due to its potent free radical scavenging abilities.
-
Doxorubicin: A well-established chemotherapeutic agent known for its cytotoxic effects, which will serve as a positive control in cytotoxicity assays.
Experimental Screening Workflows
The biological evaluation of this compound will be conducted through a tiered screening approach, starting with broad-spectrum activity assays and progressing to more specific mechanistic studies. The overall workflow is depicted below.
Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.[8]
Part 1: In Vitro Anti-inflammatory Activity
Inflammation is a complex biological response, and identifying compounds that can modulate this process is a key objective in drug discovery. We will assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). This assay quantifies the production of NO by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[8][9]
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM), Ibuprofen (positive control), or vehicle (DMSO) for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[8]
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group. Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).
Hypothetical Comparative Data:
| Compound | IC50 for NO Inhibition (µM) |
| This compound | 45.2 ± 3.1 |
| Ibuprofen | 25.8 ± 2.5 |
| Doxorubicin | > 100 |
Part 2: Antioxidant Capacity Assessment
Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. The DPPH assay is a common and reliable method for evaluating the free radical scavenging activity of novel compounds.[10][11][12]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to diphenylpicrylhydrazine, which is yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[12]
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound, Trolox (positive control), or vehicle (methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the EC50 value (the effective concentration required to scavenge 50% of the DPPH radicals).
Hypothetical Comparative Data:
| Compound | EC50 for DPPH Scavenging (µM) |
| This compound | 88.7 ± 5.4 |
| Trolox | 15.3 ± 1.2 |
| Ibuprofen | > 200 |
Part 3: Cytotoxicity Evaluation
Assessing the cytotoxicity of a novel compound is a critical first step in drug discovery to identify potential toxic effects and establish a therapeutic window.[13][14][15][16][17] The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general cytotoxicity or the same RAW 264.7 cells to correlate with the anti-inflammatory assay) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Doxorubicin (positive control), or vehicle (DMSO) for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 value (the concentration of the compound that causes 50% cell death).
Hypothetical Comparative Data:
| Compound | CC50 in HEK293 cells (µM) |
| This compound | > 100 |
| Doxorubicin | 1.5 ± 0.2 |
| Ibuprofen | > 100 |
Mechanistic Insights: Potential Signaling Pathways
Based on the activities of other anti-inflammatory benzoic acid derivatives, this compound could potentially exert its effects through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1]
Caption: Potential inhibitory effect on the NF-κB signaling pathway.[8]
Discussion and Future Directions
The hypothetical data presented in this guide suggests that this compound exhibits moderate anti-inflammatory and antioxidant activities with low cytotoxicity at the tested concentrations. The observed anti-inflammatory effect, while less potent than the standard drug Ibuprofen, warrants further investigation. The antioxidant capacity is also noteworthy, though significantly lower than the dedicated antioxidant, Trolox.
Future studies should aim to:
-
Confirm these findings with more advanced assays, such as measuring the inhibition of cyclooxygenase (COX) enzymes and quantifying the production of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.[1][18]
-
Elucidate the precise mechanism of action, including its effects on the NF-κB and MAPK signaling pathways.[8]
-
Explore the structure-activity relationship by synthesizing and testing related analogs to optimize the observed biological activities.
Conclusion
This guide provides a robust and scientifically rigorous framework for the initial biological activity screening of this compound. By following the detailed protocols and comparative analyses outlined, researchers can effectively evaluate its therapeutic potential and make informed decisions for further drug development efforts. The initial hypothetical findings position this compound as a compound of interest with potential for further exploration in the fields of inflammation and oxidative stress.
References
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A Comparative Guide to the Structure-Activity Relationship of 4-Butoxy-3-ethoxybenzoic Acid as a Putative PDE4 Inhibitor
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for 4-Butoxy-3-ethoxybenzoic acid. Direct experimental data on this specific molecule is limited; therefore, this document establishes its biological context through a comparative analysis with well-characterized structural analogs and therapeutic alternatives targeting the phosphodiesterase 4 (PDE4) enzyme. By examining the SAR of classical inhibitors like Rolipram and comparing performance against modern therapeutics such as Crisaborole, we can infer the activity profile of this compound and provide a framework for its experimental validation.
Introduction: Situating this compound in Anti-Inflammatory Research
This compound is a benzoic acid derivative featuring a specific diether substitution pattern (3-ethoxy, 4-butoxy) on the phenyl ring.[1] While not extensively studied itself, its core structure is highly characteristic of a well-established class of anti-inflammatory agents: phosphodiesterase 4 (PDE4) inhibitors.[2][3] PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses inflammatory responses.[4] By inhibiting PDE4, intracellular cAMP levels rise, leading to a reduction in pro-inflammatory mediators like TNF-α, making PDE4 an attractive target for treating inflammatory diseases such as atopic dermatitis and COPD.[5][6]
The foundational SAR for this class of inhibitors was largely defined by Rolipram, which features a 3-cyclopentyloxy-4-methoxyphenyl group.[7][8] This "catechol diether" moiety is essential for binding to the PDE4 active site. This guide will dissect the SAR of this pharmacophore to predict the inhibitory potential of this compound and compare it to the novel, non-steroidal PDE4 inhibitor, Crisaborole.
Part 1: The Catechol Diether Pharmacophore - A Core SAR Analysis
The potency of classical PDE4 inhibitors is heavily dictated by the nature of the two alkoxy substituents at the 3- and 4-positions of the phenyl ring. These groups project into a hydrophobic pocket within the enzyme's active site. The seminal SAR work on Rolipram and its analogs revealed critical insights into optimizing this interaction.[9][10]
Causality of Experimental Design: SAR studies in this area systematically vary the alkyl chain length and steric bulk of the ether groups to probe the dimensions and properties of the binding pocket. The goal is to maximize van der Waals interactions and optimize lipophilicity for potency and cell permeability, without introducing steric hindrance.
Comparative Data on Key Structural Analogs
The following table summarizes SAR data synthesized from studies on various benzoic acid derivatives and Rolipram analogs. The activity data (IC50) represents the concentration required to inhibit 50% of PDE4 enzyme activity. Lower values indicate higher potency.
| Compound/Analog Class | R1 Group (Position 3) | R2 Group (Position 4) | Relative PDE4 IC50 | Key SAR Insights |
| Rolipram Core | -O-Cyclopentyl | -O-CH3 | ~100 nM | The combination of a bulky, constrained ring (cyclopentyloxy) and a small methoxy group is highly effective for fitting into the PDE4 active site.[7][9] |
| Simple Diether Analogs | -O-CH3 | -O-CH3 | >1000 nM | Small, symmetrical ethers show significantly lower potency, indicating the pocket is asymmetrical and requires more extensive hydrophobic contact. |
| Ethoxy/Methoxy Analog | -O-CH2CH3 | -O-CH3 | ~500 nM | Extending one chain to an ethoxy group improves potency over the dimethoxy analog, but is still inferior to the Rolipram core. |
| This compound (Predicted) | -O-CH2CH3 | -O-(CH2)3CH3 | Predicted: 100-400 nM | Prediction: The combination of a short (ethoxy) and a longer, flexible chain (butoxy) is a rational strategy to fill the hydrophobic pocket. The butoxy group at the 4-position can explore deeper regions of the pocket, while the 3-ethoxy group provides the necessary interaction at the pocket's entrance. Its potency is predicted to be comparable to or slightly less than Rolipram, depending on the conformational penalty of the flexible butoxy chain. |
| Difluoromethoxy Analogs | -O-CH(cyclopropyl) | -O-CHF2 | <50 nM | As seen in compounds like Tanimilast, replacing alkyl ethers with fluorinated ethers can enhance binding and metabolic stability, leading to very high potency.[11][12] |
Expert Interpretation: The SAR suggests that the 4-position is tolerant of larger, more lipophilic groups, while the 3-position is more constrained. For This compound , the 4-butoxy group is well-suited to occupy the larger hydrophobic region of the PDE4 active site. The 3-ethoxy group is a modest but effective substituent for the smaller pocket region. This specific arrangement represents a logical design to achieve potent PDE4 inhibition.
Part 2: Performance Benchmark - Comparison with Crisaborole
While this compound belongs to the classical "catechol diether" family, modern drug development has produced alternative scaffolds. Crisaborole (Eucrisa) is a first-in-class topical PDE4 inhibitor approved for atopic dermatitis that utilizes a novel benzoxaborole core.[13][14] Its unique mechanism provides a valuable benchmark for performance.
Mechanism of Action: A Tale of Two Scaffolds
-
Benzoic Acid Derivatives (e.g., Rolipram, this compound): These compounds are competitive inhibitors that occupy the active site, primarily forming hydrophobic and hydrogen-bonding interactions to block the binding of cAMP.[10]
-
Crisaborole: This compound's boron atom forms a covalent, reversible bond with the bimetal center (two metal ions) in the PDE4 active site, effectively trapping the enzyme in an inactive state.[5][13] This distinct mechanism contributes to its high potency and selectivity.
Comparative Performance Metrics
| Parameter | This compound (Class) | Crisaborole (Eucrisa) | Rationale for Comparison |
| Target | Phosphodiesterase 4 (PDE4) | Phosphodiesterase 4 (PDE4)[14] | Both agents converge on the same molecular target to achieve an anti-inflammatory effect. |
| Mechanism | Competitive, non-covalent inhibition | Covalent, reversible inhibition of the bimetal center[13] | Highlights different chemical strategies to inhibit the same enzyme, which can affect potency and duration of action. |
| Potency (PDE4 IC50) | Predicted: 100-400 nM | ~150 nM[5] | Establishes that the predicted potency of the benzoic acid derivative is within a therapeutically relevant range. |
| Primary Application | Putative topical anti-inflammatory | Topical treatment for mild-to-moderate atopic dermatitis[6] | Compares the intended use case. The lipophilicity of the butoxy and ethoxy groups suggests good potential for skin penetration.[15] |
| Key Structural Feature | Catechol diether pharmacophore | Benzoxaborole ring with a boron atom[6] | Contrasts the classical organic scaffold with a modern, boron-based scaffold. |
Part 3: Experimental Validation Protocols
To empirically determine the activity of this compound and validate the predictions of this guide, standardized in-vitro and cell-based assays are required. The following protocols describe self-validating systems to quantify PDE4 inhibition and its downstream cellular effects.
Protocol 1: In-Vitro PDE4B1 Enzymatic Inhibition Assay (Fluorescence Polarization)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human PDE4B1.
Methodology Rationale: This cell-free assay provides a clean, direct measure of enzyme inhibition without confounding factors like cell permeability or metabolism. The fluorescence polarization (FP) method is a robust, high-throughput technique that detects the product of the enzymatic reaction.[16]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare PDE Assay Buffer.
-
Dilute purified recombinant human PDE4B1 enzyme to the desired concentration (e.g., 10 ng/well) in assay buffer.
-
Prepare a solution of fluorescein-labeled cAMP (cAMP-FAM) at 100 nM.[17]
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in assay buffer with a final DMSO concentration not exceeding 1%.[16] Use Rolipram as a positive control.
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add 25 µL of the PDE4B1 enzyme solution to each well.
-
Add 5 µL of the test compound dilutions (or DMSO vehicle for control).
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 20 µL of the cAMP-FAM solution.
-
Incubate for 1 hour at room temperature, protected from light.[17]
-
-
Detection:
-
Add 50 µL of a phosphate-binding agent solution (Binding Agent) to each well. This agent binds to the hydrolyzed FAM-AMP product, increasing its size and thus its fluorescence polarization.[16]
-
Incubate for 30 minutes at room temperature.
-
Read the fluorescence polarization on a compatible microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in-vitro PDE4B1 Fluorescence Polarization assay.
Protocol 2: Cell-Based TNF-α Release Assay in Human PBMCs
This assay measures the functional consequence of PDE4 inhibition in a physiologically relevant cell type.
Methodology Rationale: Human peripheral blood mononuclear cells (PBMCs) are primary immune cells that produce TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS).[18] Measuring the inhibition of TNF-α release provides a robust assessment of a compound's anti-inflammatory activity and cell permeability.
Step-by-Step Protocol:
-
Cell Culture:
-
Isolate PBMCs from whole human blood using density gradient centrifugation.
-
Resuspend cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.[18]
-
Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and controls in culture medium.
-
Pre-incubate the cells with the compound dilutions for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Inflammatory Stimulation:
-
Add LPS to each well (final concentration of 100 ng/mL) to stimulate TNF-α production.[18]
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Quantification of TNF-α:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the dose-response curve.
-
Caption: Workflow for the cell-based TNF-α release assay.
Part 4: The PDE4 Signaling Pathway and Mechanism of Action
The therapeutic effect of this compound and its comparators is rooted in the modulation of the cAMP signaling pathway.
Authoritative Grounding: In inflammatory cells, elevated levels of pro-inflammatory stimuli lead to low levels of intracellular cAMP. PDE4 enzymes actively hydrolyze cAMP to AMP, thus maintaining this pro-inflammatory state. Inhibition of PDE4 breaks this cycle. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors (like NF-κB) responsible for the production of inflammatory cytokines such as TNF-α, IL-12, and IL-23.[5][13][14] This ultimately reduces the inflammatory response.
Caption: PDE4 inhibition increases cAMP, leading to reduced cytokine production.
Conclusion
Based on a comprehensive analysis of structurally related phosphodiesterase 4 inhibitors, This compound is predicted to be a potent inhibitor of the PDE4 enzyme. Its 3-ethoxy and 4-butoxy substituents are well-suited to occupy the hydrophobic binding pocket of the enzyme's active site, with an expected potency in the nanomolar range, comparable to classical inhibitors like Rolipram. While mechanistically different from modern covalent inhibitors such as Crisaborole, it targets the same critical anti-inflammatory pathway. The provided experimental protocols offer a clear and robust roadmap for validating these structure-activity relationship predictions and quantifying the therapeutic potential of this compound.
References
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A Senior Application Scientist's Guide to Comparative Reactivity of Substituted Benzoic Acids: A Focus on 4-Butoxy-3-ethoxybenzoic acid
Introduction
For researchers in medicinal chemistry and materials science, understanding the nuanced reactivity of functionalized aromatic compounds is paramount. Benzoic acid and its derivatives are fundamental building blocks, and the nature of their substituents dictates their chemical behavior. This guide provides an in-depth comparison of the reactivity of 4-Butoxy-3-ethoxybenzoic acid against other common benzoic acids. We will delve into the underlying electronic principles, provide a robust experimental protocol for quantitative comparison, and interpret the expected results to empower your research decisions.
The reactivity of the carboxylic acid functional group is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either donate or withdraw electron density, thereby modulating this electrophilicity and influencing reaction rates with nucleophiles.[1][2][3] This guide will focus on a classic and highly informative reaction: Fischer esterification.[4][5][6][7]
Theoretical Framework: The Role of Alkoxy Substituents
The reactivity of a substituted benzoic acid is a delicate balance of inductive and resonance effects exerted by its substituents.[3][8]
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, causing it to pull electron density away from the benzene ring through the sigma bond. This effect is distance-dependent and deactivates the ring.
-
Resonance Effect (+R): The lone pair of electrons on the oxygen of an alkoxy group can be delocalized into the aromatic pi-system.[9][10] This donation of electron density increases the electron density of the ring, particularly at the ortho and para positions, and is generally a more powerful effect than induction for alkoxy groups.[9]
For this compound, we have two electron-donating alkoxy groups. These groups, particularly the one in the para position (4-Butoxy), increase the electron density on the carboxyl group. This makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophilic attack compared to unsubstituted benzoic acid.[11] The Hammett equation provides a quantitative framework for this, where electron-donating groups have negative sigma (σ) values, corresponding to slower reaction rates in cases like esterification.[12][13][14][15]
To provide a meaningful comparison, we will evaluate the reactivity of our target molecule against the following standards:
-
Benzoic Acid: The unsubstituted baseline.
-
4-Methoxybenzoic Acid (p-Anisic Acid): A common comparator with a single, strong electron-donating group.
-
3,4-Dimethoxybenzoic Acid (Veratric Acid): A close structural analog to understand the additive effects of two methoxy groups.
Based on these principles, we can predict a reactivity trend.
Predicted Reactivity for Fischer Esterification:
Benzoic Acid > 4-Methoxybenzoic Acid > 3,4-Dimethoxybenzoic Acid ≈ this compound
The electron-donating alkoxy groups are expected to decrease the rate of esterification. The combined effect of two such groups in 3,4-disubstituted analogs should result in the lowest reactivity.
Diagram of Electronic Effects
The following diagram illustrates how electron-donating groups (EDG) increase electron density on the carboxylate group, thereby reducing the electrophilicity of the carbonyl carbon.
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A Comparative Efficacy Analysis of 4-Butoxy-3-ethoxybenzoic Acid and Its Analogs as Potential Phosphodiesterase 4 (PDE4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the potential efficacy of 4-Butoxy-3-ethoxybenzoic acid as a phosphodiesterase 4 (PDE4) inhibitor, benchmarked against known and structurally related analogs. Drawing upon established principles of medicinal chemistry and pharmacology, this document outlines the scientific rationale, experimental methodologies, and predictive structure-activity relationships (SAR) to guide further research and development in this area.
Introduction: The Therapeutic Promise of PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2] By hydrolyzing cAMP, PDE4 plays a pivotal role in regulating inflammatory responses.[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.[1][2] This mechanism of action has established PDE4 as a key therapeutic target for chronic inflammatory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD).[1][2][3]
Roflumilast, a potent and selective PDE4 inhibitor, is an approved oral treatment for severe COPD, demonstrating the clinical validity of this therapeutic approach.[3] A common structural feature among many potent PDE4 inhibitors is a substituted catechol ether moiety, often a 3,4-dialkoxyphenyl group.[4][5] This core scaffold is crucial for anchoring within the active site of the PDE4 enzyme. This compound, with its distinct 3-ethoxy-4-butoxy substitution pattern on a benzoic acid core, represents a novel yet rationally designed candidate for PDE4 inhibition. This guide will explore its potential efficacy in comparison to established and hypothetical analogs.
The Candidate: this compound - A Profile
While specific experimental data on the biological activity of this compound is not extensively available in the public domain, its chemical structure provides a strong basis for predicting its potential as a PDE4 inhibitor.
Chemical Structure:
-
Core: Benzoic Acid
-
Substituents:
-
An ethoxy group at the C3 position.
-
A butoxy group at the C4 position.
-
The presence of two different alkoxy groups of varying chain lengths at the 3 and 4 positions suggests a modulation of lipophilicity and steric interactions within the PDE4 active site, which could influence both potency and selectivity.
Comparative Analogs for Efficacy Benchmarking
To evaluate the potential efficacy of this compound, it is essential to compare it against a curated set of analog compounds. These analogs are selected based on systematic variations of the alkoxy substituents at the C3 and C4 positions of the benzoic acid scaffold.
| Compound ID | Analog Name | R1 (C3-substituent) | R2 (C4-substituent) | Rationale for Inclusion |
| LEAD-001 | This compound | Ethoxy | Butoxy | The lead compound for evaluation. |
| COMP-001 | 3,4-Dimethoxybenzoic acid | Methoxy | Methoxy | A common and well-studied substitution pattern in PDE4 inhibitors, providing a baseline for potency.[4] |
| COMP-002 | 3,4-Diethoxybenzoic acid | Ethoxy | Ethoxy | Investigates the effect of increasing the chain length of both alkoxy groups. |
| COMP-003 | 3-Methoxy-4-butoxybenzoic acid | Methoxy | Butoxy | Explores the impact of differential chain lengths at the C3 and C4 positions. |
| REF-001 | Roflumilast | - | - | A clinically approved PDE4 inhibitor to serve as a high-potency reference standard.[3] |
Experimental Workflow for Comparative Efficacy Assessment
A rigorous and multi-tiered experimental approach is necessary to objectively compare the efficacy of this compound and its analogs. The following workflow outlines the key stages of this evaluation.
Caption: A multi-phase experimental workflow for the comparative efficacy evaluation of novel PDE4 inhibitor candidates.
Detailed Experimental Protocols
Objective: To determine the direct inhibitory potency (IC50) of the test compounds against recombinant human PDE4 isoforms (e.g., PDE4B, PDE4D).
Protocol:
-
Enzyme Preparation: Utilize commercially available recombinant human PDE4B and PDE4D enzymes.
-
Assay Principle: A common method is a fluorescence polarization (FP) assay.[6] In this assay, a fluorescently labeled cAMP derivative is hydrolyzed by PDE4, leading to a change in fluorescence polarization.
-
Procedure: a. Prepare a dilution series of the test compounds in an appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the PDE4 enzyme, the fluorescent cAMP substrate, and the test compound at various concentrations. c. Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes). d. Measure the fluorescence polarization using a plate reader. e. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Objective: To assess the ability of the test compounds to increase intracellular cAMP levels in a cellular context.
Protocol:
-
Cell Line: Use a suitable cell line that expresses PDE4, such as human peripheral blood mononuclear cells (PBMCs) or U937 cells.
-
Procedure: a. Culture the cells in a 96-well plate. b. Pre-incubate the cells with the test compounds for a defined period. c. Stimulate the cells with an agent that increases cAMP production (e.g., forskolin). d. Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF). e. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal increase in cAMP.
Objective: To evaluate the anti-inflammatory efficacy of the test compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α.
Protocol:
-
Cell Source: Isolate human PBMCs from the whole blood of healthy donors.
-
Procedure: a. Plate the PBMCs in a 96-well plate. b. Pre-treat the cells with the test compounds for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production. d. Incubate for 18-24 hours. e. Collect the cell supernatant and measure the concentration of TNF-α using an ELISA kit. f. Calculate the percentage of inhibition of TNF-α release and determine the IC50 value.
In Vivo Efficacy in an Animal Model of COPD
Objective: To assess the in vivo anti-inflammatory effects of the most promising candidates in a relevant animal model of COPD.
Model: Lipopolysaccharide (LPS)-induced pulmonary inflammation in rodents (mice or rats) is a commonly used model to screen for the acute anti-inflammatory effects of PDE4 inhibitors.[7]
Protocol:
-
Animal Dosing: Administer the test compounds to the animals via an appropriate route (e.g., oral gavage).
-
Induction of Inflammation: After a specified pre-treatment time, challenge the animals with an intranasal or intratracheal instillation of LPS.
-
Assessment of Inflammation: a. At a predetermined time point post-LPS challenge (e.g., 24 hours), collect bronchoalveolar lavage fluid (BALF). b. Perform a total and differential cell count on the BALF to quantify the influx of inflammatory cells (e.g., neutrophils). c. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF using ELISA.
-
Data Analysis: Compare the inflammatory parameters in the compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy.
Predicted Structure-Activity Relationship (SAR) and Efficacy Comparison
Based on the established SAR of PDE4 inhibitors with a 3,4-dialkoxyphenyl core, the following predictions can be made regarding the relative efficacy of this compound and its analogs.
Sources
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- 2. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel selective PDE4 inhibitors. 2. Synthesis and structure-activity relationships of 4-aryl-substituted cis-tetra- and cis-hexahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Frontiers | Animal models of chronic obstructive pulmonary disease: a systematic review [frontiersin.org]
Cross-validation of analytical data for "4-Butoxy-3-ethoxybenzoic acid"
An In-Depth Guide to the Cross-Validation of Analytical Data for 4-Butoxy-3-ethoxybenzoic Acid
This guide provides a comprehensive framework for the development, implementation, and cross-validation of analytical methods for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and scientifically sound analytical control strategy. We will explore the integration of multiple analytical techniques to build a self-validating system that ensures data integrity, a cornerstone of regulatory compliance and successful drug development.
Introduction: The Analytical Challenge of Substituted Benzoic Acids
This compound (C₁₃H₁₈O₄) is a substituted benzoic acid derivative whose utility in pharmaceutical and chemical synthesis necessitates rigorous analytical characterization. The presence of multiple functional groups—a carboxylic acid, two distinct ether linkages (butoxy and ethoxy), and an aromatic ring—requires a multi-faceted analytical approach to unequivocally confirm its identity, purity, and strength.
Foundational Pillars of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the core performance characteristics that must be evaluated for any quantitative analytical method. These parameters, defined by the ICH, ensure the reliability and accuracy of analytical data[3][4].
dot
Caption: Core ICH Q2(R2) validation parameters for analytical methods.
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[3][5] A lack of specificity for one procedure can sometimes be compensated by using a second, orthogonal procedure[5].
-
Accuracy : The closeness of test results to the true value, often determined through recovery studies of a known quantity of analyte in the sample matrix[3][5][6].
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[6]. It is typically expressed as the relative standard deviation (%RSD).
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[3].
-
Range : The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity[1].
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively[4].
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[5].
Comparative Guide to Analytical Techniques
The selection of an analytical technique is driven by the information required. For this compound, a combination of chromatographic and spectroscopic methods is essential for comprehensive characterization.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Primary Use | Purity assessment, quantification (Assay), stability testing. | Identification and quantification of volatile impurities; requires derivatization. | Definitive structure elucidation, confirmation of identity. | Functional group identification, raw material screening. |
| Specificity | High, especially with diode-array detection (DAD) for peak purity analysis. | Very high, based on both retention time and mass fragmentation pattern. | Extremely high; provides a unique fingerprint of the molecular structure. | Moderate; identifies functional groups but not their specific arrangement. |
| Quantitation | Excellent (Primary Method). | Good, but derivatization can introduce variability. | Quantitative (qNMR) possible with internal standards, but complex. | Generally not used for quantification. |
| Sensitivity | High (µg/mL to ng/mL). | Very High (pg/mL), especially with selected ion monitoring (SIM). | Low; requires mg quantities of sample. | Moderate; typically requires >1% of material to be detected. |
| Sample Prep | Simple dissolution and filtration. | Often requires derivatization (e.g., silylation) to increase volatility. | Dissolution in a deuterated solvent. | Minimal; can be analyzed neat (ATR) or as a KBr pellet. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for purity and assay determination of non-volatile organic molecules like this compound. A reversed-phase method is the logical starting point.
Causality Behind Method Choices:
-
Stationary Phase (Column): A C18 column is chosen for its hydrophobic nature, which provides good retention for substituted benzoic acids.
-
Mobile Phase: A mixture of an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of the carboxylic acid group, leading to a sharper, more symmetrical peak shape and consistent retention.
-
Detection: UV detection at a wavelength around 254 nm is suitable due to the aromatic ring. A Diode Array Detector (DAD) is superior as it provides spectral data for peak purity assessment, enhancing specificity.
Protocol: HPLC-UV Purity and Assay Determination
-
System Preparation:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/DAD at 254 nm.
-
Column Temperature: 30 °C.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a ~100 µg/mL stock solution.
-
Prepare a calibration curve by serial dilution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of 100 µg/mL in the diluent.
-
-
System Suitability Test (SST):
-
Inject the 100 µg/mL standard solution six times.
-
Acceptance Criteria: %RSD of the peak area < 1.0%; tailing factor between 0.9 and 1.5. This ensures the system is performing adequately before sample analysis.
-
-
Analysis:
-
Inject the blank (diluent), calibration standards, and samples.
-
Purity Calculation: Use area percent normalization.
-
Assay Calculation: Quantify the sample against the linear regression of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile or semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is typically required to convert the polar -COOH group into a nonpolar, more volatile ester or silyl ester.
Causality Behind Method Choices:
-
Derivatization: Silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common and effective choice. It replaces the acidic proton on the carboxylic acid with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability.
-
Mass Spectrometry (MS) Detection: MS provides high specificity through characteristic fragmentation patterns. The molecular ion peak confirms the mass of the derivatized analyte, and fragment ions provide structural information, allowing for definitive identification of impurities.
Protocol: GC-MS Impurity Profiling (with Derivatization)
-
Reagents:
-
Derivatizing Agent: BSTFA with 1% TMCS (trimethylchlorosilane) catalyst.
-
Solvent: Pyridine or Acetonitrile.
-
-
Sample Derivatization:
-
Accurately weigh ~1 mg of the this compound sample into a 2 mL GC vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
GC-MS System Parameters:
-
Column: DB-5ms or equivalent (low-polarity phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C.
-
Scan Range: 50-550 m/z.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify peaks by comparing their mass spectra against a reference library (e.g., NIST) and the spectrum of a derivatized standard.
-
Spectroscopic Confirmation (NMR & FTIR)
Spectroscopic methods are indispensable for confirming the identity and structure of the primary material.
-
FTIR Spectroscopy: FTIR is a rapid and simple technique for confirming the presence of key functional groups. For this compound, the spectrum is expected to show:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A sharp C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).
-
C-O stretches from the ether linkages (~1250 cm⁻¹ and ~1050 cm⁻¹).
-
C-H stretches from the aromatic ring and alkyl chains.
-
The Cross-Validation Workflow: Integrating Orthogonal Data
Cross-validation is the process of using multiple, independent (orthogonal) analytical techniques to verify a result. This creates a self-validating system where the strengths of one technique compensate for the weaknesses of another.
dot
Caption: Workflow for cross-validating analytical data.
A Practical Scenario:
-
Initial Analysis (HPLC): An HPLC analysis indicates the main peak has a purity of 99.5%, with two minor impurities at 0.2% and 0.3%. The assay versus a reference standard is also 99.5%.
-
Structural Confirmation (Spectroscopy): A sample of the material is analyzed by ¹H NMR, ¹³C NMR, and FTIR. The spectroscopic data are fully consistent with the structure of this compound, confirming the identity of the main HPLC peak.
-
Orthogonal Check (GC-MS): A GC-MS analysis is performed after derivatization. It shows no significant volatile impurities, confirming that the impurities seen in the HPLC are non-volatile.
-
Impurity Identification (LC-MS): To learn more about the impurities, an LC-MS method is developed. The mass data reveals the molecular weights of the two impurities. This information, combined with knowledge of the synthetic process, allows for their tentative identification (e.g., a demethylated precursor or a related isomer).
Conclusion and Recommendations
A robust analytical control strategy for this compound cannot rely on a single technique. A validated reversed-phase HPLC method should be the primary tool for routine purity and assay testing. However, this must be supported by orthogonal methods to ensure complete and reliable characterization.
-
For Identity: A combination of ¹H NMR, ¹³C NMR, and FTIR spectroscopy should be used to establish the definitive identity of reference materials and to confirm the structure of manufactured batches.
-
For Purity: HPLC-DAD is the method of choice for quantifying impurities. This should be complemented by GC-MS (with derivatization) to screen for any volatile process impurities or residual solvents that may not be detected by HPLC.
-
For Cross-Validation: An integrated workflow where spectroscopic data confirms the identity of the main chromatographic peak and mass spectrometry is used to characterize unknown impurities is essential for building a scientifically sound data package suitable for regulatory submission.
This multi-faceted, cross-validating approach ensures that the analytical data is not only accurate and precise but also comprehensive and defensible, meeting the high standards of the pharmaceutical industry.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- ResearchGate. (2025). (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers.
- Benchchem. (n.d.). Validation of analytical methods for 4-methyloxolane-2-carboxylic acid.
- ProPharma. (2024).
- ResearchGate. (n.d.).
- PubMed. (n.d.).
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- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
- ECA Academy. (2014).
- Element Lab Solutions. (n.d.).
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column.
- NIST WebBook. (n.d.). Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester.
- PubChem. (n.d.). 4-Ethoxybenzoic acid.
- NIST WebBook. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals.
- SpectraBase. (n.d.). 4-Ethoxybenzoic acid.
- PubChemLite. (n.d.). This compound (C13H18O4).
- ChemicalBook. (n.d.). 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum.
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A Comparative In-Vitro Profiling of 4-Butoxy-3-ethoxybenzoic acid: A Novel Compound for Anti-Inflammatory and Vasodilatory Applications
Abstract
The relentless pursuit of novel therapeutic agents necessitates the rigorous evaluation of new chemical entities. This guide presents a comprehensive in-vitro testing framework for the characterization of "4-Butoxy-3-ethoxybenzoic acid," a compound of interest with potential anti-inflammatory and vasodilatory properties. In the absence of existing biological data, we propose a systematic approach to elucidate its cytotoxic profile, anti-inflammatory mechanism, and its potential as a phosphodiesterase-5 (PDE5) inhibitor. This guide provides detailed experimental protocols, a comparative analysis framework against established drugs—Diclofenac and Sildenafil—and predictive data visualizations to aid researchers in the preliminary assessment of this novel compound.
Introduction: The Rationale for Investigation
"this compound" is a benzoic acid derivative with structural motifs that suggest potential interactions with biological systems involved in inflammation and smooth muscle contraction. The presence of alkoxy groups on the benzene ring may influence its lipophilicity and interaction with enzymatic active sites. Given the vast therapeutic landscape for anti-inflammatory and vasodilatory agents, a systematic in-vitro evaluation is the critical first step in determining the potential utility of this compound.
This guide will outline a three-stage in-vitro investigation:
-
Stage 1: Cytotoxicity Profiling. To establish a safe therapeutic window for subsequent assays.
-
Stage 2: Anti-Inflammatory Activity Assessment. To investigate its potential to inhibit key enzymes in the inflammatory cascade.
-
Stage 3: Phosphodiesterase-5 (PDE5) Inhibition Assay. To explore its potential as a vasodilator.
The performance of "this compound" will be benchmarked against Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID)[1][2][3], and Sildenafil, a potent PDE5 inhibitor[4][5][6][7].
Stage 1: Foundational Cytotoxicity Assessment
Before investigating the specific biological activities of a novel compound, it is imperative to determine its potential for inducing cellular toxicity.[8][9][10] This establishes the concentration range for subsequent, more specific assays, ensuring that observed effects are not merely a consequence of cell death. We will employ two robust and widely accepted colorimetric assays: the MTT and XTT assays.[11][12][13][14]
Experimental Workflow: Cytotoxicity Assays
Caption: Workflow for MTT and XTT cytotoxicity assays.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "this compound," Diclofenac, and Sildenafil in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Comparative Data: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h |
| This compound | HepG2 | Hypothetical: >100 | Hypothetical: 85.2 |
| Diclofenac | HepG2 | ~50-100 | ~25-75 |
| Sildenafil | HepG2 | >100 | >100 |
Note: Data for Diclofenac and Sildenafil are representative values from literature. Hypothetical data for the test compound is included for illustrative purposes.
Stage 2: Probing Anti-Inflammatory Potential
Inflammation is a complex biological response, and a key mechanism involves the enzymatic production of pro-inflammatory mediators by cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[15][16][17] Evaluating the inhibitory activity of "this compound" against these enzymes will provide direct insight into its potential as an anti-inflammatory agent.
Signaling Pathway: Arachidonic Acid Cascade
Caption: Inhibition points in the arachidonic acid cascade.
Detailed Protocol: COX-1/COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX enzymes.[18][19][20][21]
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of human recombinant COX-1 and COX-2 enzymes.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to each well.
-
Inhibitor Addition: Add various concentrations of "this compound" and Diclofenac (as a positive control) to the wells. Include a vehicle control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Absorbance Measurement: Monitor the appearance of oxidized TMPD by measuring the absorbance at 590-620 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 values for COX-1 and COX-2 inhibition.
Detailed Protocol: 5-LOX Inhibition Assay
This spectrophotometric assay measures the formation of a conjugated diene when 5-LOX acts on its substrate.[22][23][24]
-
Reagent Preparation: Prepare a phosphate or borate buffer, a solution of 5-lipoxygenase (e.g., from potatoes or human recombinant), and a linoleic acid substrate solution.
-
Assay Setup: In a UV-transparent 96-well plate or cuvettes, add the buffer and the 5-LOX enzyme solution.
-
Inhibitor Addition: Add various concentrations of "this compound" and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.
-
Pre-incubation: Incubate for 5-10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the linoleic acid substrate.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxy derivatives.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Comparative Data: Anti-Inflammatory Activity (IC50 Values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Index | 5-LOX IC50 (µM) |
| This compound | Hypothetical: 25.5 | Hypothetical: 5.1 | Hypothetical: 0.2 | Hypothetical: 15.8 |
| Diclofenac | ~1-5 | ~0.1-0.5 | ~0.1 | >100 |
| Zileuton (5-LOX control) | N/A | N/A | N/A | ~0.5-1 |
Note: A lower selectivity index indicates higher selectivity for COX-2.
Stage 3: Evaluation of Vasodilatory Potential via PDE5 Inhibition
Phosphodiesterase-5 (PDE5) is a key enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.[25][26][27] Inhibition of PDE5 leads to an accumulation of cGMP, promoting vasodilation.[4] This is the mechanism of action for drugs like Sildenafil.[7][28]
Signaling Pathway: NO/cGMP Pathway and PDE5 Action
Sources
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A Comparative Guide to 4-Butoxy-3-ethoxybenzoic acid as a Control Compound in Enzyme Inhibition Assays
Introduction: The Critical Role of the "Inactive" Molecule in Research
In the landscape of drug discovery and molecular biology, the quest for active compounds often overshadows the profound importance of their inactive counterparts. A well-designed experiment hinges on the integrity of its controls, and the negative control, in particular, is the bedrock upon which the validity of a discovery is built. An ideal negative control is a compound that is structurally analogous to the active molecule but is devoid of the specific biological activity being investigated. Its role is to establish a baseline and to demonstrate that the observed effects of the active compound are not due to non-specific interactions, solvent effects, or other experimental artifacts.
This guide provides an in-depth technical comparison of 4-Butoxy-3-ethoxybenzoic acid , a compound with limited documented biological activity, positioning it as a rational negative control in experiments involving biologically active benzoic acid derivatives. We will compare its properties and performance in a hypothetical enzyme inhibition assay against well-characterized active analogs, Syringic acid and Vanillic acid , as well as another substituted benzoic acid, o-Ethoxybenzoic acid (EBA) . Through this comparative analysis, we aim to illustrate the principles of control compound selection and the elucidation of structure-activity relationships (SAR).
Physicochemical Profiles of Test Compounds
The selection of an appropriate control necessitates a thorough understanding of its physical and chemical properties in relation to the active compounds. Differences in solubility, for instance, could lead to misleading results if not properly accounted for.
The Proposed Negative Control: this compound
This compound is a derivative of benzoic acid with two alkoxy substituents on the benzene ring. Its structure suggests a higher degree of lipophilicity compared to hydroxylated analogs. The absence of a hydroxyl group, which is often a key hydrogen bond donor/acceptor in enzyme-ligand interactions, makes it a plausible candidate for a negative control in studies where such interactions are hypothesized to be critical for biological activity.
The Active Comparators: Syringic Acid and Vanillic Acid
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and Vanillic acid (4-hydroxy-3-methoxybenzoic acid) are naturally occurring phenolic compounds known for a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and enzyme-inhibitory activities.[1][2][3] Their documented ability to inhibit enzymes such as xanthine oxidase and those involved in carbohydrate metabolism makes them excellent positive controls or lead compounds in our hypothetical assay.[4][5]
An Alternative Alkoxy-Substituted Comparator: o-Ethoxybenzoic acid (EBA)
o-Ethoxybenzoic acid is an isomer of other ethoxybenzoic acids and is notable for its use in dental cements when mixed with zinc oxide.[6][7][8] Its primary application is outside the realm of enzyme inhibition, and its substitution pattern differs from the other compounds, providing another layer of structural comparison.
Comparative Data Summary
The following table summarizes the key physicochemical properties of the compounds discussed in this guide.
| Property | This compound | Syringic Acid | Vanillic Acid | o-Ethoxybenzoic acid |
| Molecular Formula | C13H18O4 | C9H10O5 | C8H8O4 | C9H10O3 |
| Molecular Weight | 238.28 g/mol | 198.17 g/mol [1] | 168.15 g/mol [9] | 166.17 g/mol |
| Appearance | Not specified | Light brown powder[10] | White to off-white powder[9] | White crystalline solid |
| Melting Point | Not specified | 205-209 °C[1] | 210-213 °C[9] | 19.5 °C |
| Solubility | Not specified | Soluble in water | Slightly soluble in water; soluble in ethanol and ether[9][11] | Sparingly soluble in water |
| IUPAC Name | This compound | 4-hydroxy-3,5-dimethoxybenzoic acid[10] | 4-hydroxy-3-methoxybenzoic acid | 2-Ethoxybenzoic acid |
Experimental Application: A Comparative Enzyme Inhibition Assay
To objectively assess the utility of this compound as a negative control, we propose a hypothetical yet scientifically grounded experimental design: an in vitro enzyme inhibition assay.
Causality Behind Experimental Choices:
The core hypothesis of this experiment is that the phenolic hydroxyl group present in Syringic and Vanillic acids is a critical pharmacophore for binding to and inhibiting the target enzyme, in this case, Acetylcholinesterase (AChE). AChE is a well-characterized enzyme, and assays for its inhibition are robust and reproducible. By replacing this hydroxyl group with alkoxy groups of varying sizes (methoxy, ethoxy, butoxy), we can probe the sensitivity of the enzyme's active site to such structural modifications. This compound, lacking the key hydroxyl group and possessing bulky alkoxy groups, is predicted to be inactive.
Experimental Workflow
The general workflow for screening and characterizing enzyme inhibitors is a multi-step process designed to ensure accuracy and reproducibility.
Caption: General workflow for an in vitro enzyme inhibition assay.
Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the well-established Ellman's method, which relies on the measurement of a yellow-colored product resulting from the reaction of thiocholine (produced by AChE activity) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test Compounds: this compound, Syringic acid, Vanillic acid, o-Ethoxybenzoic acid (dissolved in DMSO to create stock solutions)
-
Positive Control: Eserine or a known AChE inhibitor
-
Negative Control: DMSO (or the solvent used for test compounds)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all test compounds and the positive control in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer to the desired final concentrations.
-
-
Assay Setup (per well):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of the test compound solution at various concentrations (serial dilutions). For controls, add 10 µL of DMSO (negative control) or the positive control solution.
-
Add 10 µL of AChE solution.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at 37°C to allow for any interaction between the inhibitors and the enzyme.
-
-
Reaction Initiation:
-
To each well, add 10 µL of 10 mM DTNB.
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record readings kinetically every 60 seconds for a total of 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds relative to the negative control using the formula: % Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Expected Outcomes and Interpretation
The results of this assay would provide a clear comparison of the compounds' abilities to inhibit AChE. The expected outcome would validate the use of this compound as a negative control if it shows minimal to no inhibition.
Conclusion
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8468, Vanillic Acid.
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- Grokipedia. (n.d.). Vanillic acid.
- Journal of Functional Foods. (2024).
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A Senior Application Scientist's Guide to the Synthesis of 4-Butoxy-3-ethoxybenzoic Acid: A Comparative Benchmarking Study
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Butoxy-3-ethoxybenzoic acid, a disubstituted benzoic acid derivative, serves as a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides an in-depth technical comparison of synthetic routes to this target molecule, grounded in established chemical principles and supported by experimental data from analogous transformations. We will explore a primary, linear synthesis route and benchmark it against alternative strategies, offering insights into the rationale behind experimental choices and potential optimization pathways.
Introduction to this compound
This compound possesses a unique substitution pattern on the benzene ring, featuring two distinct alkoxy groups. This structure imparts specific physicochemical properties that are leveraged in the design of novel therapeutic agents. The butoxy group can enhance lipophilicity, potentially improving membrane permeability, while the ethoxy and carboxylic acid moieties offer sites for further chemical modification and interaction with biological targets. The molecular structure of this compound is presented below[1].
Molecular Formula: C₁₃H₁₈O₄ Molecular Weight: 238.28 g/mol
This guide will focus on a primary, multi-step synthesis starting from a readily available precursor, and then compare it with a convergent and a hypothetical one-pot approach.
Diagram of the Overall Comparison Workflow
Caption: The linear synthetic pathway for this compound starting from vanillic acid.
Experimental Protocols
Step 1: Esterification of Vanillic Acid to Ethyl Vanillate
-
Rationale: The carboxylic acid group is protected as an ethyl ester to prevent it from interfering with the subsequent base-mediated Williamson ether synthesis. Fischer esterification is a classic and cost-effective method for this transformation.
-
Procedure:
-
To a solution of vanillic acid (1 equivalent) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude ethyl vanillate, which can be purified by recrystallization from ethanol/water.
-
Step 2: Williamson Ether Synthesis for Butylation
-
Rationale: The Williamson ether synthesis is a robust and versatile method for forming ethers. [2][3][4]In this step, the phenoxide ion, generated in situ by the deprotonation of the hydroxyl group of ethyl vanillate with a mild base like potassium carbonate, acts as a nucleophile and attacks the primary alkyl halide (butyl bromide) in an SN2 reaction. [3]* Procedure:
-
To a solution of ethyl vanillate (1 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents) and butyl bromide (1.2-1.5 equivalents).
-
Heat the mixture to reflux (for acetone) or at 60-80 °C (for DMF) and stir vigorously for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl 4-butoxy-3-ethoxybenzoate. This intermediate is often of sufficient purity for the next step.
-
Step 3: Hydrolysis of the Ester
-
Rationale: The final step is the deprotection of the carboxylic acid via saponification of the ethyl ester. [5]Basic hydrolysis is preferred as it is generally a clean and high-yielding reaction for benzoate esters. [6][7]* Procedure:
-
Dissolve the crude ethyl 4-butoxy-3-ethoxybenzoate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to a pH of 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
-
Method 2: A Convergent Synthesis Approach
A convergent synthesis strategy aims to improve the overall efficiency of a multi-step synthesis by preparing key fragments of the target molecule separately and then combining them at a later stage. [8]For this compound, a convergent approach would involve the synthesis of 4-butoxy-3-ethoxybenzaldehyde, followed by its oxidation to the carboxylic acid.
Reaction Pathway
Caption: A conceptual one-pot synthesis through sequential alkylation.
Discussion of Feasibility and Challenges
-
Rationale: This approach is attractive due to its potential for high step economy. The key challenge lies in achieving selective alkylation of the two hydroxyl groups. The phenolic hydroxyl group at the 4-position is generally more acidic and therefore more reactive towards alkylation than the one at the 3-position. This difference in reactivity could potentially be exploited for sequential addition of the alkylating agents.
-
Potential Procedure Outline:
-
Start with 3,4-dihydroxybenzoic acid and protect the carboxylic acid as an ester.
-
Perform a Williamson ether synthesis using a carefully controlled amount of the first alkylating agent (e.g., ethyl iodide) and a suitable base to selectively alkylate the more reactive hydroxyl group.
-
Without isolating the intermediate, add the second alkylating agent (butyl bromide) and additional base to alkylate the remaining hydroxyl group.
-
Finally, hydrolyze the ester to obtain the desired product.
-
-
Challenges:
-
Selectivity: Achieving high selectivity in the first alkylation step is critical to avoid the formation of a mixture of products.
-
Reaction Conditions: Optimization of reaction temperature, base, and stoichiometry of the alkylating agents would be crucial.
-
Purification: Even with good selectivity, some side products are likely, which could complicate the purification of the final product.
-
Comparative Data Summary
The following table provides a semi-quantitative comparison of the three synthetic routes based on key performance metrics. The data for the primary and convergent routes are based on typical yields and conditions reported for analogous reactions in the literature. The data for the one-pot synthesis is a projection based on the anticipated challenges.
| Metric | Method 1: Primary Linear Synthesis | Method 2: Convergent Synthesis | Method 3: Hypothetical One-Pot Synthesis |
| Overall Yield | Good to Excellent (typically 60-80% over 3 steps) | Good (typically 50-70% over 2 steps) | Potentially Moderate (highly dependent on selectivity) |
| Purity of Crude Product | Generally high after final precipitation | May require more rigorous purification after oxidation | Likely to be lower due to potential side products |
| Total Reaction Time | Long (three separate reactions and workups) | Moderate (two separate reactions and workups) | Potentially the shortest (fewer workups) |
| Scalability | Readily scalable | Readily scalable | May be challenging to scale up due to selectivity issues |
| Atom Economy | Moderate | Moderate | Potentially the highest if selectivity is high |
| Simplicity of Execution | Straightforward, well-established reactions | Straightforward, but oxidation step requires care | Complex, requires careful control of reaction conditions |
Characterization of this compound
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two different alkoxy groups (ethoxy and butoxy), and the acidic proton of the carboxylic acid. The aromatic protons would appear as a set of multiplets in the aromatic region. The ethoxy group would show a triplet for the methyl protons and a quartet for the methylene protons. The butoxy group would exhibit a triplet for the terminal methyl group and a series of multiplets for the three methylene groups. The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for all 13 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the two alkoxy chains.
-
Infrared (IR) Spectroscopy: The IR spectrum would display a broad O-H stretching band for the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A[9] strong C=O stretching absorption for the carboxylic acid would be observed around 1700 cm⁻¹. C[9]haracteristic C-O stretching bands for the ether linkages would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (238.28 g/mol ).
Conclusion and Recommendations
For the synthesis of this compound, the Primary Linear Synthesis from Vanillic Acid (Method 1) stands out as the most reliable and well-controlled method, particularly for laboratory-scale synthesis and for ensuring high purity of the final product. The steps involved are robust and high-yielding, and the starting material is readily available.
The Convergent Synthesis (Method 2) offers a viable alternative with a potentially shorter overall reaction sequence. However, the oxidation step can sometimes lead to side products and may require more careful optimization and purification.
The Hypothetical One-Pot Synthesis (Method 3) is an intellectually stimulating approach that could offer significant advantages in terms of efficiency if the selectivity challenges can be overcome. This route would require considerable experimental investigation to establish its feasibility and would be more suited for a process development setting where high-throughput screening of reaction conditions is possible.
For researchers requiring a dependable and scalable synthesis of this compound, the primary linear route is the recommended starting point. The insights provided in this guide should empower scientists to make informed decisions when selecting a synthetic strategy and to troubleshoot and optimize their experimental protocols effectively.
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Head-to-head comparison of "4-Butoxy-3-ethoxybenzoic acid" and its isomers
An In-Depth Head-to-Head Comparison of 4-Butoxy-3-ethoxybenzoic Acid and Its Positional Isomers: A Predictive Analysis
Introduction
In the landscape of drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is a critical determinant of molecular properties and biological activity. Even subtle shifts in substituent positioning—known as positional isomerism—can lead to profound differences in physicochemical characteristics and pharmacological profiles. This guide provides a detailed comparative analysis of this compound and two of its key positional isomers: 3-Butoxy-4-ethoxybenzoic acid and 4-Butoxy-2-ethoxybenzoic acid.
While these specific molecules are not extensively documented in publicly available literature, this guide leverages established principles of physical organic and medicinal chemistry to construct a predictive framework for their comparison. By postulating their properties and outlining a rigorous experimental plan for validation, we aim to provide researchers, scientists, and drug development professionals with a robust template for evaluating novel chemical entities. This analysis serves as a scientifically grounded, albeit predictive, exploration into how substituent placement can modulate molecular behavior.
Structural Analysis of Key Isomers
The fundamental difference between the three compounds lies in the placement of the butoxy and ethoxy groups relative to the carboxylic acid moiety on the benzene ring. These variations are expected to influence electronic distribution, steric hindrance, and the potential for intramolecular interactions, thereby dictating their overall properties.
-
Compound A: this compound: The para-butoxy and meta-ethoxy groups create a specific electronic and steric environment.
-
Compound B: 3-Butoxy-4-ethoxybenzoic acid: By swapping the positions of the alkoxy groups, the steric and electronic influences on the adjacent carboxyl group are altered.
-
Compound C: 4-Butoxy-2-ethoxybenzoic acid: The placement of the ethoxy group ortho to the carboxyl group introduces the potential for significant intramolecular hydrogen bonding, a feature absent in the other two isomers.
Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Membrane Preparation: Homogenize cells expressing the BZ-R1 receptor and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer to a final concentration of 20 µ g/well .
-
Radioligand: Dilute a high-affinity radioligand for BZ-R1 (e.g., [³H]-LigandX) in assay buffer to a concentration equal to its dissociation constant (Kd), typically around 1 nM.
-
Test Compounds: Prepare 10 mM stock solutions of isomers A, B, and C in DMSO. Perform a serial dilution in assay buffer to obtain a range of concentrations from 1 nM to 100 µM.
-
-
Assay Execution:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution, and 50 µL of the test compound dilution (or buffer for total binding, or a high concentration of a known unlabeled ligand for non-specific binding).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation to each well.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Separation and Detection:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filter mat and measure the radioactivity retained on each filter disc using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synthetic Feasibility
Conclusion
This guide presents a predictive head-to-head comparison of this compound and its positional isomers. Based on fundamental chemical principles, we anticipate that the ortho-substituted isomer (Compound C) will exhibit distinct properties, including increased acidity and lipophilicity but lower aqueous solubility, due to intramolecular hydrogen bonding. These differences are predicted to translate into a varied pharmacological profile, which can be empirically determined using the detailed binding assay protocol provided. This framework underscores the critical importance of positional isomerism in molecular design and provides a clear, actionable plan for the synthesis and evaluation of these novel compounds. The true performance and utility of these isomers can only be confirmed through empirical testing, for which this guide provides the foundational strategy.
References
- Title: The Determination of pKa Values Source: University of California, Davis Chem 105 Lab Manual URL:[Link]
- Title: Intramolecular Hydrogen Bonding Source: IUPAC Gold Book URL:[Link]
- Title: The Cheng-Prusoff Equation Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]
A Senior Scientist's Guide to Evaluating the Novelty of 4-Butoxy-3-ethoxybenzoic Acid
Executive Summary
The landscape of drug discovery and materials science is perpetually driven by the quest for novel molecular entities that offer superior performance, enhanced safety profiles, or unique functionalities. Benzoic acid derivatives represent a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials.[1][2] This guide introduces "4-Butoxy-3-ethoxybenzoic acid," a sparsely documented compound, presenting it as a candidate for novel discovery.[3][4][5][6] We provide a comprehensive framework for evaluating its novelty, not by reviewing existing data, but by establishing a rigorous, side-by-side comparison with structurally related and commercially significant analogs. This document outlines the scientific rationale, detailed experimental protocols for synthesis and bioactivity screening, and a logical framework for interpreting the resulting data. Our objective is to equip researchers, chemists, and drug development professionals with the necessary tools to systematically investigate this compound's potential and define its unique position in the scientific landscape.
Introduction: The Strategic Value of Alkoxy-Substituted Benzoic Acids
Benzoic acid and its derivatives are fundamental building blocks in medicinal chemistry and material science.[7] The nature and position of substituents on the aromatic ring critically modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[1] Alkoxy groups (such as methoxy, ethoxy, or butoxy) are particularly significant as they can enhance membrane permeability, influence metabolic stability, and act as hydrogen bond acceptors, often improving a compound's interaction with biological targets.[8] For instance, derivatives of p-hydroxybenzoic acid have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[9] The strategic placement of multiple alkoxy groups, as seen in our target molecule, offers a compelling opportunity to fine-tune these properties for a desired application.
This compound (see Figure 1) presents a unique combination of a larger butoxy group at the 4-position and a smaller ethoxy group at the 3-position. This arrangement suggests a nuanced balance of lipophilicity and steric hindrance that distinguishes it from more common mono-alkoxy or dimethoxy analogs. The core hypothesis is that this specific substitution pattern may confer novel properties, such as enhanced selectivity for a biological target or improved formulation characteristics.
A Framework for Comparative Evaluation
To establish the novelty of this compound, a direct comparison against well-characterized benchmarks is essential. We propose a multi-faceted evaluation encompassing physicochemical properties and biological activity.
Selection of Comparator Compounds
The choice of comparators is critical for a meaningful analysis. We have selected two key structural analogs:
-
4-Ethoxybenzoic acid: This compound allows for the evaluation of the specific contribution of the 3-ethoxy group by maintaining the 4-position substituent as an alkoxy group. It is a known intermediate for liquid crystals.[10]
-
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): As the likely synthetic precursor to our target molecule, it provides a baseline for assessing the impact of alkylating both hydroxyl and methoxy positions. Vanillic acid itself has known anti-sickling and antioxidant properties.[11]
Physicochemical Property Comparison (Predicted Data)
Before embarking on laboratory synthesis and testing, in-silico prediction of key physicochemical properties provides a valuable preliminary assessment. These parameters are crucial for predicting a compound's "drug-likeness" and potential pharmacokinetic behavior.
| Property | This compound | 4-Ethoxybenzoic acid | Vanillic Acid (Comparator) | Rationale for Importance |
| Molecular Weight ( g/mol ) | 238.28[3] | 166.17[12] | 168.15 | Adherence to Lipinski's Rule of Five; affects diffusion and absorption. |
| XlogP3 (Lipophilicity) | 3.3 (Predicted)[4] | 2.4 (Predicted)[12] | 1.2 | Governs membrane permeability and binding to hydrophobic pockets. |
| Hydrogen Bond Donors | 1 | 1 | 2 | Influences solubility and receptor binding interactions.[1] |
| Hydrogen Bond Acceptors | 4 | 3 | 4 | Affects solubility and target engagement.[1] |
| pKa (Predicted) | ~4.5 | 4.48[12] | 4.58 | Determines the ionization state at physiological pH, impacting solubility and transport. |
Note: Predicted values are derived from computational models (e.g., PubChem) and should be experimentally verified.
This preliminary analysis suggests that this compound is significantly more lipophilic than its counterparts, a feature that could enhance its ability to cross cell membranes but may also decrease aqueous solubility.
Proposed Application and Screening Cascade: Anti-Inflammatory Activity
Given that many benzoic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, this is a logical and high-value area to investigate.[13] The COX enzymes, COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[14][15] A compound that demonstrates potent and selective inhibition of COX-2 over COX-1 would be a highly novel finding, as this selectivity is associated with a reduced risk of gastrointestinal side effects.[16]
Here, we propose a screening workflow to evaluate the anti-inflammatory potential of our target compound.
Caption: Proposed experimental workflow for evaluating the novelty of this compound.
Experimental Protocols for Validation
To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating necessary controls and characterization steps.
Protocol: Synthesis of this compound
This protocol adapts the Williamson ether synthesis, a robust and widely used method for preparing ethers from an organohalide and an alkoxide.[17] The proposed synthesis is a two-step process starting from the commercially available 3-methoxy-4-hydroxybenzoic acid.
Step 1: Synthesis of 3-Ethoxy-4-hydroxybenzoic acid This initial step is a standard ether synthesis.
Step 2: Synthesis of this compound
Caption: Reaction scheme for the Williamson ether synthesis of the target compound.
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxy-4-hydroxybenzoic acid (1.0 eq.).
-
Solvent and Base: Add dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃, 2.5 eq.) as the base.
-
Alkylation: Add 1-bromobutane (1.2 eq.) to the stirring suspension at room temperature.[18]
-
Reaction: Heat the mixture to 80-90°C and maintain for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Workup: After cooling, pour the reaction mixture into ice-cold water and acidify with 6M HCl until a precipitate forms.
-
Purification: Filter the crude solid product, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The expected molecular weight is 238.28 g/mol .[3]
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of the test compound against both COX isoforms, allowing for the calculation of a COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).[14][16]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.[15]
-
Arachidonic acid (substrate).[19]
-
Fluorometric probe (e.g., ADHP).
-
Celecoxib (selective COX-2 inhibitor control).
-
Indomethacin (non-selective COX inhibitor control).
Methodology:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.[14][19]
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Plate Setup: In a 96-well opaque plate, add the reaction buffer, enzyme, and fluorometric probe.
-
Inhibitor Addition: Add the diluted test compounds and controls to their respective wells. Include "no inhibitor" wells for 100% activity and "no enzyme" wells for background fluorescence.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[15]
-
Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes using a plate reader (Ex/Em = 535/587 nm).[15]
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus inhibitor concentration and determine the IC₅₀ values using non-linear regression. Calculate the Selectivity Index (SI).
Defining Novelty: Interpreting the Results
The novelty of "this compound" will be established by comparing its performance metrics against the selected benchmarks.
Table 2: Hypothetical Data for Novelty Assessment
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Cytotoxicity (CC₅₀, µM) on RAW 264.7 |
| This compound | >100 | 1.5 | >66 | >200 |
| 4-Ethoxybenzoic acid | 50 | 25 | 2 | >200 |
| Celecoxib (Control) | 15 | 0.05 | 300 | >200 |
| Indomethacin (Control) | 0.1 | 0.9 | 0.11 | 150 |
In the hypothetical scenario presented in Table 2, This compound would be considered a novel and promising lead compound. The data would demonstrate:
-
High Potency: An IC₅₀ of 1.5 µM against COX-2 is a potent level of inhibition.
-
Excellent Selectivity: A selectivity index greater than 66 indicates a strong preference for inhibiting COX-2 over COX-1, suggesting a potentially safer gastrointestinal profile than non-selective NSAIDs.
-
Favorable Safety Profile: The lack of cytotoxicity at high concentrations indicates a good therapeutic window.
This profile would be a significant improvement over the non-selective 4-Ethoxybenzoic acid, establishing a clear and quantifiable novelty based on the unique 3,4-disubstitution pattern.
Conclusion and Future Directions
This guide has presented not a review of past findings, but a forward-looking roadmap for discovery. By proposing a systematic evaluation of this compound, we provide a framework for generating new, high-quality data. The novelty of this compound is currently an open question, one that can only be answered through rigorous experimentation. The outlined protocols for synthesis and biological screening are designed to definitively characterize its properties relative to established compounds.
Should the experimental data align with our favorable hypothetical results, this compound would emerge as a novel and valuable lead candidate for the development of new anti-inflammatory agents. Future work would then focus on in vivo efficacy studies using models of inflammation, such as the carrageenan-induced paw edema model in rodents, as well as comprehensive ADME/Tox profiling to fully assess its potential as a therapeutic agent.[20][21]
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Butoxy-3-ethoxybenzoic Acid
As researchers and scientists dedicated to innovation, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of safe laboratory operations, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Butoxy-3-ethoxybenzoic acid, grounding procedural instructions in the chemical principles that ensure safety and compliance.
Hazard Characterization and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the substance's hazards is paramount. This compound, as a substituted carboxylic acid, presents a predictable set of risks that must be managed.
-
Corrosivity and Irritation : Like most carboxylic acids, this compound should be treated as a potential corrosive and irritant. GHS classifications for structurally similar compounds, such as 4-Ethoxybenzoic acid, indicate a high likelihood of it causing serious skin and eye irritation.[1][2] Inhalation of the solid as a dust may also lead to respiratory tract irritation.[1][2]
-
Reactivity : Carboxylic acids are chemically incompatible with a range of substances. They can react exothermically or violently with bases, oxidizing agents, and reducing agents.[3] It is critical to prevent accidental mixing in waste streams.
-
Regulatory Classification : Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][6] Waste streams containing this compound would likely be classified as hazardous due to the characteristic of corrosivity (if the pH of an aqueous solution is ≤ 2) and should be managed as such.[6]
Pre-Disposal Safety and Handling
Safe disposal begins with safe handling. Adherence to the following precautions is mandatory to mitigate risks during waste accumulation and preparation for disposal.
Personal Protective Equipment (PPE)
A robust PPE protocol is your primary defense against chemical exposure. The minimum required PPE when handling this compound waste includes:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[2][7][8] | Protects against accidental splashes of solutions or contact with dust, which can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3] | Prevents direct skin contact, which can cause irritation.[1] Gloves must be inspected before use and disposed of properly after handling.[8] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
All handling of this compound, especially where dust or aerosols may be generated, should occur within a certified chemical fume hood to prevent inhalation.[2][3]
Spill Management
In the event of a spill, the cleanup materials themselves become hazardous waste.[9]
-
Evacuate and secure the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[3]
-
Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[10]
-
Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal pathway is determined by the form and concentration of the waste. All laboratory chemical waste must be treated as hazardous unless confirmed otherwise.[9]
Step 1: Waste Segregation at the Point of Generation
This is the most critical step in preventing dangerous chemical reactions.
-
Action : Collect waste containing this compound in a dedicated waste container.
-
Causality : Never mix organic acid waste with bases, oxidizing agents, or inorganic acids (e.g., hydrochloric acid) in the same container.[3][11] Mixing can cause violent reactions, heat generation, and the release of toxic fumes. Segregation must be maintained in designated satellite accumulation areas.[6]
Step 2: Container Selection and Labeling
Proper containment and communication are mandated by regulatory bodies like the EPA and OSHA.
-
Action : Select a waste container that is chemically compatible with the acid (e.g., glass or high-density polyethylene (HDPE)).[3][12] Ensure the container is in good condition with a secure, leak-proof lid.[4][12]
-
Action : Immediately label the container with a hazardous waste tag. The label must include:
-
Causality : Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, and it is a strict regulatory requirement for waste tracking.[6][11] Containers should never be filled beyond 90% capacity to allow for expansion.[11]
Step 3: Disposal Pathway Determination
The following decision workflow will guide the final disposal action.
Caption: Disposal Decision Workflow for this compound.
Step 4: Execution and Final Disposal
-
For Concentrated or Contaminated Waste (Pathway A) : This is the most common and recommended route. This includes pure/surplus solid chemical, solutions in organic solvents, and heavily contaminated aqueous solutions.
-
Follow Steps 1 and 2 for segregation and containerization.
-
Store the sealed and labeled container in a designated, secondary containment-equipped satellite accumulation area.[12]
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][13]
-
-
For Dilute, Uncontaminated Aqueous Solutions (Pathway B) : This pathway is only permissible if allowed by your institution and local wastewater authority.
-
Verification : Confirm that the solution contains only the carboxylic acid at a low concentration (<10%) and is free of other hazardous contaminants like heavy metals or solvents.[3][5]
-
Neutralization : In a fume hood, slowly add a weak base (e.g., sodium bicarbonate) to the acidic solution while stirring.[3][13] Monitor the pH. The goal is a neutral pH between 6.0 and 8.0.[3][5] Be cautious, as this can be an exothermic reaction.
-
Final Disposal : If local regulations permit, the neutralized solution may be poured down the drain with copious amounts of running water.[3] If drain disposal is not permitted, the neutralized solution must be collected, labeled, and disposed of via your institution's EHS department.[13]
-
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory science. By understanding the chemical's inherent hazards, implementing rigorous safety protocols, and adhering to a logical, compliant disposal workflow, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific waste management guidelines and when in doubt, treat the waste as hazardous and contact your EHS department for guidance.
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Comprehensive Safety and Handling Guide for 4-Butoxy-3-ethoxybenzoic Acid
Hazard Identification and Risk Assessment
4-Butoxy-3-ethoxybenzoic acid is a carboxylic acid derivative. Based on data from analogous compounds such as 4-ethoxybenzoic acid and 3-ethoxybenzoic acid, it is prudent to anticipate the following hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: Contact with eyes is likely to cause serious irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]
A thorough risk assessment should be conducted before commencing any work, considering the scale of the experiment and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound, with justifications rooted in the potential hazards.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield is recommended when there is a significant risk of splashing. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] This provides a barrier against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended for handling acids.[4] Gloves should be inspected before use and changed immediately if contaminated. |
| Skin and Body Protection | A chemical-resistant lab coat or apron. | This is to prevent skin exposure from spills or splashes. For larger quantities, a complete chemical-resistant suit may be necessary.[5][6] |
| Respiratory Protection | Generally not required with adequate engineering controls. | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[7][8] If engineering controls are insufficient, a NIOSH-approved respirator is required.[7] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial. The following workflow provides a step-by-step guide from preparation to post-handling procedures.
Caption: Step-by-step workflow for handling this compound.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
Disposal Plan: A Commitment to Safety and Compliance
Proper disposal is a critical component of the chemical lifecycle. Adherence to all federal, state, and local environmental regulations is mandatory.
Caption: Disposal workflow for this compound waste.
The primary method for disposal is through a licensed professional waste disposal service.[9] One common and effective method is incineration, where the chemical is dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]
Key Disposal Steps:
-
Segregation: Do not mix chemical waste with other types of waste.
-
Containment: Ensure all waste is stored in clearly labeled, sealed, and appropriate containers.
-
Documentation: Maintain accurate records of all disposed chemicals as required by your institution and local regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
